Hydroxyprogesterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWSSGDRRHUNT-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040747, DTXSID00859075 | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00648 mg/mL | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL | |
CAS No. |
68-96-2, 110850-01-6 | |
| Record name | 17-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyprogesterone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyprogesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyprogesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21807M87J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 219 - 220 °C | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Nexus of Steroidogenesis: A Technical Guide to Hydroxyprogesterone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
17α-hydroxyprogesterone (17-OHP) is a pivotal intermediate in the intricate cascade of steroid hormone biosynthesis.[1][2] Primarily synthesized in the adrenal glands and gonads, its production is a critical juncture, directing the flow of precursors towards the synthesis of vital glucocorticoids, such as cortisol, and sex steroids, including androgens and estrogens.[1][3] An in-depth understanding of the 17-OHP biosynthesis pathway is paramount for researchers in endocrinology, reproductive biology, and drug development, particularly in the context of disorders of steroidogenesis and hormone-dependent cancers. This technical guide provides a comprehensive exploration of the core enzymatic reactions, regulatory mechanisms, and state-of-the-art analytical methodologies pertinent to the study of hydroxyprogesterone biosynthesis.
The Central Role of 17α-hydroxyprogesterone in Steroidogenesis
The steroidogenic pathway commences with cholesterol and proceeds through a series of enzymatic modifications to yield a diverse array of biologically active steroid hormones.[4][5] 17-OHP emerges as a key metabolite, primarily derived from progesterone through the action of the enzyme 17α-hydroxylase.[1] Its strategic position in the pathway makes it a crucial determinant of the balance between glucocorticoid and sex hormone production.
The clinical significance of 17-OHP is most prominently highlighted in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH).[6][7][8][9] CAH is a group of autosomal recessive disorders characterized by deficiencies in enzymes required for cortisol synthesis.[6][7][9] The most common form of CAH results from a deficiency in the 21-hydroxylase enzyme.[10][11] This deficiency leads to a blockage in the downstream conversion of 17-OHP to 11-deoxycortisol, causing an accumulation of 17-OHP in the bloodstream.[2] Consequently, the measurement of elevated 17-OHP levels is a primary diagnostic marker for 21-hydroxylase deficiency and is integral to newborn screening programs worldwide.[8][12]
The Enzymatic Core: Cytochrome P450 17A1 (CYP17A1)
The biosynthesis of 17-hydroxyprogesterone is predominantly catalyzed by a single, bifunctional enzyme located in the endoplasmic reticulum: Cytochrome P450 17A1 (CYP17A1).[3][13] This remarkable enzyme possesses two distinct catalytic activities: 17α-hydroxylase and 17,20-lyase.[3]
-
17α-Hydroxylase Activity: This is the primary activity responsible for the synthesis of 17-OHP. CYP17A1 introduces a hydroxyl group at the 17α position of progesterone, converting it to 17α-hydroxyprogesterone.[3] This reaction is essential for the production of both glucocorticoids and sex steroids.[3]
-
17,20-Lyase Activity: Following 17α-hydroxylation, CYP17A1 can perform a second, distinct reaction, cleaving the bond between carbon 17 and 20 of 17α-hydroxypregnenolone and, to a lesser extent, 17α-hydroxyprogesterone.[3] This lyase activity is the rate-limiting step in the production of androgens, yielding dehydroepiandrosterone (DHEA) and androstenedione, respectively.
The dual functionality of CYP17A1 is a critical control point in steroidogenesis, and its activity is modulated by various factors, including the presence of co-factors like cytochrome b5, which allosterically enhances the 17,20-lyase activity.
Visualizing the this compound Biosynthesis Pathway
The following diagram illustrates the central position of 17-hydroxyprogesterone in the steroidogenic pathway, highlighting the key enzymatic conversions.
Caption: The this compound Biosynthesis Pathway.
Quantitative Analysis of Enzyme Kinetics
Understanding the kinetic parameters of CYP17A1 is crucial for predicting its efficiency and for the development of targeted inhibitors. The Michaelis-Menten model is commonly used to describe the kinetics of this enzyme.
| Substrate | Enzyme Activity | Km (μM) | kcat (min⁻¹) | Source |
| Progesterone | 17α-hydroxylase | 5.87 - 10.5 | 1.01 | |
| Pregnenolone | 17α-hydroxylase | 0.93 - 1.19 | 0.39 | |
| 17α-Hydroxypregnenolone | 17,20-lyase | 1.2 | 0.24 | |
| 17α-Hydroxyprogesterone | 17,20-lyase | 21.9 | - |
Note: Kinetic parameters can vary depending on the experimental conditions, such as the expression system, presence of co-factors, and assay methodology.
Experimental Protocols for Studying this compound Biosynthesis
In Vitro Assay of CYP17A1 17α-Hydroxylase Activity using Microsomes
This protocol provides a framework for measuring the conversion of progesterone to 17-hydroxyprogesterone using microsomes, which are preparations of the endoplasmic reticulum where CYP17A1 is located.
Principle: This assay quantifies the enzymatic activity of CYP17A1 by incubating a known concentration of progesterone with microsomes containing the enzyme and the necessary co-factors. The reaction is stopped, and the product, 17-hydroxyprogesterone, is quantified using a highly specific and sensitive analytical method like LC-MS/MS.
Materials:
-
Human liver microsomes (or microsomes from cells expressing recombinant CYP17A1)
-
Progesterone (substrate)
-
17α-Hydroxyprogesterone (analytical standard)
-
Deuterated 17α-hydroxyprogesterone (internal standard for LC-MS/MS)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of progesterone in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a quenching solution of acetonitrile containing the deuterated 17α-hydroxyprogesterone internal standard.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate the microsomes (typically at a final protein concentration of 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the progesterone substrate to the desired final concentration.
-
Immediately add the NADPH regenerating system to start the enzymatic conversion. The final reaction volume is typically 100-200 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). Time course experiments should be conducted to ensure the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a sufficient volume of the cold acetonitrile quenching solution (containing the internal standard). This will precipitate the microsomal proteins.
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Quantification by LC-MS/MS:
-
Analyze the supernatant using a validated LC-MS/MS method for the quantification of 17-hydroxyprogesterone.
-
Workflow for LC-MS/MS Quantification of 17-Hydroxyprogesterone
The following diagram outlines a typical workflow for the quantification of 17-hydroxyprogesterone from a biological matrix.
Caption: LC-MS/MS Workflow for 17-OHP Quantification.
Conclusion
The biosynthesis of 17α-hydroxyprogesterone represents a cornerstone of steroid hormone metabolism, with the enzyme CYP17A1 acting as the central gatekeeper. A thorough understanding of this pathway, from its enzymatic machinery to the sophisticated analytical techniques used for its study, is indispensable for advancing our knowledge of endocrine physiology and pathology. The methodologies and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for their investigations into this critical area of human biology. The continued exploration of the nuances of this compound biosynthesis holds immense promise for the development of novel diagnostic and therapeutic strategies for a range of hormonal disorders.
References
- 1. Tight binding of cytochrome b5 to cytochrome P450 17A1 is a critical feature of stimulation of C21 steroid lyase activity and androgen synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylation and Lyase Reactions of Steroids Catalyzed by Mouse Cytochrome P450 17A1 (Cyp17a1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Atypical Michaelis-Menten kinetics in cytochrome P450 enzymes: A focus on substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
The Biological Activity of 17-Hydroxyprogesterone: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biological activity of 17-hydroxyprogesterone (17-OHP), a steroid hormone primarily recognized as a crucial intermediate in the biosynthesis of glucocorticoids and sex steroids. While its role as a biomarker for congenital adrenal hyperplasia (CAH) is well-established, this document delves into the direct and indirect molecular mechanisms through which 17-OHP exerts its own biological effects. We will examine its interactions with various steroid receptors, including the glucocorticoid, mineralocorticoid, and progesterone receptors, and discuss the downstream cellular consequences. Furthermore, this guide offers detailed, field-proven protocols for the quantification of 17-OHP and the characterization of its activity, providing researchers and drug development professionals with a comprehensive resource to support their investigations.
Introduction: Beyond a Metabolic Intermediate
17-Hydroxyprogesterone (17-OHP) is a C21 steroid hormone produced predominantly in the adrenal glands and, to a lesser extent, the gonads.[1][2] It occupies a pivotal position in the steroidogenesis pathway, serving as the substrate for the enzyme 21-hydroxylase (CYP21A2) to produce 11-deoxycortisol, a precursor to cortisol.[3][4] A deficiency in CYP21A2 leads to the accumulation of 17-OHP, the hallmark of congenital adrenal hyperplasia (CAH), a group of inherited genetic disorders affecting the adrenal glands.[5][6]
While the diagnostic significance of elevated 17-OHP levels in CAH is undisputed, a growing body of evidence indicates that 17-OHP is not merely an inert precursor. It possesses intrinsic biological activities, which, particularly in pathophysiological states of accumulation, can have significant clinical implications.[2] This guide will elucidate these activities, moving beyond the classical view of 17-OHP as solely a biomarker.
Biosynthesis and Metabolism of 17-Hydroxyprogesterone
The synthesis of 17-OHP is a critical juncture in the steroidogenic cascade. Cholesterol is the initial substrate, which is converted to pregnenolone. From pregnenolone, two primary pathways can lead to the formation of 17-OHP. The most common pathway involves the conversion of pregnenolone to progesterone by 3β-hydroxysteroid dehydrogenase, followed by the hydroxylation of progesterone at the C17 position by 17α-hydroxylase (CYP17A1).[2][7]
Once synthesized, 17-OHP can be metabolized through several enzymatic reactions:
-
Conversion to 11-Deoxycortisol: In the adrenal cortex, 17-OHP is the direct substrate for 21-hydroxylase (CYP21A2), which converts it to 11-deoxycortisol, a precursor in the cortisol synthesis pathway.[3]
-
Conversion to Androstenedione: 17-OHP can also be converted to androstenedione by 17,20-lyase, an activity also mediated by CYP17A1.[2] Androstenedione is a precursor for both testosterone and estrogens.
-
Metabolism to Pregnanetriol: 17-OHP is also metabolized to pregnanetriol, which is then conjugated and excreted in the urine.[5]
The following diagram illustrates the central role of 17-OHP in the steroidogenesis pathway.
Direct Biological Activities and Signaling Pathways
While its affinity for steroid receptors is generally lower than that of the primary ligands, in conditions of significant overproduction, 17-OHP can exert notable biological effects through its interaction with the glucocorticoid, mineralocorticoid, and progesterone receptors.
Glucocorticoid Receptor (GR) Agonism
Recent studies have revealed that 17-OHP can directly bind to and activate the glucocorticoid receptor (GR).[1][8] This interaction is particularly relevant in the context of metabolic diseases. Research has shown that in obese and diabetic mice, hepatic levels of 17-OHP are elevated, and this excess 17-OHP contributes to hyperglycemia by stimulating GR-dependent transcription of gluconeogenic genes.[1]
Signaling Pathway:
-
Binding: 17-OHP enters the cell and binds to the cytoplasmic GR, which is complexed with heat shock proteins (HSPs).
-
Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs and the translocation of the 17-OHP-GR complex into the nucleus.
-
Transcription: In the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on the DNA, modulating the transcription of target genes.
Mineralocorticoid Receptor (MR) Antagonism
In contrast to its agonistic effect on the GR, 17-OHP acts as a competitive antagonist at the mineralocorticoid receptor (MR).[9][10] This antagonism can have significant clinical consequences, particularly in patients with CAH who have markedly elevated 17-OHP levels. The blockade of the MR by 17-OHP can impair aldosterone action, leading to salt wasting, a life-threatening condition in newborns with classic CAH.[11] Studies have demonstrated that increasing concentrations of 17-OHP inhibit aldosterone-mediated transactivation of the MR in a dose-dependent manner.[10][12]
Mechanism of Action:
17-OHP competes with aldosterone for binding to the MR. While it can bind to the receptor, it does not induce the conformational changes necessary for full receptor activation and subsequent gene transcription, thereby blocking the action of the natural agonist, aldosterone.
Progesterone Receptor (PR) Agonism
17-OHP is a weak agonist of the progesterone receptor (PR).[9] Its binding affinity for the PR is significantly lower than that of progesterone.[13] Consequently, in the presence of normal progesterone levels, the progestogenic activity of 17-OHP is likely to be minimal. However, in situations of pathologically high 17-OHP concentrations and relatively low progesterone, it may contribute to progesterone-like effects.
Experimental Protocols for Assessing 17-OHP Biological Activity
A thorough investigation of the biological activity of 17-OHP requires a combination of analytical and functional assays. This section provides an overview of key experimental protocols.
Quantification of 17-Hydroxyprogesterone
Accurate measurement of 17-OHP concentrations in biological matrices is fundamental. While immunoassays are widely used, mass spectrometry-based methods offer higher specificity.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a competitive ELISA to quantify 17-OHP in serum or plasma.[2][3]
Materials:
-
Microplate pre-coated with anti-17-OHP antibody
-
17-OHP standards
-
17-OHP-Horseradish Peroxidase (HRP) conjugate
-
Patient/experimental samples
-
Wash buffer
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided 17-OHP standards. Dilute samples as necessary.
-
Competitive Binding: Add standards, controls, and samples to the pre-coated microplate wells.
-
Add the 17-OHP-HRP conjugate to each well. During this incubation, endogenous 17-OHP in the sample competes with the HRP-conjugated 17-OHP for binding to the immobilized antibody.
-
Washing: After incubation, wash the plate to remove unbound components.
-
Substrate Reaction: Add TMB substrate to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 17-OHP in the samples by interpolating their absorbance values from the standard curve.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[14]
Protocol 2: Radioligand Competitive Binding Assay
This protocol provides a general framework for assessing the binding affinity of 17-OHP to a steroid receptor (e.g., GR, MR, or PR).
Materials:
-
Cell or tissue homogenates expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR, [³H]progesterone for PR)
-
Unlabeled 17-OHP in a range of concentrations
-
Unlabeled specific ligand for determining non-specific binding
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled 17-OHP.
-
Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a high concentration of the unlabeled specific ligand).
-
Separation: After reaching equilibrium, separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of 17-OHP by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 17-OHP concentration to generate a competition curve. From this curve, the IC₅₀ (the concentration of 17-OHP that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of 17-OHP for the receptor, can then be calculated using the Cheng-Prusoff equation.
Functional Assays: Transactivation Assays
Transactivation assays measure the ability of a ligand to activate a receptor and induce the transcription of a reporter gene.[5][15]
Protocol 3: Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to determine the agonist or antagonist activity of 17-OHP on a specific nuclear receptor.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector for the steroid receptor of interest (e.g., GR, MR)
-
Reporter vector containing a luciferase gene downstream of a promoter with hormone response elements (e.g., GREs for GR, MREs for MR)
-
Transfection reagent
-
17-OHP and other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the receptor expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of 17-OHP (for agonist testing) or with a known agonist in the presence of varying concentrations of 17-OHP (for antagonist testing).
-
Cell Lysis: After the treatment period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). For agonist activity, plot the normalized luciferase activity against the 17-OHP concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response). For antagonist activity, plot the inhibition of the agonist-induced response against the 17-OHP concentration to determine the IC₅₀.
Summary and Future Directions
17-hydroxyprogesterone is far more than a simple metabolic intermediate in the steroidogenesis pathway. Its ability to act as a weak agonist at the progesterone receptor, a partial agonist at the glucocorticoid receptor, and a competitive antagonist at the mineralocorticoid receptor underscores its complex biological role. In pathological conditions characterized by its accumulation, such as congenital adrenal hyperplasia, these activities can have profound physiological consequences.
For researchers and drug development professionals, a thorough understanding of the direct biological effects of 17-OHP is crucial. The experimental protocols detailed in this guide provide a robust framework for quantifying 17-OHP and characterizing its interactions with key steroid receptors. Future research should continue to explore the nuanced effects of 17-OHP in various cellular contexts and its potential as a therapeutic target in conditions beyond CAH, such as metabolic and inflammatory disorders.
References
- 1. Radioligand binding assay of progesterone receptors in the primate corpus luteum after in vivo treatment with the 3 beta-hydroxysteroid dehydrogenase inhibitor, trilostane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibl-international.com [ibl-international.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. dbc-labs.com [dbc-labs.com]
- 13. Immunohistological demonstration of progesterone receptor in breast carcinomas: correlation with radioligand binding assays and oestrogen receptor immunohistology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Influence of 17-Hydroxyprogesterone, Progesterone and Sex Steroids on Mineralocorticoid Receptor Transactivation in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hydroxyprogesterone Receptor Binding Affinity
Abstract
This technical guide provides a comprehensive framework for understanding and quantifying the binding affinity of hydroxyprogesterone for the progesterone receptor (PR). It is designed for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and medicinal chemistry. This document delves into the molecular underpinnings of progesterone receptor signaling, provides detailed, field-proven protocols for conducting competitive radioligand and non-radioactive binding assays, and offers robust methodologies for data analysis and interpretation. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an authoritative resource for accurately characterizing the interaction between synthetic progestins like this compound and their molecular target.
Introduction: The Progesterone Receptor and its Ligands
Progesterone, an endogenous steroid hormone, is a master regulator of female reproductive processes, including the menstrual cycle and the maintenance of pregnancy.[1] Its physiological effects are mediated primarily through binding to and activating intracellular progesterone receptors (PR), which function as ligand-dependent transcription factors.[1][2] Understanding the interaction between PR and its ligands is fundamental to reproductive biology and the development of therapeutic progestins.
1.1 The Progesterone Receptor (PR) Family
In humans, a single gene (PGR) on chromosome 11q22 encodes for the progesterone receptor.[3] Through the use of alternative promoters and translational start sites, this gene gives rise to three main isoforms: PR-A, PR-B, and PR-C.[3]
-
PR-B: The full-length receptor, which acts as a potent transcriptional activator of progesterone-responsive genes.[4]
-
PR-A: An N-terminally truncated version of PR-B, lacking the first 164 amino acids.[4][5] PR-A can function as a transcriptional inhibitor of PR-B and other steroid receptors, adding a layer of complexity to progesterone signaling.[3][4]
-
PR-C: A further truncated isoform that lacks the DNA-binding domain and does not function as a transcription factor, but may modulate the activity of PR-A and PR-B.[3][6]
The differential expression and ratio of PR-A to PR-B in various tissues (e.g., uterus, mammary gland, brain) are critical determinants of the cellular response to progesterone.[4]
1.2 this compound: A Synthetic Progestin
This compound, specifically 17α-hydroxyprogesterone caproate (17-OHPC), is a synthetic progestin, a compound designed to mimic the effects of natural progesterone.[7][8][9] It has been used clinically to reduce the risk of preterm birth in certain high-risk pregnancies.[7][10] Unlike natural progesterone, 17-OHPC is a derivative with a caproate ester at the 17α position, a modification that significantly prolongs its half-life, allowing for less frequent administration.[10][11]
The primary mechanism of action for 17-OHPC is its function as an agonist of the progesterone receptor.[10][11] By binding to and activating PR, it initiates the downstream signaling cascade that helps maintain uterine quiescence and cervical integrity during pregnancy.[11] However, it is crucial to note that 17-OHPC and progesterone are not identical in their pharmacological profiles.[8][9] Studies have shown that 17-OHPC has a lower relative binding affinity for the progesterone receptor compared to progesterone itself.[12][13] This underscores the importance of accurately quantifying binding affinity to understand its biological activity.
Principles of Receptor Binding Affinity
The interaction between a ligand (e.g., this compound) and its receptor is governed by the principles of affinity, which describes the strength of the binding. This is a critical parameter in drug development, as high affinity is often a prerequisite for potent biological activity.
2.1 Key Quantitative Metrics
-
Dissociation Constant (Kd): This is the fundamental measure of binding affinity. It represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, as less ligand is required to occupy half of the receptors.
-
Inhibitory Concentration 50 (IC50): In competitive binding assays, the IC50 is the concentration of an unlabeled test compound (e.g., this compound) that displaces 50% of a specifically bound radiolabeled ligand. It is an indirect measure of affinity.
-
Inhibition Constant (Ki): The Ki is calculated from the IC50 value and represents the dissociation constant of the unlabeled competitor. It provides a more absolute measure of affinity than the IC50 because it accounts for the concentration and affinity of the radiolabeled ligand used in the assay. The Cheng-Prusoff equation is commonly used for this conversion:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
-
The Progesterone Receptor Signaling Pathway
Steroid hormones like progesterone and its synthetic analogs exert their effects by modulating gene expression. This process involves a well-defined signaling pathway.
Upon entering the cell, the hormone binds to the progesterone receptor, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[14][15] Ligand binding induces a conformational change in the receptor, causing the dissociation of the HSPs.[3] The activated receptor-ligand complex then dimerizes and translocates into the nucleus.[14] Inside the nucleus, the dimer binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.[14][15]
Caption: Canonical Progesterone Receptor (PR) Signaling Pathway.
Experimental Methodologies for Affinity Determination
Determining the binding affinity of this compound requires robust and validated assay systems. The competitive radioligand binding assay is the gold standard, prized for its sensitivity and directness.[16] However, non-radioactive methods are gaining prominence due to safety and convenience.
Gold Standard: Competitive Radioligand Binding Assay (RBA)
This assay measures the ability of unlabeled this compound to compete with a high-affinity radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020) for binding to the PR.
4.1.1 Experimental Workflow
Caption: Workflow for a Competitive Radioligand Binding Assay.
4.1.2 Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating controls to ensure data integrity.
I. Preparation of Receptor Source (Uterine Cytosol or Cell Lysate):
-
Rationale: A consistent and high-quality source of PR is essential. Breast cancer cell lines like T47D are commonly used as they express high levels of PR.[17][18][19]
-
Procedure (using T47D cells):
-
Culture T47D cells to near confluence.[20] These cells are an ideal model for studying progesterone-specific effects.[17]
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[21]
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to pellet membranes and organelles.[22]
-
The resulting supernatant is the cytosol, which contains the soluble PR.[23]
-
Determine the total protein concentration of the cytosol using a Bradford or BCA assay for normalization.[21][24]
-
II. Competitive Binding Incubation:
-
Rationale: The assay relies on reaching equilibrium between the receptor, radioligand, and competitor.
-
Procedure:
-
Set up a series of tubes or a 96-well plate.
-
Total Binding: Add receptor preparation, a fixed concentration of radioligand (e.g., 1-2 nM [³H]-Progesterone), and assay buffer.
-
Non-Specific Binding (NSB): Add receptor preparation, radioligand, and a high concentration (e.g., 1 µM) of unlabeled progesterone to saturate all specific binding sites.
-
Competitor Wells: Add receptor preparation, radioligand, and increasing concentrations of the test compound (this compound), typically spanning a 5-log unit range.[16]
-
Incubate all samples at 4°C for a sufficient time (e.g., 18-24 hours) to reach equilibrium.
-
III. Separation of Bound and Free Radioligand:
-
Rationale: To quantify receptor-bound radioactivity, it must be physically separated from the unbound radioligand in the solution.
-
Procedure:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[21]
-
Use a vacuum filtration apparatus (cell harvester) to trap the receptor-ligand complexes on the filter.[16][21]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining free radioligand.[21][25]
-
IV. Quantification and Data Analysis:
-
Rationale: Scintillation counting measures the radioactive decay, which is proportional to the amount of bound radioligand.
-
Procedure:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.[21]
-
Count the radioactivity (in Disintegrations Per Minute, DPM, or Counts Per Minute, CPM) using a scintillation counter.[21]
-
Calculate Specific Binding: Subtract the DPM from the NSB wells from all other wells (Total and Competitor).
-
Plot the specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[26]
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Non-Radioactive Alternative: Fluorescence Polarization (FP) Assay
FP assays offer a homogenous (no-wash) alternative that is amenable to high-throughput screening.[27]
-
Principle: The assay measures the change in the polarization of fluorescent light. A small, fluorescently-labeled progestin ("tracer") tumbles rapidly in solution, resulting in low polarization. When bound to the much larger PR, its tumbling slows dramatically, leading to high polarization. An unlabeled competitor like this compound displaces the fluorescent tracer, causing a decrease in polarization.[27][28]
-
General Protocol:
-
A recombinant PR ligand-binding domain (PR-LBD) is incubated with a fluorescent progestin ligand (tracer).[27]
-
Increasing concentrations of this compound are added.
-
The mixture is incubated to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
A decrease in polarization indicates competition.[27] Data is plotted and analyzed similarly to the RBA to determine the IC50.
-
Alternative: Competitive ELISA
Enzyme-Linked Immunosorbent Assays (ELISAs) can also be adapted for competitive binding analysis.
-
Principle: A plate is coated with an antibody that captures the PR. The receptor is then incubated with a fixed amount of enzyme-conjugated progesterone and varying concentrations of this compound. After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of this compound bound to the receptor.
-
General Protocol:
-
Pipette standards and samples into a microtiter plate coated with a capture antibody.[29]
-
Add a progesterone-peroxidase conjugate to the wells.[29]
-
Initiate the binding reaction by adding a monoclonal antibody to progesterone.[29]
-
After incubation and washing, add a substrate that reacts with the bound enzyme conjugate.[29]
-
Stop the reaction and measure the absorbance at 450 nm.[29]
-
Data Presentation and Interpretation
Raw data from binding assays must be processed correctly to yield meaningful affinity constants.
5.1 Data Transformation and Analysis
-
Calculate Specific Binding: For each concentration of the competitor, specific binding is calculated: Specific Binding = Total Binding - Non-Specific Binding
-
Normalize Data: Express specific binding at each competitor concentration as a percentage of the maximum specific binding (the binding in the absence of a competitor).
-
Curve Fitting: Use a non-linear regression program (e.g., GraphPad Prism) to fit the normalized data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" equation. This will yield the IC50 value.
-
Ki Calculation: Apply the Cheng-Prusoff equation to convert the IC50 to a Ki value.
5.2 Scatchard Analysis: A Visual Tool
While non-linear regression is now the standard for calculating affinity constants, the Scatchard plot remains a useful tool for visualizing binding data.[30][31][32] It plots the ratio of bound to free radioligand (Y-axis) against the concentration of bound radioligand (X-axis).
-
Interpretation: For a single class of binding sites, the plot should be linear.
-
Slope = -1/Kd
-
X-intercept = Bmax (total number of binding sites)
-
-
Caution: Transforming data for a Scatchard plot can distort experimental error, making linear regression of the transformed data less accurate than direct non-linear fitting of the saturation curve.[30] It should be used for visualization, not primary quantification.
5.3 Comparative Binding Affinity Data
The following table summarizes representative binding affinity data for progesterone and 17α-hydroxyprogesterone caproate, illustrating the comparative nature of these assays.
| Compound | Receptor | Relative Binding Affinity (RBA) % (Progesterone = 100%) | Reference |
| Progesterone | Human PR-B | 100% | [12][13] |
| 17α-Hydroxyprogesterone Caproate | Human PR-B | 26-30% | [12][13] |
| Progesterone | Human PR-A | 100% | [12][13] |
| 17α-Hydroxyprogesterone Caproate | Human PR-A | 26-30% | [12][13] |
Data synthesized from competitive binding assays using recombinant human progesterone receptors.[12][13]
Conclusion and Future Directions
This guide has provided a detailed, technically grounded overview of the principles and practices for determining the binding affinity of this compound to its receptor. The competitive radioligand binding assay remains the definitive method, offering high sensitivity and reliability. The provided protocols, rooted in established scientific literature, offer a robust framework for generating high-quality, reproducible data.
It is evident that while 17-OHPC acts as a progesterone receptor agonist, its binding affinity is notably lower than that of endogenous progesterone.[12][13] This highlights a critical concept in pharmacology: binding affinity does not always directly correlate with in vivo efficacy, as pharmacokinetics, metabolism, and potential off-target effects also play significant roles.[33][34] Future research should continue to explore the downstream consequences of these affinity differences, particularly how they influence the recruitment of co-regulators and the subsequent gene expression profiles modulated by PR-A versus PR-B isoforms. The use of advanced techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide deeper thermodynamic insights into the binding kinetics, further refining our understanding of how synthetic progestins exert their biological effects.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 4. [Progesterone receptor isoforms: function and regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is this compound Caproate used for? [synapse.patsnap.com]
- 8. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice | Obgyn Key [obgynkey.com]
- 10. This compound caproate - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 12. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visualizing the action of steroid hormone receptors in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. actascientific.com [actascientific.com]
- 19. actascientific.com [actascientific.com]
- 20. minds.wisconsin.edu [minds.wisconsin.edu]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Progesterone Receptor Competitor Assay Kit, Red | Creative BioMart – Assay Kit [creativebiomart.net]
- 28. A Fluorescence Polarization Assay To Detect Steroid Hormone Traces in Milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 30. chem.uwec.edu [chem.uwec.edu]
- 31. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 32. cdn.graphpad.com [cdn.graphpad.com]
- 33. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hydroxyprogesterone: From Molecular Architecture to Clinical Application
This guide provides a comprehensive technical overview of 17α-hydroxyprogesterone (17-OHP), a pivotal endogenous steroid, and its synthetic derivative, hydroxyprogesterone caproate. We will delve into the intricate details of their chemical structures, explore their multifaceted physiological functions and mechanisms of action, and discuss their significant roles in clinical diagnostics and therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important molecule.
Molecular Structure and Physicochemical Characteristics
A thorough understanding of a molecule's function begins with its structure. 17α-hydroxyprogesterone is a C21 steroid hormone, belonging to the progestogen family.[1] Its chemical identity and properties are foundational to its biological role.
Chemical Identity
-
17α-Hydroxyprogesterone (17-OHP):
-
This compound Caproate (17-OHPC):
The core of 17-OHP is the pregnane steroid nucleus, a four-ring carbon skeleton. Its specific biological activity is conferred by key functional groups: a hydroxyl group (-OH) at the C17 alpha position, ketone groups (=O) at C3 and C20, and a double bond between C4 and C5. The 17α-hydroxyl group is particularly crucial, as it is the site of esterification to create synthetic derivatives like this compound caproate.[6] This esterification with caproic (hexanoic) acid significantly increases the molecule's lipophilicity and resistance to metabolic degradation, thereby prolonging its half-life.[7]
Physicochemical Data Summary
The distinct physicochemical properties of 17-OHP and its caproate ester dictate their behavior in biological systems and analytical procedures.
| Property | 17α-Hydroxyprogesterone (17-OHP) | This compound Caproate (17-OHPC) |
| Molecular Formula | C₂₁H₃₀O₃[2][8] | C₂₇H₄₀O₄[3][6] |
| Molecular Weight | 330.46 g/mol [1][2] | 428.6 g/mol [6] |
| Melting Point | 219.5 °C[1] | Not Available |
| Solubility | Soluble in chloroform.[9] | Slightly soluble in chloroform and methanol.[10] |
| Appearance | Crystalline solid.[11] | Off-white solid.[10] |
Chemical Synthesis Overview
The synthesis of these compounds is a multi-step process typically starting from a readily available steroid precursor.
-
17α-Hydroxyprogesterone: A common synthetic route involves the use of androstenedione as a starting material. The process includes an addition reaction at the 17-carbonyl group using acetone cyanohydrin to create a chiral center, followed by protection of functional groups, methylation, and finally hydrolysis to yield 17α-hydroxyprogesterone.[12] More recent optimized methods starting from pregnenolone have also been developed to improve overall yield.[13]
-
This compound Caproate: This synthetic progestogen is synthesized via the esterification of 17α-hydroxyprogesterone.[6] The process involves reacting 17α-hydroxyprogesterone with n-hexanoyl chloride or hexanoic acid in the presence of a catalyst.[10][14] The crude product is then purified through recrystallization.[10]
Physiological Function and Mechanism of Action
17-OHP is not merely a structural entity but a dynamic player in the complex orchestra of human endocrinology.
Biosynthesis: A Key Steroidogenic Intermediate
17-OHP is a pivotal intermediate in the adrenal steroidogenesis pathway, which converts cholesterol into various steroid hormones.[15] It is produced from either progesterone via the enzyme 17α-hydroxylase or from 17-hydroxypregnenolone.[15][16] Subsequently, 17-OHP serves as the substrate for the enzyme 21-hydroxylase, which converts it to 11-deoxycortisol, a precursor to cortisol.[17] This central position makes 17-OHP a critical branch point in the synthesis of glucocorticoids (like cortisol) and sex steroids (androgens and estrogens).[15]
Mechanism of Action: A Tale of Two Molecules
The biological effects of this compound are primarily mediated through its synthetic form, this compound caproate, which acts as an agonist at progesterone receptors.
-
Receptor Binding: 17-OHPC mimics the action of endogenous progesterone by binding to progesterone receptors (PR), which exist as two main isoforms, PR-A and PR-B.[5][7][18] However, its binding affinity for these receptors is notably lower than that of progesterone itself, approximately 26-30% of progesterone's affinity.[19][20] Despite this, 17-OHPC is comparable to progesterone in its ability to elicit gene expression in progesterone-responsive cells.[19]
-
Uterine Quiescence: In the context of pregnancy, the binding of 17-OHPC to progesterone receptors in the uterus and cervix is thought to maintain uterine quiescence.[7][21] This action reduces the contractility of uterine muscles and helps keep the cervix firm and closed, thereby preventing premature labor.[5][7] The synthetic caproate ester provides a stable, long-acting effect, allowing for less frequent administration while maintaining therapeutic levels.[5][7]
-
Immunomodulation: A compelling aspect of 17-OHPC's mechanism is its anti-inflammatory and immunomodulatory effect.[7] Research suggests that 17-OHPC can modulate the immune response to inflammatory stimuli. Specifically, it has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by leukocytes in response to lipopolysaccharide (LPS) stimulation.[22] This action may help mitigate inflammation-induced preterm birth.[22]
Clinical Significance and Pharmacokinetics
The unique biochemical profile of this compound underpins its utility as both a diagnostic biomarker and a therapeutic agent.
Diagnostic Biomarker for Congenital Adrenal Hyperplasia (CAH)
17-OHP is the primary biomarker for diagnosing and monitoring Congenital Adrenal Hyperplasia (CAH), an inherited disorder affecting the adrenal glands.[23]
-
Pathophysiology: The most common form of CAH is caused by a deficiency in the 21-hydroxylase enzyme.[23][24] This enzymatic block prevents the efficient conversion of 17-OHP to 11-deoxycortisol.[17] The result is a shunting of the steroidogenesis pathway, leading to decreased cortisol production and a massive accumulation of 17-OHP.[24] The excess 17-OHP is then diverted to produce androgens, leading to virilization.[17]
-
Screening and Diagnosis: Due to this mechanism, elevated blood levels of 17-OHP are a hallmark of 21-hydroxylase deficiency.[24] The 17-OHP test is a standard component of newborn screening programs in many countries to detect classic CAH.[25] In cases of suspected non-classic (late-onset) CAH, an ACTH stimulation test can be performed; an exaggerated 17-OHP response is diagnostic.[24]
Therapeutic Application of this compound Caproate
This compound caproate has been used primarily to reduce the risk of preterm birth in pregnant women with a history of at least one spontaneous preterm birth.[4][5][26]
-
Preterm Birth Prevention: It is typically administered as a weekly intramuscular injection starting between 16 and 20 weeks of gestation and continuing until the 37th week.[5][27] Early clinical trials showed a significant reduction in the rate of recurrent preterm birth.[4]
-
Regulatory Status: It is important to note that the approval of this compound caproate has been a subject of debate. In April 2023, the U.S. Food and Drug Administration (FDA) withdrew its approval for the drug marketed as Makena, citing that subsequent data failed to verify clinical benefit.[4][18] Similarly, in May 2024, a committee of the European Medicines Agency recommended the suspension of marketing authorizations for medications containing 17-hydroxyprogesterone caproate.[4]
-
Other Uses: It has also been used in the treatment of various gynecological disorders such as dysmenorrhea and threatened miscarriage.[4]
Pharmacokinetic Profile of 17-OHPC
| Parameter | Description |
| Administration | Intramuscular injection.[7][21] |
| Absorption | Slowly absorbed from the injection site, providing sustained release.[21] |
| Protein Binding | Extensively bound to plasma proteins, primarily albumin.[4] |
| Metabolism | Metabolized in the liver via reduction, hydroxylation, and conjugation (glucuronidation, sulfation). The caproate ester is not cleaved, meaning 17-OHP is not formed.[4] |
| Elimination Half-Life | Approximately 7.8 days after intramuscular injection in non-pregnant women.[4] |
| Excretion | Primarily excreted in the urine as conjugates.[21] |
Analytical Methodologies for Quantification
Accurate quantification of 17-OHP is critical for the diagnosis and management of CAH. While immunoassays are widely used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its superior specificity and sensitivity.[28][29]
Reference Protocol: 17-OHP Quantification by LC-MS/MS
This protocol outlines a standard workflow for the clinical research analysis of 17-OHP in human serum.
Objective: To accurately quantify 17-OHP concentrations in serum, minimizing interference from structurally similar steroids.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Add an internal standard solution (e.g., deuterated 17-OHP) to each sample, calibrator, and quality control. This corrects for extraction variability and matrix effects.[28]
-
Pre-treat the samples as required by the specific SPE plate/cartridge protocol (e.g., Oasis PRiME HLB).[16]
-
Load the pre-treated sample onto the SPE plate/cartridge.
-
Perform wash steps with appropriate solvents (e.g., aqueous formic acid and aqueous ammonia in methanol) to remove interfering substances.[16]
-
Elute the analyte (17-OHP) and internal standard using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 45% methanol).[30]
-
Chromatographic Separation (UPLC/HPLC):
-
Inject the reconstituted sample into an LC system.
-
Separate 17-OHP from other endogenous compounds using a reverse-phase column (e.g., ACQUITY UPLC HSS T3).[16][30]
-
Employ a gradient elution program with a mobile phase consisting of, for example, water with a formic acid additive and methanol or acetonitrile.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Introduce the column effluent into the mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[31]
-
Utilize Multiple Reaction Monitoring (MRM) for detection and quantification. This involves monitoring a specific precursor ion to product ion transition for both 17-OHP (e.g., m/z 331 > 109) and its deuterated internal standard (e.g., m/z 339 > 113).[31]
-
The high selectivity of MRM ensures that only the compound of interest is measured, avoiding the cross-reactivity issues common in immunoassays.[16]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Determine the concentration of 17-OHP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
17α-hydroxyprogesterone is a steroid of dual identity. Structurally, it is a critical nexus in the synthesis of essential adrenal hormones. Functionally, its measurement serves as the cornerstone for the diagnosis of Congenital Adrenal Hyperplasia. Its synthetic ester, this compound caproate, leverages the core progestational structure to provide a therapeutic option for preventing preterm birth, though its clinical efficacy remains a subject of ongoing evaluation and regulatory scrutiny. For the drug development professional and research scientist, a deep appreciation of this compound's chemistry, biosynthesis, mechanism of action, and analytical measurement is indispensable for advancing endocrine research and developing novel therapeutic strategies.
References
- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 2. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Caproate [webbook.nist.gov]
- 4. This compound caproate - Wikipedia [en.wikipedia.org]
- 5. What is this compound Caproate used for? [synapse.patsnap.com]
- 6. This compound caproate | 630-56-8 [chemicalbook.com]
- 7. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 8. GSRS [precision.fda.gov]
- 9. 17α-Hydroxyprogesterone CAS#: 68-96-2 [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound caproate synthesis - chemicalbook [chemicalbook.com]
- 15. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 16. waters.com [waters.com]
- 17. minervamedica.it [minervamedica.it]
- 18. This compound Caproate | C27H40O4 | CID 169870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 24. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neonatal screening for congenital adrenal hyperplasia using 17-hydroxyprogesterone assay in filter paper blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. Articles [globalrx.com]
- 28. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitation of 17-OH-Progesterone (OHPG) for Diagnosis of Congenital Adrenal Hyperplasia (CAH) | Springer Nature Experiments [experiments.springernature.com]
- 30. waters.com [waters.com]
- 31. researchgate.net [researchgate.net]
A Technical Guide to 17α-Hydroxyprogesterone (17-OHP): The Crossroads of Steroidogenesis
This guide provides an in-depth exploration of 17α-hydroxyprogesterone (17-OHP), a pivotal intermediate in the intricate network of steroid biosynthesis. We will dissect its biochemical journey, from synthesis to its ultimate fate, elucidate its profound clinical significance as a diagnostic biomarker, and detail the gold-standard methodology for its precise quantification. This document is intended for researchers, clinicians, and drug development professionals who require a robust understanding of 17-OHP's role in adrenal and gonadal physiology and pathology.
The Strategic Position of 17-OHP in Steroidogenesis
Steroidogenesis is the biological process responsible for producing a range of vital hormones from a common cholesterol precursor.[1] Within this complex cascade of enzymatic reactions, 17-OHP occupies a critical junction. It is a C-21 steroid hormone produced primarily in the adrenal glands and, to a lesser extent, the gonads.[1] Its strategic position makes it the gatekeeper that directs the flow of precursors toward either glucocorticoid (cortisol) or sex steroid (androgen) synthesis.[1][2]
The synthesis of 17-OHP itself follows the initial steps of steroidogenesis, where cholesterol is converted to pregnenolone. Pregnenolone can then be converted to progesterone. The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), located in the endoplasmic reticulum, is the key catalyst that hydroxylates progesterone at the 17α position to form 17-OHP.[3][4][5]
From this juncture, 17-OHP faces two primary metabolic fates, dictated by the action of two different enzymes:
-
The Glucocorticoid Pathway: The enzyme 21-hydroxylase (CYP21A2) converts 17-OHP to 11-deoxycortisol.[6][7][8] This product is then subsequently hydroxylated by 11β-hydroxylase (CYP11B1) to form the essential glucocorticoid, cortisol.[3] Cortisol is vital for regulating metabolism, immune responses, and blood pressure.[9][10]
-
The Androgen Pathway: The 17,20-lyase activity of the same CYP17A1 enzyme can cleave the C17-C20 bond of 17-OHP to produce androstenedione, a precursor to testosterone and other androgens.[3][4] This pathway is particularly significant in the adrenal zona reticularis and the gonads.
The following diagram illustrates the central role of 17-OHP in the steroidogenic cascade.
Clinical Significance: 17-OHP as a Premier Biomarker
The measurement of 17-OHP is a cornerstone in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH).[9][11] CAH is a group of autosomal recessive genetic disorders, with over 90% of cases caused by a deficiency in the 21-hydroxylase enzyme (CYP21A2).[8][12][13]
Causality of Pathophysiology: In 21-hydroxylase deficiency, the conversion of 17-OHP to 11-deoxycortisol is impaired or completely blocked.[2][11] This enzymatic block leads to two major consequences:
-
Cortisol Deficiency: The inability to synthesize cortisol downstream leads to a lack of negative feedback on the pituitary gland, resulting in excessive secretion of adrenocorticotropic hormone (ACTH).[2]
-
Substrate Accumulation: Chronic ACTH overstimulation causes the adrenal glands to enlarge (hyperplasia) and produce a massive surplus of steroid precursors before the enzymatic block, most notably 17-OHP.[9][10]
This accumulated 17-OHP is then shunted into the androgen synthesis pathway, leading to an overproduction of androgens like androstenedione and testosterone.[12] The resulting hyperandrogenism is responsible for the clinical manifestations of CAH, such as ambiguous genitalia in newborn females, precocious puberty in males, and symptoms of androgen excess in later life.[9][12]
Therefore, a significantly elevated level of 17-OHP is the hallmark biochemical indicator of 21-hydroxylase deficiency.[4] This makes it an indispensable tool for:
-
Newborn Screening: The 17-OHP test is a routine part of newborn screening panels in many countries to detect classic CAH, allowing for early treatment to prevent life-threatening salt-wasting crises.[9][11]
-
Diagnosis of Non-Classic CAH: Milder, late-onset forms of CAH may present with normal or only moderately elevated basal 17-OHP levels. An ACTH stimulation test, which will show an exaggerated 17-OHP response, is often required for definitive diagnosis.[13][14]
-
Treatment Monitoring: In patients undergoing glucocorticoid replacement therapy for CAH, serial 17-OHP measurements are used to monitor the effectiveness of treatment and ensure androgen levels are adequately suppressed without causing iatrogenic Cushing's syndrome.[12][15]
Quantitative Data: Reference Ranges for Serum 17-OHP
The interpretation of 17-OHP levels requires comparison with age- and sex-specific reference ranges. It is important to note that levels fluctuate with a diurnal rhythm and, in females, with the menstrual cycle.[14][16]
| Population Group | Typical Reference Range (ng/dL) |
| Newborns (>48h) | < 630[9][16] |
| Prepubertal Children | < 110[9][16] |
| Adult Males | < 220[9][16] |
| Adult Females (Follicular Phase) | < 80[16] |
| Adult Females (Luteal Phase) | 100 - 280 (Varies) |
| Postmenopausal Females | < 51[9] |
| Classic CAH (Untreated) | > 5000[16] |
Note: These are approximate ranges. Specific ranges may vary by laboratory and analytical method. Values are significantly higher in premature infants, which can lead to false positives in screening.[12][17]
Gold-Standard Analysis: Quantification of 17-OHP by LC-MS/MS
While immunoassays are available, they can suffer from significant cross-reactivity with other structurally similar steroids, leading to inaccurate results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive, gold-standard method for the quantification of 17-OHP due to its superior specificity and sensitivity.[18]
Self-Validating Experimental Protocol: LC-MS/MS Analysis
This protocol describes a robust, self-validating system for the precise measurement of 17-OHP in human serum or plasma. The inclusion of a stable isotope-labeled internal standard is critical as it co-extracts with the analyte and corrects for any variability in sample preparation and instrument response, thereby ensuring accuracy.
1. Principle: This method uses liquid-liquid extraction (LLE) to isolate 17-OHP and an internal standard from the serum matrix. The extract is then analyzed by reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in selected-reaction monitoring (SRM) mode.[6][19]
2. Materials & Reagents:
-
Serum/Plasma Samples, Calibrators, and Quality Control materials
-
17α-Hydroxyprogesterone-d8 (17-OHP-d8) Internal Standard (IS) solution
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Reconstitution Solution (e.g., 50:50 Methanol:Water)
3. Step-by-Step Methodology:
-
Sample Aliquoting: In labeled microtubes, pipette 200 µL of each sample, calibrator, and quality control.[6][19] Causality: A precise starting volume is essential for accurate final concentration calculation.
-
Internal Standard Spiking: Add a fixed volume (e.g., 20 µL) of the 17-OHP-d8 Internal Standard working solution to every tube. Vortex briefly. Causality: The IS is the cornerstone of a self-validating assay. Adding it at the very beginning ensures it undergoes identical processing to the analyte, correcting for any losses during extraction and variability in ionization.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE to each tube.[6] Cap and vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases, facilitating the transfer of the nonpolar steroids into the MTBE layer.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to create a clean separation between the upper organic layer (containing steroids) and the lower aqueous/protein layer.
-
Extraction Transfer: Carefully transfer the upper MTBE layer to a new set of clean, labeled tubes, being careful not to disturb the protein pellet at the interface.
-
Evaporation: Place the tubes in a nitrogen evaporator at 40-50°C and dry the extracts completely under a gentle stream of nitrogen. Causality: This step removes the extraction solvent and concentrates the analytes.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the Reconstitution Solution.[19] Vortex to ensure the analytes are fully dissolved. This solution is now compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Transfer the reconstituted samples to autosampler vials. Inject a defined volume (e.g., 50 µL) onto the LC-MS/MS system.[19]
-
LC Separation: Use a C18 reversed-phase column with a gradient elution of water and methanol to separate 17-OHP from other matrix components.[19]
-
MS/MS Detection: Employ an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[6] Monitor the specific precursor-to-product ion transitions (SRM) for both 17-OHP and its deuterated internal standard.
-
4. Data Analysis & Validation:
-
A calibration curve is generated by plotting the peak area ratio (17-OHP area / 17-OHP-d8 IS area) of the calibrators against their known concentrations.
-
The concentration of 17-OHP in the unknown samples is calculated from this curve using their measured peak area ratios.
-
The results for the quality control materials must fall within their pre-defined acceptance ranges to validate the analytical run.
Workflow Visualization
The following diagram outlines the logical flow of the LC-MS/MS protocol.
References
- 1. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 2. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Adrenal adenoma secreting 17-hydroxyprogesterone mimicking non-classical 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Does the 17-OH Progesterone Test Detect? [webmd.com]
- 10. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 11. nbinno.com [nbinno.com]
- 12. 17-Hydroxyprogesterone | Pathology Tests Explained [pathologytestsexplained.org.au]
- 13. testing.com [testing.com]
- 14. droracle.ai [droracle.ai]
- 15. 17-OH Progesterone, LC/MS » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Replication of clinical associations with 17-hydroxyprogesterone in preterm newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Pivotal Role of 17α-Hydroxyprogesterone in Adrenal Gland Steroid Synthesis
Abstract
This technical guide provides a comprehensive examination of 17α-hydroxyprogesterone (17-OHP), a critical intermediate in the intricate cascade of adrenal steroidogenesis. Moving beyond a superficial overview, this document delves into the enzymatic regulation governing 17-OHP's synthesis and metabolism, its crucial branch-point function in directing precursors towards glucocorticoid or androgen pathways, and its profound diagnostic significance. We will explore the pathophysiology of enzyme deficiencies, particularly 21-hydroxylase deficiency, which underscores the clinical importance of 17-OHP quantification. Furthermore, this guide presents a detailed, field-proven protocol for the highly specific and sensitive measurement of 17-OHP in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers and drug development professionals a robust methodological framework.
Introduction: The Adrenal Gland as a Steroidogenic Hub
The adrenal glands are complex endocrine organs responsible for synthesizing a diverse array of steroid hormones that regulate critical physiological processes, including metabolism, electrolyte balance, and stress response.[1][2] The adrenal cortex is histologically and functionally divided into three distinct zones: the outer zona glomerulosa, the central zona fasciculata, and the inner zona reticularis.[1][3] Each zone is characterized by a unique profile of steroidogenic enzymes, dictating its primary hormonal output: mineralocorticoids (aldosterone) from the zona glomerulosa, glucocorticoids (cortisol) from the zona fasciculata, and adrenal androgens from the zona reticularis.[3][4]
All adrenal steroid hormones are derived from a common precursor, cholesterol.[5] The initiation of steroidogenesis involves the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein, where it is converted to pregnenolone by the enzyme CYP11A1.[3][5][6] From pregnenolone, a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSD), orchestrate the production of the final steroid products.[6] Within this complex network, 17α-hydroxyprogesterone emerges as a key metabolic crossroads.
The Synthesis and Branch-Point Function of 17α-Hydroxyprogesterone
17α-hydroxyprogesterone (17-OHP) is not a final, active hormone but rather a pivotal intermediate. Its strategic position in the steroidogenic pathway determines the flow of precursors towards either glucocorticoid or sex steroid synthesis.[2][7]
Synthesis via CYP17A1 Hydroxylase Activity
The formation of 17-OHP is primarily catalyzed by the enzyme Cytochrome P450 17A1 (CYP17A1) , a dual-function enzyme located in the endoplasmic reticulum of the zona fasciculata and zona reticularis.[8][9][10] CYP17A1 possesses two distinct activities: 17α-hydroxylase and 17,20-lyase.[8][9]
The 17α-hydroxylase activity of CYP17A1 is responsible for adding a hydroxyl group (-OH) at the C17 position of two key substrates:
-
Progesterone , converting it to 17α-hydroxyprogesterone.[2][11]
-
Pregnenolone , converting it to 17α-hydroxypregnenolone.[11][12]
17α-hydroxypregnenolone can then be converted to 17-OHP by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).[11] The expression of CYP17A1 is notably absent in the zona glomerulosa, which is why this zone cannot produce cortisol or androgens and is dedicated to aldosterone synthesis.[8]
Metabolic Crossroads: The Two Fates of 17-OHP
Once synthesized, 17-OHP stands at a critical juncture, with its subsequent conversion directed by two different enzymes, leading to distinct hormonal classes.
2.2.1. The Glucocorticoid Pathway via CYP21A2
In the zona fasciculata, the primary fate of 17-OHP is its conversion to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2) .[13][14] This reaction, which involves the addition of a hydroxyl group at the C21 position, is an indispensable step in the synthesis of cortisol.[13][14][15] 11-deoxycortisol is then transported back to the mitochondria where it is converted to the final active glucocorticoid, cortisol, by the enzyme 11β-hydroxylase (CYP11B1).[6][11][16]
2.2.2. The Androgen Pathway via CYP17A1 Lyase Activity
Alternatively, 17-OHP can serve as a substrate for the second catalytic function of CYP17A1: its 17,20-lyase activity . This reaction cleaves the bond between C17 and C20, converting the 21-carbon steroid into a 19-carbon steroid, androstenedione .[11][17] Androstenedione is a key precursor for the synthesis of testosterone and other androgens.[2] It is important to note that in humans, the 17,20-lyase activity of CYP17A1 acts much more efficiently on 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA) than it does on 17-OHP to produce androstenedione.[8][11]
The following diagram illustrates the central position of 17α-hydroxyprogesterone in the adrenal steroidogenic pathway.
Caption: Adrenal Steroidogenesis Pathway Highlighting 17-OHP.
Clinical Significance: 17-OHP as a Key Biomarker
The central role of 17-OHP in steroidogenesis makes its circulating concentration a highly sensitive biomarker for certain adrenal disorders, most notably Congenital Adrenal Hyperplasia (CAH) .[12][18][19]
Congenital Adrenal Hyperplasia (CAH)
CAH is a family of autosomal recessive disorders, each characterized by a deficiency in one of the enzymes required for cortisol synthesis.[20][21] The most common form, accounting for over 90% of cases, is a deficiency in 21-hydroxylase (CYP21A2) .[20][22][23]
In 21-hydroxylase deficiency, the conversion of 17-OHP to 11-deoxycortisol is impaired or completely blocked.[7][15][24] This enzymatic block leads to two major pathophysiological consequences:
-
Cortisol Deficiency: The inability to synthesize cortisol leads to a loss of negative feedback on the pituitary gland, resulting in excessive secretion of adrenocorticotropic hormone (ACTH).[24][25]
-
Accumulation of Precursors: The continuous ACTH stimulation causes adrenal hyperplasia and a massive buildup of steroid precursors proximal to the enzymatic block, most notably 17-OHP.[25][26]
The excess 17-OHP is then shunted into the androgen synthesis pathway, as the 17,20-lyase activity of CYP17A1 converts the accumulated precursor to androstenedione.[2] This results in hyperandrogenism, which can cause ambiguous genitalia in newborn females and precocious puberty in both sexes.[25] The severe, "classic" form of CAH can also involve impaired aldosterone synthesis, leading to life-threatening salt-wasting crises in neonates.[22][27]
Therefore, the measurement of elevated serum 17-OHP levels is the primary diagnostic test for 21-hydroxylase deficiency and is a cornerstone of newborn screening programs in many countries.[20][23]
Interpreting 17-OHP Levels
Basal 17-OHP levels can vary with age and, in women, the phase of the menstrual cycle.[19][28] In cases of suspected non-classic CAH, where basal levels may be only mildly elevated, an ACTH stimulation test is often performed.[7][22][28] In this test, a synthetic ACTH analogue is administered, and 17-OHP levels are measured after 30-60 minutes. A robust and exaggerated increase in 17-OHP is indicative of a heterozygous or mild enzyme deficiency.[28]
| Population | Typical Serum 17-OHP Range (ng/dL) |
| Cord Blood | 1000-3000[23] |
| Newborns (>48h) | < 630[23] |
| Prepubertal Children | < 110[23] |
| Adult Males | < 220[23] |
| Adult Females (Follicular) | 23-202[23] |
| Adult Females (Luteal) | 139-431[23] |
| Classic CAH (Infants) | >2,000 - 4,000 [18][19] |
| Non-Classic CAH (Adults) | >200 (Basal) [18][19] |
Note: Reference ranges can vary significantly between laboratories and methodologies. The values presented are for illustrative purposes.
Analytical Methodology: Quantification of 17-OHP
Accurate and reliable quantification of 17-OHP is paramount for the diagnosis and management of CAH. While immunoassays are available, they can suffer from cross-reactivity with other structurally similar steroids, leading to analytical interference.[29][30] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior specificity and sensitivity.[29]
Self-Validating Protocol: Serum 17-OHP by LC-MS/MS
This protocol describes a robust method for the quantitative analysis of 17-OHP in human serum, designed for high throughput and accuracy. The inclusion of a stable isotope-labeled internal standard (IS) at the very beginning of the sample preparation process ensures that any variability or loss during extraction, derivatization, or injection is accounted for, making the protocol inherently self-validating.
4.1.1. Materials and Reagents
-
Human Serum (Patient samples, calibrators, quality controls)
-
17α-Hydroxyprogesterone (Certified Reference Material)
-
17α-Hydroxyprogesterone-d8 (Deuterated Internal Standard, IS)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
4.1.2. Step-by-Step Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Pipette 200 µL of serum samples, calibrators, or quality controls into labeled 1.5 mL microcentrifuge tubes.[17][31]
-
Internal Standard Spiking: Add 25 µL of the 17-OHP-d8 internal standard working solution (e.g., at 50 ng/mL in methanol) to every tube. Vortex briefly. This step is critical for accurate quantification.
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of steroids into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous (bottom) and organic (top) layers.
-
Carefully transfer the upper organic layer (approx. 900 µL) to a new set of labeled tubes, being careful not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Dry the extracts to complete dryness under a gentle stream of nitrogen at 40°C.[17]
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water).[17][31] Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: Ultra High-Performance Liquid Chromatography (UHPLC) system.[31]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) suitable for steroid separation.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A ballistic gradient from ~50% B to 95% B over 2-3 minutes is typically sufficient to elute 17-OHP and separate it from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10-50 µL[31]
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer.[17]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode. APCI is often preferred for steroids as it can be less susceptible to matrix effects.[17]
-
Detection Mode: Selected Reaction Monitoring (SRM).[17][31] Monitor at least two transitions per analyte for confident identification and quantification.
-
SRM Transitions (Example):
-
17-OHP: Q1: 331.2 -> Q3: 97.1 (Quantifier), Q1: 331.2 -> Q3: 109.1 (Qualifier)
-
17-OHP-d8 (IS): Q1: 339.2 -> Q3: 100.1 (Note: Exact m/z values should be optimized on the specific instrument used).
-
-
-
-
Data Processing and Quantification
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibrators. A linear regression with 1/x weighting is typically used.
-
Determine the concentration of 17-OHP in the patient samples and quality controls by interpolating their Peak Area Ratios from the calibration curve.
-
The following diagram outlines the LC-MS/MS workflow.
Caption: A typical workflow for 17-OHP analysis by LC-MS/MS.
Conclusion
17α-hydroxyprogesterone is far more than a simple intermediate in adrenal steroid synthesis; it is a master regulator at a critical metabolic fork. Its synthesis and subsequent conversion are tightly controlled by specific enzymes, CYP17A1 and CYP21A2, which dictate the balance between glucocorticoid and androgen production. The profound clinical consequences of enzymatic deficiencies, particularly 21-hydroxylase deficiency, highlight the indispensable role of 17-OHP as a diagnostic biomarker. For researchers and drug development professionals, a deep understanding of its biochemistry, coupled with robust and specific analytical methods like LC-MS/MS, is essential for investigating adrenal pathophysiology and developing novel therapeutic strategies.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. [Figure, Steroid Hormone Synthesis Pathways from...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Endocrine System Glossary: Adrenal Cortex Hormone Biosynthesis | ditki medical & biological sciences [ditki.com]
- 6. Regulation of Adrenocortical Steroid Hormone Production by RhoA-Diaphanous 1 Signaling and the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP17A1 - Wikipedia [en.wikipedia.org]
- 10. genecards.org [genecards.org]
- 11. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Human Cytochrome P450 21A2, the Major Steroid 21-Hydroxylase: STRUCTURE OF THE ENZYME·PROGESTERONE SUBSTRATE COMPLEX AND RATE-LIMITING C–H BOND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 21-Hydroxylase - Wikipedia [en.wikipedia.org]
- 15. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Steroid Hormone Biosynthesis by the Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. 17-OH Progesterone Test: Purpose, Procedure, and Risks [healthline.com]
- 19. 17-OH Progesterone - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. Congenital Adrenal Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 17-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. mpbio.com [mpbio.com]
- 25. researchgate.net [researchgate.net]
- 26. minervamedica.it [minervamedica.it]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. labmed.org.uk [labmed.org.uk]
- 29. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. waters.com [waters.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application and Protocol Guide for the Quantification of Hydroxyprogesterone
This document provides a comprehensive overview and detailed protocols for the quantification of 17-hydroxyprogesterone (17-OHP), a critical steroid hormone and precursor in the biosynthesis of corticosteroids, androgens, and estrogens.[1] Accurate measurement of 17-OHP is paramount in clinical research, particularly for investigating enzymatic functions, such as those of 21α-hydroxylase and 17,20 lyase, and in the diagnosis and management of conditions like congenital adrenal hyperplasia (CAH).[2][3][4][5]
This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the prevalent analytical methodologies. We will explore the principles, advantages, and limitations of each technique, with a strong emphasis on the current gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols provided herein are grounded in established scientific literature and adhere to regulatory guidelines for bioanalytical method validation.[6][7][8][9][10][11][12][13][14]
The Analytical Imperative: Why Accurate 17-OHP Quantification Matters
17-OHP is a pivotal intermediate in the steroidogenic pathway. Deficiencies in enzymes that metabolize 17-OHP lead to its accumulation, which can have significant physiological consequences. For instance, elevated levels of 17-OHP are a key biomarker for CAH, an inherited disorder affecting the adrenal glands.[2][3][4][5] Therefore, robust and reliable analytical methods are essential for:
-
Clinical Research: Investigating the pathophysiology of endocrine disorders.
-
Drug Development: Assessing the impact of new chemical entities on steroidogenesis.
-
Therapeutic Monitoring: Ensuring optimal dosing of treatments for conditions like CAH.
A Comparative Overview of Analytical Methodologies
Several techniques have been employed for the quantification of 17-OHP in biological matrices such as serum, plasma, and urine. The choice of method depends on the specific requirements of the study, including desired sensitivity, specificity, throughput, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1][2] | High specificity and sensitivity, ability to multiplex, considered the "gold standard".[3] | Higher initial instrument cost, requires skilled operators. | 0.2 nmol/L[2] |
| HPLC-UV/Fluorescence | Chromatographic separation with UV or fluorescence detection.[15] | Lower instrument cost compared to MS, relatively simple to operate. | Lower sensitivity and specificity, may require derivatization for fluorescence detection.[15] | 550–3700 fmol per 10 ml injection (with derivatization)[15] |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. | High separation efficiency, good sensitivity. | Requires derivatization for volatile steroids, can be time-consuming.[16] | Not explicitly stated for 17-OHP, but generally sensitive. |
| Immunoassays (ELISA, RIA) | Antigen-antibody binding.[17] | High throughput, relatively low cost per sample, easy to automate. | Prone to cross-reactivity with structurally similar steroids, leading to inaccurate results.[2][17][18] | 20.3 pg/mL (for a competitive ELISA kit)[19] |
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for 17-OHP quantification due to its superior selectivity and sensitivity.[3] This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the highly specific and sensitive detection of tandem mass spectrometry.[1][2]
The fundamental principle involves three key stages:
-
Sample Preparation: Extraction of 17-OHP from the biological matrix and removal of interfering substances.
-
Chromatographic Separation: Separation of 17-OHP from other endogenous compounds based on its physicochemical properties.
-
Mass Spectrometric Detection: Ionization of the analyte and its subsequent fragmentation and detection, providing a high degree of certainty in identification and quantification.
Sample Preparation: The Foundation of a Robust Assay
The goal of sample preparation is to isolate 17-OHP from the complex biological matrix and minimize matrix effects that can interfere with the analysis.[16][20][21] Two common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
LLE is a classic and widely used method for steroid extraction.[22][16]
Protocol:
-
Aliquoting: Pipette 200 µL of serum or plasma into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 17α-Hydroxyprogesterone-D8).[22] This is crucial for correcting for any analyte loss during sample processing and for variations in instrument response.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.[22][1]
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[22][1]
-
Reconstitution: Reconstitute the dried extract in 150 µL of a 1:1 mixture of water and methanol.[22]
-
Analysis: Inject a portion of the reconstituted sample (e.g., 50 µL) into the LC-MS/MS system.[22]
SPE offers a more automated and often cleaner extraction compared to LLE.[20][23]
Protocol:
-
Sample Pre-treatment: Dilute 400 µL of plasma with 1 mL of water.[23]
-
Internal Standard Spiking: Add the internal standard (e.g., Medroxyprogesterone acetate).[23]
-
Cartridge Conditioning: Condition an Oasis® HLB 1 cc (30 mg) extraction cartridge with 1 mL of methanol followed by 1 mL of water.[23]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge under vacuum.[23]
-
Washing: Wash the cartridge with 1 mL of 50% methanol to remove polar interferences.[23]
-
Elution: Elute 17-OHP with 1 mL of methanol.[23]
-
Evaporation: Evaporate the eluent to dryness under a stream of air.[23]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.[23]
-
Analysis: Inject a portion of the reconstituted sample (e.g., 20 µL) into the LC-MS/MS system.[23]
Caption: Workflow for LLE and SPE sample preparation.
Chromatographic and Mass Spectrometric Parameters
The following are typical parameters for the LC-MS/MS analysis of 17-OHP. These should be optimized for the specific instrumentation used.
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters C18 Symmetry, 3.5 µm, 2.1 x 50 mm).[23]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol with a modifier like ammonium hydroxide is often employed.[23]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[23]
-
Column Temperature: Maintained at around 40°C.[23]
MS/MS Parameters:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI can be less prone to matrix effects for steroids.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
MRM Transitions:
Caption: General workflow for LC-MS/MS analysis.
Method Validation: Ensuring Trustworthy Results
A bioanalytical method must be validated to ensure its reliability for the intended application.[6][7][8][9][10][11][12][13][14] Key validation parameters, as outlined by regulatory agencies like the FDA and EMA, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV). Inter- and intra-batch precision should be less than 6% CV.[22]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. A typical analytical range for 17-OHP is 10 to 1,000 ng/dL.[22]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. The lower limit of quantitation can be around 0.2 nmol/L.[2]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Alternative Methodologies: When to Consider Them
While LC-MS/MS is the gold standard, other methods may be suitable for specific applications.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC with UV detection is a more accessible technique but generally lacks the sensitivity and specificity of MS detection for endogenous compounds like 17-OHP.[15] To enhance sensitivity, pre-column derivatization with a fluorescent tag can be employed.[15]
Key Considerations:
-
Derivatization: This additional step can be time-consuming and introduce variability.
-
Specificity: Co-eluting compounds can interfere with the measurement.
Immunoassays (ELISA and RIA)
Immunoassays are widely used for their high throughput and ease of use.[17] However, they are susceptible to cross-reactivity from other structurally related steroids, which can lead to overestimated 17-OHP concentrations.[2][17][18] This is a significant limitation, especially in populations with high levels of interfering steroids, such as neonates.[17]
Key Considerations:
-
Cross-reactivity: The specificity of the antibody is critical.
-
Matrix Effects: Can also impact the accuracy of the results.
Conclusion
The accurate quantification of 17-hydroxyprogesterone is crucial for both clinical research and drug development. While several analytical methods are available, LC-MS/MS stands out as the most reliable and robust technique due to its unparalleled sensitivity and specificity. The detailed protocols and validation considerations provided in this guide are intended to equip researchers with the necessary knowledge to develop and implement high-quality analytical methods for 17-OHP quantification. Adherence to established validation guidelines is paramount to ensure the integrity and trustworthiness of the generated data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of 17-OH-Progesterone (OHPG) for Diagnosis of Congenital Adrenal Hyperplasia (CAH) | Springer Nature Experiments [experiments.springernature.com]
- 4. labcorp.com [labcorp.com]
- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. ovid.com [ovid.com]
- 11. moh.gov.bw [moh.gov.bw]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 17. Plasma 17-hydroxyprogesterone determination with two commercial immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 20. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Serum 17-Hydroxyprogesterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide and a robust protocol for the quantitative determination of 17-hydroxyprogesterone (17-OHP) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for high sensitivity, specificity, and throughput, addressing the limitations of traditional immunoassay techniques. We delve into the rationale behind critical experimental choices, from sample preparation to instrument parameters, ensuring a self-validating and reproducible workflow. This guide is structured to provide both a practical step-by-step protocol and a deeper understanding of the underlying scientific principles, in alignment with established clinical laboratory standards.
Introduction: The Clinical Significance of 17-Hydroxyprogesterone
17-hydroxyprogesterone is a crucial endogenous steroid hormone, acting as a key metabolic precursor in the biosynthesis of corticosteroids, androgens, and estrogens.[1] It is synthesized from progesterone and 17-hydroxypregnenolone. The quantification of 17-OHP in serum is a cornerstone in the diagnosis and management of various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH). CAH is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal cortex, with 21-hydroxylase deficiency being the most common cause.[2] This deficiency leads to an accumulation of 17-OHP, which is then shunted into the androgen synthesis pathway.
The Limitations of Immunoassays
For decades, immunoassays have been the primary method for 17-OHP measurement. However, these methods are often hampered by a lack of specificity due to cross-reactivity with other structurally similar steroids.[3][4] This can lead to falsely elevated results, complicating diagnostic accuracy, particularly in neonatal screening where a variety of interfering steroid sulfates are present.[5]
The Ascendancy of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry has emerged as the gold standard for steroid hormone analysis.[6] Its superiority lies in the three dimensions of selectivity:
-
Sample Preparation: Isolates the analyte from interfering matrix components.
-
Chromatographic Separation: Resolves the target analyte from isomers and other structurally similar compounds.[7]
-
Mass Spectrometric Detection: Provides highly specific detection based on the mass-to-charge ratio (m/z) of the precursor ion and its specific product ions.
This trifecta of selectivity virtually eliminates the cross-reactivity issues that plague immunoassays, leading to more accurate and reliable clinical assessments.[8]
Method Overview: The Analytical Workflow
The protocol described in this note follows a logical progression from sample receipt to final data analysis. The workflow is designed for robustness and to minimize potential sources of error and variability.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| 17α-Hydroxyprogesterone | Cerilliant | Certified Reference Material |
| 17α-Hydroxyprogesterone-d8 (17-OHP-d8) | Cerilliant | Deuterated Internal Standard |
| Methanol (MeOH) | LC-MS Grade | For mobile phase and reconstitution |
| Water | LC-MS Grade | For mobile phase |
| Methyl-tert-butyl ether (MTBE) | HPLC Grade | Extraction Solvent |
| Formic Acid | LC-MS Grade | Mobile Phase Additive |
| Human Serum (Stripped) | Golden West Biologicals | For calibrators and QCs |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | For calibrator preparation |
| Zinc Sulfate | Sigma-Aldrich | For protein precipitation (alternative) |
Detailed Experimental Protocols
Preparation of Standards, Calibrators, and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare individual stock solutions of 17-OHP and 17-OHP-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Create a series of working standard solutions by serially diluting the primary stock in methanol.
-
Internal Standard (IS) Working Solution: Prepare a working solution of 17-OHP-d8 in methanol at an appropriate concentration to yield a robust signal.
-
Calibrators & QCs: Spike charcoal-stripped serum with the working standard solutions to create a calibration curve (typically 7-8 points) and at least three levels of quality controls (low, mid, high). The analytical range should cover clinically relevant concentrations, for example, 10 to 1,000 ng/dL.[1][9]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is optimized for a 200 µL serum sample volume.
-
Aliquoting: Pipette 200 µL of serum samples, calibrators, and QCs into appropriately labeled 2 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 25 µL of the 17-OHP-d8 internal standard working solution to each tube.
-
Vortexing: Vortex all tubes for 10 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) to each tube.
-
Rationale: MTBE is an effective solvent for extracting steroids and is less dense than water, allowing for easy separation of the organic layer. It provides a clean extract, minimizing phospholipids that can cause significant matrix effects.[4]
-
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes to facilitate the extraction of 17-OHP into the organic phase.
-
Centrifugation: Centrifuge the tubes at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean, labeled glass tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 150 µL of 50:50 (v/v) methanol:water. Vortex for 30 seconds to ensure the residue is fully dissolved.[9]
-
Final Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| LC System | UHPLC System | Provides high resolution and fast run times. |
| Column | C18 Reverse-Phase, e.g., Accucore RP-MS, 2.6 µm, 50 x 2.1 mm[9] | C18 chemistry provides excellent retention and separation for steroids. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes protonation for positive ion mode. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | |
| Flow Rate | 0.5 mL/min | |
| Injection Volume | 20 µL | |
| Gradient | 50% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the relatively non-polar steroid and clean the column. |
| Mass Spectrometry | ||
| MS System | Triple Quadrupole Mass Spectrometer | Essential for quantitative SRM/MRM analysis. |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode | APCI is often preferred for less polar molecules like steroids as it can be less susceptible to matrix effects than Electrospray Ionization (ESI).[4][10] |
| Vaporizer Temp. | 400°C | Optimized for efficient desolvation and ionization. |
| Capillary Voltage | 3.5 kV | |
| Sheath/Aux Gas | Optimized for instrument | |
| SRM Transitions | ||
| 17-OHP (Quantifier) | 331.2 > 97.1 | This transition is highly specific and provides a strong signal.[11] |
| 17-OHP (Qualifier) | 331.2 > 109.1 | A second transition confirms the identity of the analyte.[11] |
| 17-OHP-d8 (IS) | 339.2 > 100.1 | The deuterated internal standard should have a similar fragmentation pattern to the native analyte.[11] |
Data Analysis and Quality Control
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with 1/x or 1/x² weighting is typically used.
-
Quality Control: The calculated concentrations of the QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).
-
Ion Ratio: The ratio of the qualifier ion peak area to the quantifier ion peak area for all samples must be within a specified tolerance (e.g., ±20%) of the average ratio observed in the calibrators.[4] This ensures the peak is not due to an interference.
Method Validation: A Self-Validating System
A rigorous validation is paramount to ensure the trustworthiness of the method. The protocol should be validated according to established guidelines, such as the Clinical and Laboratory Standards Institute (CLSI) C62-A guideline.[12][13]
| Validation Parameter | Description and Acceptance Criteria | Rationale |
| Linearity | A minimum of 5-7 calibrator points are analyzed. The coefficient of determination (r²) should be ≥0.99. | Demonstrates the proportional relationship between instrument response and analyte concentration. |
| Precision | Intra- and inter-assay precision is assessed using QC samples at multiple levels (n≥5 replicates). The coefficient of variation (CV) should be <15%.[1][4] | Measures the random error and reproducibility of the method. |
| Accuracy (Bias) | Determined by analyzing certified reference materials or by spike-recovery experiments in multiple sources of matrix. Recovery should be within 85-115%.[7] | Measures the systematic error or closeness to the true value. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision (CV <20%) and accuracy (±20%). | Defines the lower boundary of the reportable range. |
| Selectivity/Specificity | Analysis of blank matrix from multiple sources and samples spiked with potentially interfering substances (e.g., structurally related steroids). | Ensures the method is measuring only the intended analyte without interference. |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked matrix to the response in a pure solution. The use of a co-eluting stable isotope-labeled internal standard is the best way to compensate for matrix effects.[9] | Quantifies the ion suppression or enhancement caused by co-eluting matrix components. |
| Carryover | A blank sample is injected immediately after the highest calibrator. Carryover in the blank should be <20% of the LLOQ.[4] | Ensures that residual analyte from a high-concentration sample does not affect the subsequent sample. |
| Stability | Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term benchtop, and long-term storage. | Ensures sample integrity during handling and storage. |
Troubleshooting
-
High Matrix Effects: Indicated by high variability in the internal standard peak area. This may require further optimization of the sample preparation, such as using Solid Phase Extraction (SPE), or adjusting the chromatography to better separate the analyte from interfering components.
-
Poor Peak Shape: Can be caused by column degradation, improper mobile phase pH, or sample reconstitution in a solvent that is too strong.
-
Low Sensitivity: May require optimization of MS source parameters, checking for instrument contamination, or considering a derivatization step, although this adds complexity.
Conclusion
This application note provides a detailed, robust, and scientifically-grounded protocol for the quantification of serum 17-hydroxyprogesterone by LC-MS/MS. By leveraging the inherent specificity of tandem mass spectrometry and employing a clean, efficient sample preparation technique, this method overcomes the significant limitations of traditional immunoassays. Adherence to the described validation procedures, grounded in CLSI C62-A principles, will ensure the generation of highly reliable and accurate data for both clinical research and drug development applications.
References
- 1. Comparison of different preparation techniques of dried blood spot quality controls in newborn screening for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromsystems.com [chromsystems.com]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. intertekinform.com [intertekinform.com]
- 12. longdom.org [longdom.org]
- 13. Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | NIST [nist.gov]
Application Notes and Protocols for the Immunoassay of 17-Hydroxyprogesterone (17-OHP)
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of immunoassay techniques for the quantitative analysis of 17-hydroxyprogesterone (17-OHP). Designed for researchers, clinical scientists, and drug development professionals, this document delves into the clinical significance of 17-OHP, the foundational principles of competitive immunoassays, and a detailed, step-by-step protocol for a competitive enzyme-linked immunosorbent assay (ELISA). Furthermore, it addresses critical aspects of data analysis, assay validation, troubleshooting, and the inherent limitations of immunoassays, such as cross-reactivity, providing a robust framework for the accurate and reliable measurement of this crucial steroid hormone.
Introduction: The Significance of 17-Hydroxyprogesterone
17-hydroxyprogesterone (17-OHP) is a pivotal endogenous steroid hormone, serving as a key intermediate in the biosynthesis of glucocorticoids and sex steroids.[1] Produced primarily in the adrenal glands and gonads, 17-OHP is derived from progesterone and is enzymatically converted to 11-deoxycortisol, a precursor to cortisol.[2]
The measurement of 17-OHP is of paramount clinical importance, primarily for the diagnosis and management of Congenital Adrenal Hyperplasia (CAH).[3][4] CAH is a group of inherited autosomal recessive disorders characterized by deficiencies in enzymes required for cortisol synthesis.[5] The most common form, accounting for over 90% of cases, is a deficiency in the 21-hydroxylase enzyme.[6][7] This enzymatic block prevents the efficient conversion of 17-OHP to 11-deoxycortisol, leading to an accumulation of 17-OHP in the bloodstream.[5] Consequently, elevated 17-OHP levels are a primary biomarker for diagnosing CAH, particularly in newborn screening programs to prevent life-threatening salt-wasting crises.[1][8]
While immunoassays are widely used for their convenience and high-throughput capabilities, methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher analytical specificity and are often used as a confirmatory or second-tier test.[9] Immunoassays, however, remain a cornerstone for initial screening and routine monitoring due to their accessibility and efficiency.[10][11]
Foundational Principles of 17-OHP Immunoassay
Most immunoassays for small molecules like 17-OHP are based on the principle of competitive binding. In this format, 17-OHP present in the sample competes with a fixed amount of labeled 17-OHP (e.g., conjugated to an enzyme like horseradish peroxidase, HRP) for a limited number of binding sites on a specific anti-17-OHP antibody.[12][13][14]
The core steps are:
-
Binding: Antibodies are immobilized onto a solid phase, such as the wells of a microplate.
-
Competition: The patient sample (containing unknown, "unlabeled" 17-OHP) and a known amount of enzyme-labeled 17-OHP are added to the wells. Both forms of 17-OHP compete to bind to the immobilized antibodies.
-
Washing: Unbound components are washed away.
-
Signal Generation: A substrate is added, which is converted by the enzyme on the labeled 17-OHP into a detectable signal (e.g., a color change for ELISA, light for chemiluminescence).
Crucially, the intensity of the generated signal is inversely proportional to the concentration of 17-OHP in the sample.[13][15] A high concentration of 17-OHP in the sample means less labeled 17-OHP will bind to the antibodies, resulting in a weak signal. Conversely, a low concentration of 17-OHP in the sample allows more labeled 17-OHP to bind, producing a strong signal.
Detailed Protocol: Competitive ELISA for 17-OHP
This protocol provides a generalized, robust workflow for the quantitative determination of 17-OHP in human serum or plasma using a competitive ELISA format.
Materials and Reagents
-
Anti-17-OHP Antibody Coated Microplate (96 wells)
-
17-OHP Standards (0, and a range of concentrations, e.g., 10 to 1000 pg/mL)[16]
-
Quality Controls (Low and High)
-
17-OHP-HRP Enzyme Conjugate[15]
-
Wash Buffer Concentrate (10X or 20X)
-
TMB Substrate Solution
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Calibrated precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Automated microplate washer (recommended)
-
Deionized or distilled water
Sample Collection and Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature. Centrifuge at 1,000 x g for 10-15 minutes. Carefully aspirate the serum and transfer it to a clean tube.[17][18]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[18]
-
Storage: Samples should be assayed immediately. If not, they can be stored at -20°C or lower. Avoid repeated freeze-thaw cycles.[14][15]
-
Precautions: Do not use grossly hemolyzed, icteric, or lipemic specimens as they can interfere with the assay.[12]
Reagent Preparation
-
Wash Buffer: Prepare 1X Wash Buffer by diluting the concentrate with deionized water as per the manufacturer's instructions. For example, to make 500 mL of 1X solution from a 10X concentrate, add 50 mL of concentrate to 450 mL of deionized water.[15]
-
Assay Reagents: Allow all reagents, including standards, controls, and samples, to reach room temperature (18-25°C) for at least 30 minutes before use. Mix gently by inversion or swirling.[12]
Assay Workflow
The following diagram and steps outline the complete experimental procedure.
Detailed Steps:
-
Preparation: Secure the required number of antibody-coated wells in the plate holder. It is highly recommended to run all standards, controls, and samples in duplicate to identify potential pipetting errors.[16]
-
Pipetting: Dispense 25 µL of each standard, control, and sample into the appropriate wells.[16]
-
Add Conjugate: Dispense 200 µL of the 17-OHP-HRP Enzyme Conjugate into each well.[15]
-
Incubation 1: Cover the plate and incubate for 60 minutes at 37°C.[15] This allows for the competitive binding reaction to occur.
-
Washing: Discard the incubation solution. Wash the plate 3 to 5 times with approximately 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid. Proper washing is critical for low background and high precision.[12][13]
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.[12]
-
Incubation 2: Incubate the plate for 15-30 minutes at room temperature, protected from light. A blue color will develop.[16]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[16]
-
Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[12]
Data Analysis and Interpretation
-
Calculate Mean Absorbance: Average the duplicate OD readings for each standard, control, and sample.
-
Generate Standard Curve: Plot the mean OD for each standard on the Y-axis against its corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is typically the most appropriate model for this type of assay.
-
Determine Sample Concentrations: Interpolate the 17-OHP concentration for each sample from the standard curve using its mean OD value.
-
Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
| Standard Concentration (ng/mL) | Mean OD at 450 nm |
| 0 (Blank) | 2.150 |
| 0.2 | 1.780 |
| 1.0 | 1.250 |
| 2.5 | 0.850 |
| 10.0 | 0.400 |
| 25.0 | 0.210 |
Assay Performance, Validation, and Limitations
A self-validating system is crucial for trustworthy results. Key performance characteristics must be understood and evaluated.
Specificity and Cross-Reactivity
This is the most critical parameter for steroid immunoassays. Due to the structural similarity of steroid hormones, the antibody may bind to molecules other than 17-OHP.[19] This cross-reactivity can lead to falsely elevated results.[6] For example, neonatal plasma contains high levels of interfering steroids from the fetal adrenal zone, such as 17α-hydroxypregnenolone sulfate, which can cross-react in some assays.[20][21]
| Compound | Cross-Reactivity (%) |
| 17-Hydroxyprogesterone | 100 |
| Progesterone | < 1.0 |
| 17α-Hydroxypregnenolone | < 0.5 |
| Cortisol | < 0.1 |
| Androstenedione | < 0.1 |
Matrix Effects
The sample matrix (e.g., serum, plasma, dried blood spots) contains numerous substances that can interfere with the assay, a phenomenon known as the matrix effect.[22] This can lead to poor correlation between immunoassay results and more specific methods like LC-MS/MS, especially for patient samples compared to quality control materials.[22][23]
Assay Performance Metrics
| Parameter | Typical Value | Description |
| Sensitivity (LOD) | ~0.04 ng/mL | The lowest concentration of 17-OHP that can be reliably distinguished from zero.[24] |
| Intra-Assay Precision | CV < 10% | Reproducibility of results within the same assay run.[22] |
| Inter-Assay Precision | CV < 15% | Reproducibility of results across different assay runs and days.[22] |
| Reportable Range | 0.1 - 320 ng/mL | The range of concentrations over which the assay is accurate and precise.[10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background / Low OD for Standards | - Inadequate washing- Reagents contaminated- Substrate exposed to light | - Ensure thorough washing and complete removal of wash buffer.- Use fresh, uncontaminated reagents and new pipette tips.- Protect substrate from light during storage and incubation. |
| Poor Standard Curve (Low R² value) | - Pipetting error- Incorrect standard preparation- Reagents not at room temp | - Use calibrated pipettes; run standards in duplicate.- Ensure standards are fully reconstituted and mixed.- Allow all reagents to equilibrate to room temperature before use. |
| High Coefficient of Variation (CV%) | - Inconsistent pipetting- Plate not mixed properly- Inconsistent incubation times | - Practice consistent pipetting technique.- Ensure uniform mixing after adding reagents.- Handle all wells in the same sequence and time intervals.[12] |
| No Color Development | - Omitted a key reagent (conjugate, substrate)- Reagents expired or inactive | - Carefully review the protocol steps.- Check reagent expiration dates and storage conditions. |
Conclusion
The immunoassay for 17-OHP is a powerful and essential tool for the screening and monitoring of congenital adrenal hyperplasia and other adrenal disorders. The competitive ELISA format provides a high-throughput and accessible method for quantitative analysis. However, as a Senior Application Scientist, it is imperative to stress that scientific integrity demands a thorough understanding of the assay's principles and its inherent limitations. Users must be vigilant about potential interferences from cross-reacting steroids and matrix effects, which can lead to falsely elevated results.[22] For definitive diagnoses, especially in newborn screening, results obtained by immunoassay should be confirmed by a more specific reference method like LC-MS/MS.[9] By following a robust protocol, performing careful data analysis, and being aware of the assay's performance characteristics, researchers and clinicians can confidently and accurately utilize this technology.
References
- 1. testing.com [testing.com]
- 2. monobind.com [monobind.com]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. 17-hydroxyprogesterone (17OHP) [gloshospitals.nhs.uk]
- 5. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 6. genetics.testcatalog.org [genetics.testcatalog.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. 17-Hydroxyprogesterone | Pathology Tests Explained [pathologytestsexplained.org.au]
- 9. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.aku.edu [scholars.aku.edu]
- 11. Screening for non-classic congenital adrenal hyperplasia in women: New insights using different immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novamedline.com [novamedline.com]
- 13. sceti.co.jp [sceti.co.jp]
- 14. ibl-america.com [ibl-america.com]
- 15. content.abcam.com [content.abcam.com]
- 16. biovendor.com [biovendor.com]
- 17. assaygenie.com [assaygenie.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. ec.bioscientifica.com [ec.bioscientifica.com]
- 20. researchgate.net [researchgate.net]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mpbio.com [mpbio.com]
Application Note: High-Fidelity Quantification of 17-Hydroxyprogesterone in Biological Matrices
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative determination of 17-hydroxyprogesterone (17-OHP) in biological samples. As a critical biomarker for the diagnosis and management of Congenital Adrenal Hyperplasia (CAH) and other steroidogenic disorders, accurate and reliable measurement of 17-OHP is paramount.[1][2][3] This document explores the two predominant analytical modalities: competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the underlying principles of each technique, offer field-proven, step-by-step protocols, and provide a comparative analysis to guide researchers and clinicians in selecting the optimal method for their specific needs.
Introduction: The Clinical and Research Imperative for 17-OHP Measurement
17-Hydroxyprogesterone is a steroid hormone, an essential intermediate in the biosynthesis of cortisol and androgens, produced primarily in the adrenal glands.[2][4] Its quantification in biological fluids, most commonly serum or plasma, is a cornerstone in endocrinology. The primary clinical application is for the screening, diagnosis, and monitoring of Congenital Adrenal Hyperplasia (CAH), an inherited genetic disorder characterized by enzyme deficiencies in the adrenal cortisol synthesis pathway.[2][5] The most common form, accounting for over 90% of cases, is a deficiency of the 21-hydroxylase enzyme.[5][6] This deficiency leads to a metabolic bottleneck, causing the accumulation of 17-OHP, which is then shunted into the androgen synthesis pathway.[7] Consequently, elevated 17-OHP levels are a hallmark of 21-hydroxylase deficiency CAH.[2][3]
Accurate measurement is crucial for:
-
Newborn Screening: Early detection of classic CAH to prevent life-threatening salt-wasting crises.[6][7]
-
Diagnosis: Confirming classic and non-classic (late-onset) forms of CAH in children and adults presenting with symptoms of androgen excess.[1][6]
-
Treatment Monitoring: Guiding glucocorticoid replacement therapy to ensure adequate cortisol substitution while minimizing androgen overproduction.[1][6]
Beyond CAH, 17-OHP levels are also investigated in conditions like Polycystic Ovary Syndrome (PCOS) and adrenal tumors.[5][6]
Analytical Challenges
The quantification of 17-OHP is not without its challenges. The primary analytical hurdle is ensuring specificity—the ability to measure only 17-OHP without interference from other structurally similar steroid hormones and their metabolites.[8][9] This is particularly critical in neonatal samples, where high concentrations of cross-reacting steroids from the fetal adrenal zone can lead to false-positive results in less specific assays.[10]
Method Selection: Immunoassay vs. Mass Spectrometry
The choice of analytical platform is a critical decision driven by the required balance of throughput, specificity, sensitivity, and cost.
Immunoassays (ELISA)
Immunoassays, particularly the competitive ELISA format, have been a mainstay for 17-OHP measurement due to their high throughput, relative ease of use, and cost-effectiveness. The principle relies on the competition between unlabeled 17-OHP in the sample and a labeled 17-OHP conjugate for a limited number of specific antibody binding sites.[11][12][13] The resulting signal is inversely proportional to the concentration of 17-OHP in the sample.
-
Causality Behind the Method: The high affinity and specificity of antibody-antigen interactions allow for sensitive detection. This method is well-suited for screening large numbers of samples, such as in newborn screening programs.[14]
-
Inherent Limitation: The trustworthiness of immunoassays is contingent on the specificity of the primary antibody. Cross-reactivity with other steroids (e.g., 17-hydroxypregnenolone) can occur, leading to falsely elevated results.[8][9][10] This has driven the need for more specific confirmatory methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for steroid hormone analysis, offering superior specificity and accuracy.[8][9][15] This technique combines the physical separation power of high-performance liquid chromatography (HPLC) with the highly specific mass-based detection of tandem mass spectrometry.
-
Causality Behind the Method: LC separates 17-OHP from other endogenous compounds based on its physicochemical properties. The tandem mass spectrometer then isolates the 17-OHP parent ion, fragments it, and detects a specific fragment ion. This dual-filter process (monitoring a specific parent-to-fragment transition) provides exceptional analytical specificity.[8] The use of a stable isotope-labeled internal standard (e.g., deuterated 17-OHP) corrects for matrix effects and variations in sample processing, ensuring high precision and accuracy.[8][16]
-
Authoritative Grounding: Regulatory and professional bodies increasingly recommend LC-MS/MS for confirmatory testing and for applications where high accuracy is critical.[15] It is less prone to the interferences that affect immunoassays, making it particularly valuable for analyzing complex neonatal samples.[15]
Comparative Analysis of Key Methodologies
The selection of an appropriate assay depends on the specific research or clinical question. The following table summarizes the key performance characteristics of ELISA and LC-MS/MS for 17-OHP measurement.
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Antibody-antigen competition | Chromatographic separation & mass-based detection |
| Specificity | Moderate to High (Antibody dependent) | Very High |
| Sensitivity | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Throughput | High (96-well plate format) | Moderate to High (with multiplexing)[16][17] |
| Sample Volume | Low (50-100 µL) | Low to Moderate (100-200 µL) |
| Cost per Sample | Lower | Higher |
| Expertise Required | Moderate | High |
| Key Advantage | High throughput, cost-effective for screening | Gold standard specificity and accuracy |
| Key Disadvantage | Potential for cross-reactivity, leading to false positives | Higher initial instrument cost and complexity |
Experimental Protocols
The following protocols are provided as validated starting points. Researchers must perform their own internal validation to ensure the method meets the specific requirements of their laboratory and sample matrix.
Protocol 1: Competitive ELISA for Serum 17-OHP
This protocol is based on a typical competitive inhibition ELISA format.[11][12][18][19]
A. Materials:
-
17-OHP ELISA Kit (containing pre-coated microplate, 17-OHP standards, HRP-conjugated 17-OHP, wash buffer, TMB substrate, and stop solution)
-
Precision micropipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microplate shaker (optional, but recommended)
-
Distilled or deionized water
B. Sample Handling:
-
Collect whole blood in a serum separator tube.
-
Allow blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge at 1,000 x g for 20 minutes.
-
Aliquot the serum into clean tubes. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[11]
C. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare working solutions of wash buffer and other reagents as per the kit manufacturer's instructions.
-
Add 50 µL of each standard, control, and patient sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-conjugated 17-OHP to each well (except the blank).
-
Incubate the plate for 1 hour at 37°C (or as specified by the kit manual), preferably with gentle shaking. This step allows for the competitive binding to occur.
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. This removes unbound reagents.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
D. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of 17-OHP in the samples by interpolating their mean absorbance values from the standard curve.
Protocol 2: LC-MS/MS for Serum 17-OHP
This protocol describes a robust method involving liquid-liquid extraction (LLE) for sample cleanup followed by UHPLC-MS/MS analysis.[16][17][20]
A. Materials:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[20]
-
Reagents: HPLC-grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE). Formic acid.
-
Standards: Certified 17-OHP standard and a stable isotope-labeled internal standard (IS), such as 17α-Hydroxyprogesterone-d8 (17-OHP-d8).[8][16]
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer.
B. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of serum, calibrator, or quality control sample into a clean glass tube.
-
Add 25 µL of the internal standard working solution (17-OHP-d8) to each tube and vortex briefly. The IS is critical for correcting analytical variability.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the steroids into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase starting condition (e.g., 50:50 methanol:water) and vortex.[16][17]
-
Transfer the reconstituted sample to an autosampler vial for injection.
C. LC-MS/MS Conditions (Example):
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is commonly used.[20]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would run from ~50% B to 95% B over several minutes to separate 17-OHP from potential interferences.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 10 - 50 µL.
-
MS Detection: Operate in positive ion mode using Selected Reaction Monitoring (SRM).
D. Data Analysis:
-
Integrate the peak areas for the 17-OHP and 17-OHP-d8 (IS) SRM transitions.
-
Calculate the ratio of the 17-OHP peak area to the IS peak area for all samples, calibrators, and controls.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the calibrator concentration (x-axis) using a linear regression with 1/x weighting.
-
Determine the concentration of 17-OHP in the patient samples and controls from the calibration curve using their calculated peak area ratios.
Visualizing the Methodologies
To better illustrate the procedural flows, the following diagrams are provided.
ELISA Workflow
References
- 1. 17-hydroxyprogesterone (17OHP) [gloshospitals.nhs.uk]
- 2. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 3. What Does the 17-OH Progesterone Test Detect? [webmd.com]
- 4. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 5. testing.com [testing.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Congenital Adrenal Hyperplasia: Diagnosis and Emergency Treatment - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. cloud-clone.com [cloud-clone.com]
- 12. dbc-labs.com [dbc-labs.com]
- 13. biovendor.com [biovendor.com]
- 14. Congenital adrenal hyperplasia: an update in children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. fybreeds.com [fybreeds.com]
- 19. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocols: Designing In Vitro Studies with 17α-Hydroxyprogesterone Caproate (17-OHPC)
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Abstract
17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestogen historically used in obstetrics to reduce the risk of preterm birth in high-risk pregnancies[1][2][3]. Despite its clinical use, the precise molecular mechanisms underpinning its biological effects remain an area of active investigation[4][5]. It is crucial to distinguish 17-OHPC from natural progesterone, as they exhibit distinct chemical, biological, and pharmacological properties[3]. This guide provides a comprehensive framework for designing robust in vitro studies to elucidate the cellular and molecular activities of 17-OHPC. We will delve into the scientific rationale behind model selection, experimental design, and core methodologies, including progesterone receptor activation assays and gene expression analysis. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Scientific Background & Mechanism of Action
Progesterone's actions are primarily mediated by the nuclear progesterone receptor (PR), a ligand-activated transcription factor that regulates gene expression by binding to progesterone response elements (PREs) in the promoters of target genes[6][7][8]. The PR exists as two main isoforms, PR-A and PR-B, which can have different transcriptional activities[9]. Beyond this classical genomic pathway, progesterone can also initiate rapid, non-genomic signaling through membrane-associated PRs, activating cytoplasmic kinase cascades like MAPK and Akt[9][10].
The mechanism of 17-OHPC is complex and not fully elucidated. While it is a synthetic progestogen, its interaction with the PR and downstream effects can differ significantly from natural progesterone[1][3]. Some studies suggest 17-OHPC does not exert the same direct relaxant effect on myometrial tissue as progesterone in vitro[3][11]. Instead, its clinical benefits may arise from other mechanisms, such as modulating immune responses. For instance, research has shown that 17-OHPC can enhance the production of the anti-inflammatory cytokine IL-10 in response to inflammatory stimuli in macrophages[4][5]. This immunomodulatory effect, rather than direct PR agonism on uterine muscle, may be a key component of its action[4][5].
Designing an effective in vitro study requires a clear hypothesis regarding which of these potential pathways is being investigated.
Designing a Robust In Vitro Study for 17-OHPC
A well-designed study begins with a focused research question and careful selection of models and methods.
Model Selection: Choosing the Right Cell Line
The choice of cell line is paramount and depends entirely on the biological question.
-
For Classical PR Signaling:
-
T47D and MCF7 (Breast Cancer Cell Lines): These are the most widely used models for studying PR signaling due to their high and stable expression of PR[12]. They are excellent for quantifying PR-mediated transcriptional activity using reporter assays. A recent study highlights that increasing PR expression in these lines can drastically improve the dynamic range of reporter assays and the induction of endogenous PR target genes[12].
-
Ishikawa (Endometrial Cancer Cell Line): This is a well-established, hormone-responsive endometrial cell line that expresses functional estrogen and progesterone receptors, making it a relevant model for studying hormonal action in the endometrium[13].
-
-
For Myometrial & Pregnancy-Related Studies:
-
Primary Human Myometrial Cells: While more physiologically relevant, these cells can be difficult to culture and may lose PR expression over passages[14]. Myometrial explant models have been shown to better resemble the in vivo state compared to cultured cells[14].
-
hTERT-HM (Immortalized Human Myometrial Cells): These offer better reproducibility than primary cells but should be regularly validated for PR expression and responsiveness.
-
-
For Immunomodulatory Effects:
Experimental Design Considerations
Causality Behind Choices:
-
Hormone Preparation: Steroid hormones like 17-OHPC are hydrophobic. A stock solution should be prepared in a suitable solvent like DMSO or ethanol at a high concentration (e.g., 10-100 mM). The final concentration of the solvent in the cell culture medium must be kept low (typically ≤ 0.1%) and consistent across all treatments, including a "vehicle-only" control, to avoid solvent-induced artifacts[11].
-
Dose-Response and Time-Course: It is critical to perform dose-response studies to determine the effective concentration range (EC50) of 17-OHPC. Similarly, a time-course experiment will identify the optimal duration of treatment for observing the desired endpoint (e.g., peak gene expression).
-
Controls for Self-Validation:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest dose of 17-OHPC. This is the baseline for comparison.
-
Positive Control: A known agonist for the pathway of interest (e.g., natural Progesterone or the potent synthetic progestin R5020 for PR activation assays)[12].
-
Negative Control: Untreated cells.
-
Antagonist Control (for specificity): To confirm PR-mediation, co-treat with a PR antagonist like Mifepristone (RU486)[15]. A reduction in the 17-OHPC effect would confirm its action is PR-dependent.
-
Core Protocols & Methodologies
Protocol 1: Preparation of 17-OHPC Working Solutions
This protocol ensures accurate and reproducible dosing of cells.
Materials:
-
17α-Hydroxyprogesterone caproate (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Appropriate cell culture medium (e.g., DMEM/F12)
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Calculate the mass of 17-OHPC powder needed for a desired volume (e.g., for 1 mL of 100 mM stock, use the molecular weight to calculate mg).
-
Under sterile conditions, dissolve the powder in anhydrous DMSO. Vortex thoroughly until fully dissolved.
-
Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Prepare Serial Dilutions:
-
On the day of the experiment, thaw one aliquot of the 100 mM stock.
-
Perform serial dilutions in sterile cell culture medium to create a range of working concentrations. It is best practice to prepare intermediate dilutions (e.g., 1 mM in DMSO) before the final dilutions in media to maintain accuracy.
-
-
Final Dosing:
-
Add the final diluted 17-OHPC solutions to the cell cultures. Ensure the final DMSO concentration does not exceed 0.1%.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | Ensures solubility of hydrophobic steroid; anhydrous grade prevents water absorption. |
| Stock Concentration | 10-100 mM | High concentration minimizes the volume of solvent added to cell culture medium. |
| Storage | -20°C to -80°C in small aliquots | Prevents degradation and avoids damage from multiple freeze-thaw cycles. |
| Final Vehicle Conc. | ≤ 0.1% | Minimizes solvent-induced cellular stress or off-target effects.[11] |
Table 1: Key Parameters for Preparing 17-OHPC Solutions.
Protocol 2: PR Activation via PRE-Luciferase Reporter Assay
This assay quantitatively measures the ability of 17-OHPC to activate the progesterone receptor and drive transcription from a PRE.
Materials:
-
T47D cells (or other suitable PR-expressing cell line).
-
PRE-luciferase reporter vector (containing tandem repeats of a PRE driving firefly luciferase)[12].
-
Control vector expressing Renilla luciferase (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Phenol red-free medium supplemented with charcoal-stripped serum (to remove endogenous steroids).
-
Dual-Luciferase Reporter Assay System[8].
-
Luminometer.
Workflow Diagram:
Caption: Workflow for a PRE-Luciferase Reporter Assay.
Step-by-Step Procedure:
-
Day 1 (Seeding & Transfection):
-
Seed T47D cells into a 24-well plate at a density that will result in 70-80% confluency on Day 2.
-
After 24 hours, co-transfect cells with the PRE-luciferase reporter vector and the Renilla luciferase control vector according to the transfection reagent manufacturer's protocol[8].
-
-
Day 2 (Recovery & Treatment):
-
Approximately 18-24 hours post-transfection, carefully replace the medium with fresh, phenol red-free medium containing charcoal-stripped serum.
-
Add the prepared 17-OHPC working solutions, progesterone (positive control, e.g., 10 nM), and vehicle control to the appropriate wells.
-
Incubate for an additional 18-24 hours.
-
-
Day 3 (Cell Lysis & Measurement):
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the "Fold Induction" for each treatment by dividing the normalized luciferase activity by the average normalized activity of the vehicle control group.
-
Visualization of Progesterone Receptor Signaling
Understanding the underlying pathway is key to interpreting results. The diagram below illustrates the classical genomic signaling pathway activated by progestogens.
Caption: Classical Progesterone Receptor Signaling Pathway.
This pathway illustrates how progestogen binding leads to PR dimerization, nuclear translocation, and binding to PREs on DNA, ultimately recruiting co-activators to initiate the transcription of target genes[6][7][16].
Summary & Outlook
The study of 17-OHPC requires carefully designed in vitro experiments that account for its unique properties compared to natural progesterone. By selecting appropriate cell models based on the research question—be it classical PR signaling or immunomodulation—and employing robust, self-validating protocols, researchers can generate reliable and insightful data. The luciferase reporter assay detailed here provides a quantitative method for assessing PR activation, a crucial first step in characterizing the molecular pharmacology of 17-OHPC. Future studies should focus on downstream effects, such as endogenous target gene expression (via RT-qPCR) and protein-level changes, to build a comprehensive understanding of this compound's mechanism of action.
References
- 1. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]
- 2. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone receptor assembly of a transcriptional complex along with activator protein 1, signal transducer and activator of transcription 3 and ErbB-2 governs breast cancer growth and predicts response to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 11. Functional effects of 17alpha-hydroxyprogesterone caproate (17P) on human myometrial contractility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
Application Notes & Protocols: Animal Models for Hydroxyprogesterone Research
<
Introduction: The Scientific Imperative for Preclinical Hydroxyprogesterone Models
17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has a long history of clinical use, most notably for reducing the risk of preterm birth in high-risk pregnant women.[1][2] Despite its clinical application, the precise mechanisms underpinning its therapeutic effects remain a subject of intensive investigation.[3][4][5] Furthermore, its efficacy has been debated, leading to its withdrawal from the U.S. market and a recommended suspension in the European Union, underscoring the need for more robust preclinical data.[1] Animal models are indispensable tools for dissecting the pharmacological complexities of 17-OHPC, enabling researchers to explore its mechanism of action, pharmacokinetics (PK), pharmacodynamics (PD), and potential therapeutic applications in a controlled, systematic manner.
This guide provides a comprehensive overview of the selection, application, and technical protocols for utilizing animal models in 17-OHPC research. It is designed for researchers, scientists, and drug development professionals seeking to build a robust preclinical evidence base for progestin-based therapeutics. We will move beyond mere procedural descriptions to explain the causal logic behind experimental design, ensuring that the protocols described are not only reproducible but also scientifically sound.
Part 1: Strategic Selection of Animal Models
The choice of an animal model is the most critical decision in preclinical research design. It directly influences the translatability and relevance of the findings. For 17-OHPC research, the selection depends heavily on the research question, whether it pertains to pregnancy maintenance, oncology, or other gynecological disorders.[1]
Rodent Models: The Workhorses of Discovery
Mouse and rat models are foundational in 17-OHPC research due to their cost-effectiveness, short gestation periods, and the availability of extensive genetic tools.[6] They are particularly valuable for initial efficacy screening, mechanistic studies, and safety assessments.
-
Mouse Models (Mus musculus):
-
Preterm Birth Models: Inflammation-induced preterm birth models, often using lipopolysaccharide (LPS), are common.[7] These models allow researchers to test the efficacy of 17-OHPC in preventing inflammation-driven preterm labor.[7][8] Studies have shown that pretreatment with 17-OHPC can decrease the rate of preterm birth in these models.[7] More recent research has also explored nanotechnology-based delivery of progesterone in mice to prevent premature birth.[9]
-
Cancer Models: Genetically engineered mouse models (GEMMs) and carcinogen-induced models are used to study progesterone receptor (PR) positive breast cancers.[6][10] These models are crucial for investigating the role of progestins in tumor initiation and progression.
-
-
Rat Models (Rattus norvegicus):
-
Pharmacokinetic Studies: Rats are frequently used to determine the pharmacokinetic profile of different 17-OHPC formulations, including bioavailability and half-life after intramuscular injection.[11]
-
Reproductive Toxicity: Multigenerational studies in rats have been used to assess the reproductive safety of 17-OHPC, providing data on its effects on dams and offspring.[12]
-
Preeclampsia Models: The reduced uterine perfusion pressure (RUPP) rat model is used to study preeclampsia. Research has shown that 17-OHPC can improve clinical characteristics of preeclampsia in this model, such as lowering blood pressure and reducing inflammation.[13]
-
Mammary Cancer Models: Estradiol-induced mammary cancer in ACI rats provides a model that reflects luminal types of breast cancer and is dependent on both estrogen and progesterone receptors.[14]
-
Non-Human Primate (NHP) Models: Bridging the Translational Gap
NHPs, particularly Old World monkeys like macaques, are highly valuable for late-stage preclinical research due to their physiological and reproductive similarities to humans.[15][16][17] They possess a menstrual cycle, similar hormonal regulation, and comparable placental structure, making them a more predictive model for human outcomes.[15][16][17]
-
Pharmacokinetics and Metabolism: NHP models are critical for defining the PK/PD relationship of 17-OHPC in a system that more closely mirrors human metabolism.[18]
-
Pregnancy and Uterine Function: NHPs are used to study the effects of progestins on uterine quiescence, cervical ripening, and the maintenance of pregnancy in a context that is anatomically and endocrinologically similar to humans.[15]
Table 1: Comparative Overview of Key Animal Models
| Feature | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Non-Human Primate (e.g., Macaca mulatta) |
| Primary Use | Initial efficacy, mechanism of action, genetic studies | Pharmacokinetics, toxicology, specific disease models (e.g., preeclampsia) | Late-stage preclinical, PK/PD, safety, translational studies |
| Key Advantages | Low cost, short lifecycle, genetic tractability, established protocols.[6] | Larger size for surgical manipulation and sampling, well-characterized physiology.[11][12][13] | High physiological relevance to humans, similar menstrual cycle and pregnancy.[15][16][17] |
| Key Disadvantages | Different reproductive physiology from humans, may not predict human PK accurately. | Differences in hormonal regulation and metabolism compared to primates. | High cost, ethical considerations, specialized housing and care required.[19] |
| Common Applications | Inflammation-induced preterm birth, breast cancer models.[7][10] | PK of injectable formulations, reproductive safety, preeclampsia.[11][12][13] | Advanced PK/PD modeling, efficacy in maintaining pregnancy. |
Part 2: Core Experimental Protocols
Scientific rigor demands detailed and validated protocols. The following sections provide step-by-step methodologies for key experiments in 17-OHPC research.
Protocol: Formulation and Administration of 17-OHPC
Expert Insight: The formulation of 17-OHPC is critical for achieving desired pharmacokinetic profiles. The commercial formulation is an oil-based solution (castor oil and benzyl benzoate) designed for slow release after intramuscular injection.[1][5] For preclinical studies, it is essential to use a vehicle that is well-tolerated by the animal and mimics the clinical formulation.
Materials:
-
17α-hydroxyprogesterone caproate powder (USP grade)
-
Sterile castor oil
-
Sterile benzyl benzoate
-
Sterile glass vials
-
Syringes (1 mL or 3 mL) with appropriate gauge needles (e.g., 21G for injection)
-
Sterile filter (0.22 µm)
Step-by-Step Procedure:
-
Preparation of Vehicle: In a sterile environment (e.g., a laminar flow hood), prepare the vehicle solution by mixing sterile castor oil and sterile benzyl benzoate. A common ratio is similar to the commercial formulation.[5]
-
Dissolving 17-OHPC: Gently warm the vehicle to aid in dissolution. Slowly add the 17-OHPC powder to the vehicle while stirring continuously until fully dissolved.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Visually inspect the final product for any particulate matter. It should be a clear, yellowish solution.[5]
-
Administration (Intramuscular):
-
Gently restrain the animal (e.g., rat or NHP).
-
Select the injection site, typically the gluteal muscle. For repeated dosing, alternate injection sites.[5]
-
Administer the calculated dose (e.g., in mg/kg) slowly via intramuscular injection.
-
Record the dose, time, and injection site.
-
Protocol: Pharmacokinetic (PK) Study in a Rat Model
Expert Insight: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 17-OHPC. This information is crucial for dose selection and for correlating drug exposure with efficacy and toxicity.[11] A well-designed PK study includes multiple time points to accurately capture the plasma concentration-time curve.
Materials:
-
Male or female Sprague-Dawley rats (250-300g)
-
Formulated 17-OHPC for injection
-
Blood collection tubes (e.g., with K2-EDTA)
-
Cannulation supplies (if performing serial sampling)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Step-by-Step Procedure:
-
Animal Acclimation: Acclimate rats to the facility for at least one week before the study.
-
Dosing: Administer a single intramuscular dose of 17-OHPC (e.g., 5 mg/kg).[11]
-
Blood Sampling: Collect blood samples (approx. 200 µL) at predetermined time points. A typical schedule for an oil-based injection would be: pre-dose, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[11]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 17-OHPC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters for Analysis
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the time it takes for the drug concentration to decrease by half. |
| CL/F | Apparent total clearance of the drug from plasma | Indicates the rate of drug removal from the body. |
Part 3: Visualization of Workflows and Pathways
Diagram 1: Preclinical Research Workflow for 17-OHPC
This diagram illustrates the logical progression of a preclinical research program for evaluating 17-OHPC, from initial model selection through to data analysis and interpretation.
Caption: Workflow for 17-OHPC preclinical studies.
Diagram 2: Hypothesized Mechanism of 17-OHPC in Pregnancy Maintenance
This diagram outlines the proposed mechanism by which 17-OHPC helps maintain uterine quiescence, a key factor in preventing preterm birth.
Caption: Proposed mechanism of 17-OHPC action.
Part 4: Ethical Considerations and the 3Rs
All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs.[20]
-
Replacement: Use non-animal methods whenever possible. In vitro cell culture models can be used for initial screening of progestin activity.
-
Reduction: Design studies with appropriate statistical power to use the minimum number of animals necessary to obtain valid results.[20]
-
Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthetics and analgesics, providing proper housing and care, and ensuring humane endpoints.[20]
All animal experiments must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[21]
Conclusion
Animal models are critical for advancing our understanding of 17-OHPC and other progestin-based therapies. By carefully selecting the appropriate model and employing rigorous, well-validated protocols, researchers can generate high-quality, translatable data. This guide provides a foundational framework for conducting such studies, emphasizing scientific rationale, technical precision, and ethical responsibility. As the field evolves, the continued refinement of these models and methods will be paramount in developing safe and effective treatments for a range of hormonal and reproductive health conditions.
References
- 1. This compound caproate - Wikipedia [en.wikipedia.org]
- 2. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 5. americanregent.com [americanregent.com]
- 6. Progesterone receptors - animal models and cell signaling in breast cancer: Progesterone's role in mammary gland development and tumorigenesis as disclosed by experimental mouse genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of progestational agents for preterm birth: lessons from a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective progesterone receptor modulator-promegestone-delays term parturition and prevents systemic inflammation-mediated preterm birth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. researchgate.net [researchgate.net]
- 11. Route of administration and formulation dependent pharmacokinetics of 17-hydroxyprogesterone caproate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multigeneration reproductive study of this compound caproate (HPC) in the rat: laboratory results and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 17-hydroxyprogesterone caproate significantly improves clinical characteristics of preeclampsia in the reduced uterine perfusion pressure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat models of 17β-estradiol-induced mammary cancer reveal novel insights into breast cancer etiology and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonhuman Primates: A Vital Model for Basic and Applied Research on Female Reproduction, Prenatal Development, and Women's Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Non-human primate: the new frontier model of female reproductive engineering [frontiersin.org]
- 17. Physiological Action of Progesterone in the Nonhuman Primate Oviduct - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nonhuman Primates as models for human adrenal androgen production: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell Culture Experiments with Hydroxyprogesterone
Section 1: Foundational Principles of Hydroxyprogesterone in Cellular Research
Introduction: Beyond the Clinic
17α-hydroxyprogesterone (17-OHP) is an endogenous progestogen steroid hormone, a critical intermediate in the biosynthesis of steroids including androgens, estrogens, and corticosteroids.[1] Its synthetic ester derivative, 17α-hydroxyprogesterone caproate (17-OHPC), has a longer half-life and has been used clinically, most notably in the context of preventing preterm birth.[2] While its clinical efficacy remains a subject of debate, the molecular mechanisms of this compound and its derivatives offer a fertile ground for in vitro investigation across various fields, including reproductive biology, immunology, and oncology.[3]
The primary goal of this guide is to provide researchers with a robust framework for designing and executing cell culture experiments using this compound. We will delve into the causality behind protocol choices, ensuring that each step is grounded in established scientific principles to foster reproducible and meaningful results. This document distinguishes between the endogenous hormone 17-OHP and its synthetic ester 17-OHPC, as their binding affinities and biological activities can differ.[4]
Mechanism of Action: A Tale of Two Pathways
This compound, like other steroid hormones, primarily exerts its effects through genomic and non-genomic signaling pathways. Understanding these mechanisms is paramount for selecting appropriate cell models and designing relevant downstream assays.
-
Genomic (Classical) Pathway: Progesterone and its analogs bind to intracellular progesterone receptors (PR), which are ligand-activated transcription factors.[5][6] Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription.[7][8] This process modulates a wide array of cellular functions, including proliferation, differentiation, and apoptosis.[5]
-
Non-Genomic (Rapid) Pathway: Progestogens can also initiate rapid signaling cascades from the cell membrane.[9] This can involve membrane-associated progesterone receptors (mPRs) or interactions with other membrane-bound signaling molecules like Src kinase, leading to the activation of pathways such as the RAS/RAF/MAPK cascade.[7] These rapid effects can occur independently of gene transcription and can modulate the classical genomic pathway.[8][9]
It is crucial to note that 17-OHPC binds to the progesterone receptor with a lower affinity (26-30%) compared to progesterone itself.[1][4] It also exhibits weak binding to the glucocorticoid receptor.[1][4] This multi-receptor interaction landscape necessitates careful experimental design to dissect the specific pathways being investigated.
Section 2: Pre-Experimental Design & Reagent Preparation
Strategic Cell Line Selection
The choice of cell line is the cornerstone of your experiment. The ideal cell line should be biologically relevant to your research question and express the necessary molecular machinery (e.g., progesterone receptors).
-
Hormone-Responsive Cancers:
-
MCF-7 and T47D (Breast Cancer): These cell lines are widely used as they express both estrogen and progesterone receptors, making them excellent models for studying hormonal regulation of cancer cell proliferation.[10]
-
Ishikawa and ECC-1 (Endometrial Cancer): These cell lines are responsive to progestins and are valuable for studying endometrial biology and cancer.
-
-
Reproductive & Immune System Models:
-
THP-1 (Monocytic Leukemia): This line can be differentiated into macrophages and is useful for studying the immunomodulatory effects of progestogens, such as the production of cytokines like IL-10.[3]
-
Primary Endometrial or Myometrial Cells: While more complex to culture, these provide a more physiologically relevant system for studying uterine function.
-
Reagent Preparation: Precision and Purity
This compound Stock Solution: The accuracy of your results begins with the precise preparation of your stock solution. Due to their hydrophobic nature, steroids like this compound are not readily soluble in aqueous culture media.
Protocol 2.2.1: Preparation of 10 mM this compound Stock
-
Weighing: Accurately weigh the required amount of 17α-hydroxyprogesterone powder (MW: ~330.46 g/mol ) in a sterile microfuge tube.
-
Solubilization: Dissolve the powder in high-purity, sterile Dimethyl Sulfoxide (DMSO) or absolute ethanol to create a concentrated stock solution (e.g., 10 mM). Standard laboratory practice suggests making stock solutions at higher concentrations (e.g., 100x or 1000x) to minimize the volume of solvent added to the final cell culture.[11]
-
Vortexing: Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.
Table 1: Properties of 17α-Hydroxyprogesterone
| Property | Value | Source |
| Molecular Weight | ~330.46 g/mol | N/A |
| Recommended Solvent | DMSO, Ethanol | [11] |
| Storage | -20°C, protected from light | [11] |
The Critical Role of Controls
Robust experimental design hinges on the inclusion of appropriate controls. For hormone studies, the vehicle control is non-negotiable.
-
Vehicle Control: This is the most critical control. Cells are treated with the same volume/concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound.[12] This allows you to differentiate the effects of the hormone from any potential effects of the solvent itself.[12] The final concentration of the vehicle in the culture medium should be kept low (typically ≤ 0.1%) to minimize toxicity or off-target effects.[13] It's important to note that some cell lines, like MCF-7, can show proliferative responses to ethanol, making a vehicle control essential for accurate interpretation.[14]
-
Untreated (Negative) Control: Cells are grown in culture medium without any treatment. This serves as a baseline for the normal state of the cells.[12]
-
Positive Control: A compound known to elicit a specific, measurable response in your chosen assay. This validates that the experimental system is working as expected.
Section 3: Core Experimental Protocols
The following protocols provide a framework for investigating the cellular effects of this compound. They should be optimized for your specific cell line and experimental goals.[15][16][17]
Workflow Visualization
The diagram below illustrates a typical experimental workflow for studying the effects of this compound on cell proliferation.
Caption: General experimental workflow for cell culture studies.
Protocol 3.1: Dose-Response and Time-Course Analysis (MTT Assay)
This protocol determines the optimal concentration and incubation time for this compound by assessing its effect on cell viability/proliferation.
Rationale: Establishing a dose-response curve is fundamental. It identifies the concentration range where the compound has a biological effect (from stimulation to inhibition) and helps determine the EC50 or IC50 values. A time-course experiment reveals how long it takes for the cellular response to develop.
Methodology:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and enter the log growth phase (typically 24 hours).
-
Hormone Depletion: For hormone-responsive cells like MCF-7, replace the growth medium with phenol red-free medium containing charcoal-stripped fetal bovine serum (CS-FBS) for 24 hours prior to treatment. This reduces background hormonal effects.
-
Treatment:
-
Prepare serial dilutions of your this compound stock solution in the appropriate culture medium. A common starting range is 1 nM to 10 µM.
-
Remove the old medium and add the treatment media to the respective wells. Remember to include vehicle and untreated controls.
-
-
Incubation:
-
For Dose-Response: Incubate for a fixed time point (e.g., 48 or 72 hours).
-
For Time-Course: Use a fixed, optimal concentration and perform the assay at multiple time points (e.g., 24, 48, 72, 96 hours).
-
-
MTT Assay:
-
Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the crystals.[18]
-
Read the absorbance on a microplate reader at ~570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Table 2: Example Dose-Response Concentration Range
| Concentration | Log (M) |
| 1 nM | -9 |
| 10 nM | -8 |
| 100 nM | -7 |
| 1 µM | -6 |
| 10 µM | -5 |
Protocol 3.2: Gene Expression Analysis (RT-qPCR)
This protocol measures changes in the expression of target genes in response to this compound treatment.
Rationale: Since this compound can act as a transcription factor modulator, quantifying changes in mRNA levels of known progesterone-responsive genes (e.g., SGK1, MYC) provides direct evidence of its genomic activity.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the optimal concentration of this compound (determined from Protocol 3.1) for the appropriate duration. Include vehicle controls.
-
RNA Extraction: Lyse the cells directly in the plate and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for your gene of interest, a reference/housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the change in expression using the ΔΔCt method. Normalize the Ct value of the target gene to the reference gene (ΔCt) and then normalize the treated sample's ΔCt to the vehicle control's ΔCt (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Section 4: Signaling Pathway Analysis & Data Interpretation
Progesterone Receptor Signaling
This compound treatment can trigger a cascade of intracellular events. Visualizing this pathway helps in forming hypotheses and selecting appropriate downstream assays (e.g., Western blotting for phosphorylated proteins).
Caption: Simplified Progesterone Receptor signaling pathways.
Interpreting Your Data
-
Statistical Significance: Always perform statistical analysis (e.g., t-test, ANOVA) to determine if the observed effects are statistically significant. A p-value < 0.05 is generally considered significant.
-
Biological Relevance: A statistically significant result is not always biologically relevant. Consider the magnitude of the effect. A 10% change in proliferation might be statistically significant but may not be biologically meaningful depending on the context.
-
Context is Key: Interpret your findings in the context of existing literature. How do your results compare to studies using progesterone or other progestins in similar models? Be mindful of potential off-target effects, especially at higher concentrations. Recent studies have also raised questions about the long-term effects of in utero exposure to 17-OHPC, including a potential increased risk of cancer in offspring, which may warrant consideration in the interpretation of cell-based studies.[19][20][21][22][23]
Section 5: References
-
Meis, P. J., et al. (2021). A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production. Reproductive Sciences. --INVALID-LINK--
-
Pharmacology of this compound Caproate; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube. --INVALID-LINK--
-
What is the mechanism of this compound Caproate? (2024, July 17). Patsnap Synapse. --INVALID-LINK--
-
Daniel, A. R., et al. (2015). Progesterone Receptor Signaling Mechanisms. Molecular and Cellular Endocrinology. --INVALID-LINK--
-
Hammes, S. R., & Levin, E. R. (2019). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews. --INVALID-LINK--
-
This compound caproate injection Prescribing Information NOVA PLUS. American Regent. --INVALID-LINK--
-
Wetendorf, M., & DeMayo, F. J. (2012). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. International Journal of Developmental Biology. --INVALID-LINK--
-
What is this compound Caproate used for? (2024, June 14). Patsnap Synapse. --INVALID-LINK--
-
Williams, K. L., et al. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate, and related progestins. American Journal of Obstetrics and Gynecology. --INVALID-LINK--
-
progesterone receptor signaling pathway. Gene Ontology Consortium. --INVALID-LINK--
-
Coghlan, J. P., et al. (1982). The affinity of 17 alpha-hydroxyprogesterone and 17 alpha, 20 alpha-dithis compound for classical mineralocorticoid or glucocorticoid receptors. Clinical and Experimental Pharmacology & Physiology. --INVALID-LINK--
-
Lange, C. A. (2008). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Steroids. --INVALID-LINK--
-
17α-Hydroxyprogesterone. Wikipedia. --INVALID-LINK--
-
This compound caproate. Wikipedia. --INVALID-LINK--
-
Meis, P. J., et al. (2021). A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production. Reproductive Sciences. --INVALID-LINK--
-
Ashley, R. L., et al. (2009). Binding characteristics of the ovine membrane progesterone receptor alpha and expression of the receptor during the estrous cycle. Biology of Reproduction. --INVALID-LINK--
-
Marllor, L. C., et al. (2016). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Human & Experimental Toxicology. --INVALID-LINK--
-
17-Hydroxyprogesterone Caproate (17-OHPC): Potential Cancer Risk in Offspring Exposed in Utero and Limited Efficacy Data. (2024, July 22). National Pharmaceutical Regulatory Agency (NPRA). --INVALID-LINK--
-
Vankrunkelsven, P., et al. (2012). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Does Prenatal Exposure to 17-OHPC Increase the Risk for Cancer in Offspring? (2021, November 19). ObG Project. --INVALID-LINK--
-
Murphy, C. C., et al. (2022). In utero exposure to 17α-hydroxyprogesterone caproate and risk of cancer in offspring. American Journal of Obstetrics and Gynecology. --INVALID-LINK--
-
Murphy, C. C., et al. (2022). In utero exposure to 17α-hydroxyprogesterone caproate and risk of cancer in offspring. American Journal of Obstetrics and Gynecology. --INVALID-LINK--
-
Study Shows Drug Used to Prevent Miscarriage Increases Risk of Cancer in Offspring. (2021, November 29). Pharmacy Times. --INVALID-LINK--
-
Preparing Stock Solutions. PhytoTech Labs. --INVALID-LINK--
-
Controlling your High Content Assays. (2020, December 8). Araceli Biosciences. --INVALID-LINK--
-
Kim, D., et al. (2023). A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement: Presumed Involvement of Autocrine Factors in Estrogen Resistance. International Journal of Molecular Sciences. --INVALID-LINK--
-
Ghanemi, A. (2015). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal. --INVALID-LINK--
-
Valdez, C. M., et al. (2023). Sex-specific actions of estradiol and testosterone on human fibroblast and endothelial cell proliferation, bioenergetics, and vasculogenesis. bioRxiv. --INVALID-LINK--
-
Rat 17- this compound, 17- OHP ELISA Kit. MyBioSource. --INVALID-LINK--
-
Fischer, M., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Science & Technology. --INVALID-LINK--
-
Instant ELISA Kit for 17-Hydroxyprogesterone (17-OHP). Cloud-Clone Corp.. --INVALID-LINK--
-
5 Key Parameters In Cell Culture Optimization: Techniques. The Lifesciences Magazine. --INVALID-LINK--
-
17α-HYDROXYPROGESTERONE (17α-OHP) ELISA. BioVendor. --INVALID-LINK--
-
17α-Hydroxyprogesterone (17α-OHP) ELISA. Diagnostics Biochem Canada Inc.. --INVALID-LINK--
-
What are the optimal growth conditions for mammalian cell culture? (2023, November 6). AAT Bioquest. --INVALID-LINK--
-
Rapid Development and Optimization of Cell Culture Media. (2009, May 1). BioPharm International. --INVALID-LINK--
-
Optimization of Cell Culture Media. (2005, June 2). BioProcess International. --INVALID-LINK--
References
- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 3. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 7. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement: Presumed Involvement of Autocrine Factors in Estrogen Resistance [mdpi.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 13. biorxiv.org [biorxiv.org]
- 14. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 18. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 17-Hydroxyprogesterone Caproate (17-OHPC): Potential Cancer Risk in Offspring Exposed in Utero and Limited Efficacy Data [npra.gov.my]
- 20. obgproject.com [obgproject.com]
- 21. In utero exposure to 17α-hydroxyprogesterone caproate and risk of cancer in offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In utero exposure to 17α-hydroxyprogesterone caproate and risk of cancer in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmacytimes.com [pharmacytimes.com]
Application Note: High-Throughput Analysis of 17-Hydroxyprogesterone in Human Serum and Dried Blood Spots by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry
Introduction
17α-hydroxyprogesterone (17OHP) is a crucial steroid hormone, acting as a primary precursor in the biosynthesis of cortisol.[1][2][3] The accurate measurement of 17OHP is paramount for the diagnosis and management of Congenital Adrenal Hyperplasia (CAH), an inherited metabolic disorder characterized by enzyme deficiencies in the adrenal steroidogenesis pathway.[3][4][5] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, which leads to impaired cortisol production and a subsequent accumulation of 17OHP.[6][7] This buildup is shunted towards androgen synthesis, causing virilization in females and other developmental issues.[8]
Traditional immunoassays for 17OHP are susceptible to cross-reactivity with structurally similar steroids, leading to a high rate of false-positive results, particularly in neonatal screening programs.[9][10] Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) has emerged as the gold standard, offering superior specificity and accuracy by combining chromatographic separation with mass-based detection.[4][10][11] This application note provides a detailed, field-proven protocol for the high-throughput quantification of 17OHP in human serum and dried blood spots (DBS), designed for researchers, clinical laboratories, and drug development professionals.
Principle of the Method: Isotope Dilution Mass Spectrometry
The core of this method lies in the principle of isotope dilution. A known quantity of a stable, isotopically labeled version of the analyte (e.g., 17OHP-d8 or 17OHP-¹³C₃) is added to the sample as an internal standard (IS) at the very beginning of the sample preparation process.[1][12] This IS is chemically identical to the endogenous 17OHP and behaves identically during extraction, chromatography, and ionization. Any sample loss during preparation will affect both the analyte and the IS proportionally.
The mass spectrometer distinguishes between the native (light) 17OHP and the labeled (heavy) IS based on their mass-to-charge (m/z) ratio. By measuring the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations, an extremely precise and accurate quantification can be achieved, correcting for both extraction inefficiency and matrix-induced ionization suppression.[12] This self-validating system ensures the trustworthiness and reliability of each measurement.
I. Protocol for Serum Samples
This protocol is optimized for the analysis of 17OHP in human serum, suitable for confirming diagnoses and monitoring therapeutic efficacy.
Workflow Overview: Serum Analysis
Caption: Serum 17OHP analysis workflow.
Step-by-Step Protocol: Serum
1. Materials and Reagents:
-
17α-Hydroxyprogesterone (Certified Reference Material)
-
17α-Hydroxyprogesterone-d8 (17OHP-d8) or ¹³C₃-17OHP Internal Standard (IS)[1][12]
-
LC-MS Grade Methanol, Water, and Methyl-tert-butyl ether (MTBE)[1][2]
-
LC-MS Grade Formic Acid
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA) or stripped human serum for calibrator preparation[1][10]
2. Preparation of Standards, Calibrators, and QCs:
-
Stock Solutions: Prepare primary stock solutions of 17OHP and 17OHP-d8 in methanol.
-
Working Internal Standard: Dilute the 17OHP-d8 stock solution with methanol to create a working IS solution (e.g., 75 nmol/L).[10]
-
Calibration Curve: Prepare a series of calibrators by spiking stripped serum or a surrogate matrix (e.g., 1% BSA in PBS) with the 17OHP stock solution to cover the analytical range (e.g., 0.76–303 nmol/L or 10-1,000 ng/dL).[1][10]
-
Quality Controls: Prepare at least three levels of QCs (low, medium, high) in the same matrix as the calibrators.[10]
3. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200 µL of patient serum, calibrators, and QCs into labeled microcentrifuge tubes.[1][2]
-
Spike each tube with a precise volume of the working internal standard solution (e.g., 25 µL of 75 nmol/L 17OHP-¹³C₃).[10] Vortex briefly.
-
Vortex vigorously for 1 minute to extract the steroids into the organic layer.
-
Centrifuge at 4000 g for 5 minutes.[10]
-
Carefully transfer the upper organic layer (MTBE) to a clean set of tubes.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 45-50°C.[1][13]
-
Reconstitute the dried extract in 150 µL of a water/methanol (1:1) solution.[1][2] Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
4. LC-MS/MS Instrumental Analysis:
| Parameter | Condition | Rationale / Causality |
| LC System | UPLC/UHPLC System | Provides high resolution and short run times, crucial for separating 17OHP from isomeric interferents. |
| Column | Reversed-Phase C18 or HSS T3 (e.g., 2.1 x 50 mm, <3 µm)[1][10] | C18 chemistry provides excellent retention and separation for steroids. HSS T3 is also effective. |
| Column Temp | 40–50°C[1][12] | Elevated temperature improves peak shape and reduces viscosity, allowing for lower backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid[1] | Acid modifier promotes protonation of the analyte for positive ion mode detection. |
| Mobile Phase B | Methanol[1] | Strong organic solvent for eluting hydrophobic steroids. |
| Flow Rate | 0.3–0.5 mL/min[1] | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Injection Vol. | 5–50 µL[1][12] | Dependent on system sensitivity; larger volumes may be needed for lower concentrations. |
| Gradient | Start at 50% B, linear gradient to 90-100% B over 2-4 min, hold, then re-equilibrate.[1][12] | Gradient elution is necessary to separate early-eluting polar compounds from the target analyte and then wash the column. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in SRM/MRM mode. |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode[1][12] | APCI is often preferred for steroids as it can be less susceptible to matrix effects than ESI.[2] ESI is also widely used and effective. |
| Vaporizer Temp | 400–450°C (for APCI)[1][14] | Critical for efficient desolvation and ionization in the APCI source. |
| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides highest specificity by monitoring a specific precursor-to-product ion transition. |
5. MS/MS Transitions (Example):
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Purpose |
| 17OHP | 331.2 | 109.2 | ~26 eV | Quantifier Ion[1] |
| 17OHP | 331.2 | 97.2 | ~22 eV | Qualifier Ion[1][15] |
| 17OHP-d8 | 339.3 | 113.2 | ~28 eV | Quantifier Ion (IS)[1] |
| 17OHP-d8 | 339.3 | 100.2 | ~24 eV | Qualifier Ion (IS)[1][15] |
Note: Collision energies are instrument-dependent and must be optimized. The qualifier ion serves as a confirmation of identity; the ratio of quantifier to qualifier peak areas should be consistent across all samples and standards.[2]
II. Protocol for Dried Blood Spot (DBS) Samples
This protocol is tailored for newborn screening applications, where DBS cards are the primary sample format. The method must be sensitive enough to detect low levels while being robust for high-throughput screening.
Workflow Overview: DBS Analysis
Caption: Dried Blood Spot 17OHP analysis workflow.
Step-by-Step Protocol: DBS
1. Materials and Reagents:
-
Same as for serum, with the addition of:
-
96-well microtiter plates (deep-well and shallow-well)[13]
-
DBS puncher
-
Plate shaker and sealer
-
LC-MS Grade Acetonitrile[13]
2. Sample Preparation:
-
Punch two 3mm disks from each DBS sample (calibrators, QCs, and patient spots) into a 96-deep well plate.[13]
-
To each well, add 20 µL of the working internal standard solution.[13]
-
Add 200 µL of an extraction solvent (e.g., 80% acetonitrile in water).[13]
-
Seal the plate and mix gently on a plate shaker for 1 hour at room temperature.[13]
-
Centrifuge the plate at 3000 rpm for 5 minutes to pellet the paper disks.[13]
-
Transfer 200 µL of the supernatant to a new 96-shallow well plate.[13]
-
Evaporate the solvent to dryness under nitrogen at 50°C.[13]
-
Reconstitute the dried extract in 80 µL of 40% methanol in water.[13]
-
Seal the plate, mix gently for 10 minutes, and place in the autosampler for analysis.[13]
3. LC-MS/MS Instrumental Analysis:
-
The instrumental parameters (LC and MS) are generally the same as those used for serum analysis. Minor adjustments to the gradient or injection volume may be required to optimize for the different matrix and concentration range typical of newborn screening.
III. Data Analysis and System Suitability
1. Calibration Curve:
-
A calibration curve is generated by plotting the peak area ratio (17OHP / 17OHP-d8) against the nominal concentration of each calibrator.
-
A linear regression with 1/x weighting is typically used.[2] The correlation coefficient (r²) should be ≥ 0.99.
2. Quantification:
-
The concentration of 17OHP in patient samples and QCs is calculated from their measured peak area ratios using the regression equation from the calibration curve.
3. Acceptance Criteria:
-
Quality Controls: The calculated concentrations of the QC samples must fall within pre-defined acceptance limits (e.g., ±15-20% of the nominal value).
-
Internal Standard Response: The IS peak area should be monitored across the run. Significant deviation in a sample may indicate a problem with extraction or severe matrix effects.
-
Ion Ratio: The ratio of the quantifier to qualifier ion peak areas for 17OHP in a sample must be within ±20% of the average ratio observed in the calibrators.[2]
-
Carryover: A blank sample injected after the highest calibrator should show a response less than 0.1% of the high calibrator.[1][2]
4. Performance Characteristics:
| Parameter | Typical Value | Source |
| Analytical Range | 10 - 1,000 ng/dL (0.3 - 30 nmol/L) | [1][2] |
| Lower Limit of Quantitation (LLOQ) | 1 nmol/L | [4][13] |
| Intra- & Inter-Assay Precision (%CV) | < 6% | [1] |
| Accuracy / Recovery | 87-102% | [2][13] |
| Linearity (r²) | ≥ 0.999 | [2] |
IV. Conclusion
Isotope dilution LC-MS/MS provides a robust, specific, and highly accurate method for the quantification of 17-hydroxyprogesterone. It overcomes the significant limitations of immunoassays, drastically reducing false-positive rates in applications like newborn screening for CAH.[15][16] The detailed protocols provided herein for both serum and dried blood spots offer a validated framework for implementation in research and clinical settings. The inherent self-validating nature of the isotope dilution technique, combined with rigorous quality control, ensures the highest level of confidence in the analytical results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. testing.com [testing.com]
- 4. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17-OH Progesterone, LC/MS » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. smep.org.mx [smep.org.mx]
- 10. waters.com [waters.com]
- 11. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives [frontiersin.org]
Solid-phase extraction of Hydroxyprogesterone from plasma
An Application Guide to the Solid-Phase Extraction of 17α-Hydroxyprogesterone from Human Plasma
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed methodology for the solid-phase extraction (SPE) of 17α-hydroxyprogesterone (17-OHP) from human plasma. Designed for researchers, clinical scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the underlying principles of SPE, optimization strategies, and the rationale behind procedural steps. We present two detailed protocols utilizing both traditional silica-based and modern polymeric sorbents, supported by performance data and expert insights to ensure robust, reproducible, and accurate quantification of this critical steroid biomarker, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of 17α-Hydroxyprogesterone
17α-hydroxyprogesterone is a pivotal endogenous steroid hormone, serving as a precursor in the biosynthesis of cortisol, androgens, and estrogens. Its quantification in plasma is of paramount clinical importance, primarily as the key biomarker for diagnosing and managing Congenital Adrenal Hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[1][2]
However, the accurate measurement of 17-OHP in plasma is analytically challenging. The complex biological matrix is replete with endogenous interferences such as phospholipids, salts, and structurally similar steroids, which can suppress ionization in mass spectrometry and compromise assay accuracy.[3][4] Furthermore, the concentrations of 17-OHP can be very low, necessitating a sample preparation technique that not only cleans the sample but also concentrates the analyte.[3]
While techniques like direct protein precipitation (PP) are fast, they offer minimal cleanup. Liquid-liquid extraction (LLE) provides better cleanliness but can be labor-intensive and difficult to automate.[5] Solid-phase extraction (SPE) emerges as the superior technique, offering a robust, selective, and reproducible method to isolate 17-OHP, significantly reducing matrix effects and improving the sensitivity and reliability of subsequent LC-MS/MS analysis.[5][6]
The "Why": Core Principles of Reversed-Phase SPE for Steroids
The extraction of 17-OHP from plasma is most effectively achieved using reversed-phase SPE. This is based on the physicochemical properties of the analyte and its interaction with the sorbent.
-
Analyte Characteristics : 17-OHP is a moderately non-polar, neutral steroid molecule.
-
Sorbent Characteristics : Reversed-phase sorbents, such as octadecyl-bonded silica (C18) or polymeric materials (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)), present a non-polar (hydrophobic) surface.[7]
-
The Mechanism of Retention : When the pre-treated plasma sample (a highly polar, aqueous environment) is passed through the SPE cartridge, the non-polar 17-OHP molecules are attracted to and adsorbed onto the non-polar sorbent surface through hydrophobic interactions. Conversely, highly polar matrix components like salts and proteins have little affinity for the sorbent and pass through to waste.
-
Selective Elution : By systematically changing the polarity of the solvents passed through the cartridge, we can achieve separation. A weak, polar wash solvent removes weakly retained interferences, while a strong, non-polar organic solvent is required to disrupt the hydrophobic interactions and elute the target analyte, 17-OHP.[8]
Visualizing the Workflow: From Plasma to Analysis-Ready Extract
The following diagram illustrates the complete workflow for extracting 17-OHP from a plasma sample using a classic reversed-phase SPE protocol.
Caption: General workflow for 17-OHP extraction from plasma.
Experimental Protocols: A Tale of Two Sorbents
Here we detail two robust protocols. The first employs a classic C18 sorbent, a workhorse in bioanalysis. The second utilizes a modern polymeric sorbent that offers a simplified workflow.
Protocol 1: Classic Reversed-Phase SPE using C18 Cartridges
This method is widely applicable and provides excellent cleanup by incorporating distinct wash steps to remove both polar and non-polar interferences.
A. Materials & Reagents
-
SPE Cartridges: C18, 100 mg, 1 mL (or similar format)
-
Plasma Samples (Human, K2-EDTA)
-
Internal Standard (IS): 17α-Hydroxyprogesterone-d8 solution
-
Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Hexane, and Water.
-
Collection Tubes, SPE Vacuum Manifold, Nitrogen Evaporator.
B. Sample Pre-Treatment
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard solution. Vortex briefly.
-
Add 200 µL of cold methanol to precipitate proteins.[4]
-
Vortex vigorously for 30 seconds, then centrifuge at 4000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new tube containing 550 µL of water to reduce the organic solvent strength before loading.[4]
C. Solid-Phase Extraction Procedure
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge. This solvates the hydrocarbon chains, activating the sorbent. Do not allow the cartridge to dry.
-
Equilibration: Pass 1 mL of water through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample.[4]
-
Loading: Load the entire pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). A slow flow rate is critical for ensuring efficient binding of the analyte to the sorbent.[4][8]
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 25% methanol in water. This step removes salts and other highly polar matrix components without eluting the 17-OHP.
-
Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of hexane. This optional but highly effective step removes neutral lipids that can cause significant ion suppression.[4] Dry the cartridge under vacuum for 1-2 minutes to remove residual hexane.
-
Elution: Place clean collection tubes in the manifold. Elute the 17-OHP and IS with 1 mL of a strong organic solvent, such as 90:10 Acetonitrile:Methanol, into the collection tubes.
D. Post-Elution Processing
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS system (e.g., 50:50 Methanol:Water).
-
Vortex, and transfer to an autosampler vial for injection.
Protocol 2: Simplified SPE using Polymeric (Oasis PRiME HLB) µElution Plates
This protocol leverages a modern, water-wettable polymeric sorbent that eliminates the need for conditioning and equilibration, significantly speeding up the workflow. The µElution format provides a concentrated eluate, often removing the need for evaporation.
A. Materials & Reagents
-
SPE Plate: Oasis PRiME HLB µElution Plate
-
Plasma Samples (Human, K2-EDTA)
-
Internal Standard (IS): 17α-Hydroxyprogesterone-d8 solution
-
Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Zinc Sulfate (ZnSO₄), Phosphoric Acid (H₃PO₄), and Water.
-
Collection Plates, Positive Pressure Manifold or Centrifuge.
B. Sample Pre-Treatment
-
Pipette 150 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of a precipitating solution (4:1 Methanol: 89 g/L ZnSO₄).
-
Aspirate several times to mix thoroughly, then centrifuge at 3220 x g for 10 minutes.
-
Transfer 300 µL of the supernatant to a new plate/tube and add 900 µL of 4% Phosphoric Acid. Mix well.
C. Solid-Phase Extraction Procedure Causality Note: This sorbent is designed to be water-wettable, meaning the polymer chains remain solvated even when dry. This unique chemistry eliminates the need for the conditioning and equilibration steps required for traditional silica-based C18 sorbents.
-
Loading: Directly load the pre-treated sample onto the µElution plate. Apply positive pressure or vacuum to pass the entire volume through the sorbent bed.
-
Washing: Wash the wells with 2 x 200 µL aliquots of 25% methanol in water. This removes residual salts and phospholipids.
-
Elution: Place a clean collection plate under the µElution plate. Elute the analytes with 2 x 25 µL aliquots of 90:10 Acetonitrile:Methanol.
D. Post-Elution Processing
-
Add 25 µL of water to the eluate to reduce the organic strength for better chromatography.
-
Cap the collection plate, vortex, and inject directly into the LC-MS/MS system. The evaporation step is eliminated due to the low elution volume.
Performance Data and Method Validation
A self-validating protocol must demonstrate high recovery, minimal matrix effects, and appropriate sensitivity. The table below summarizes typical performance characteristics for 17-OHP extraction.
| Parameter | SPE Sorbent | Recovery (%) | Matrix Effect (%) | LOQ (pg/mL) | Reference |
| Recovery | Polymeric HLB | >95% | < 10% | 50 | |
| Recovery | C18 | 83.1 - 101.5% | Not specified | 10,000 | [1] |
| Recovery | Polymeric | 91.7 - 109.8% | Not specified | 50 - 15,000 | [1] |
| Precision | ID-LC/MS/MS | >93% | Not applicable | 0.06 pmol on col | [9] |
Note: Recovery and matrix effects are highly dependent on the specific protocol, matrix lot, and analytical system. The values presented are representative examples.
Authoritative Grounding & Field-Proven Insights
A. Expertise: Optimizing for Success
-
Controlling Flow Rate: The kinetics of binding are finite. A slow, consistent flow rate (e.g., gravity or low vacuum) during sample loading is crucial for maximizing analyte-sorbent interaction and ensuring high, reproducible recovery.[8] Rushing this step is a common cause of poor performance.
-
The Critical Wash Step: The goal of the wash step is to remove as many interferences as possible without causing premature elution ("breakthrough") of the analyte. The ideal wash solvent is the strongest possible solvent that does not elute your compound of interest. To optimize, analyze the wash eluate during method development to ensure no 17-OHP is being lost.[8]
-
Combating Matrix Effects: Phospholipids are a major cause of ion suppression. The second wash with a non-polar solvent like hexane in Protocol 1 is highly effective at removing them. For polymeric sorbents, specific wash solutions are developed to maximize phospholipid removal. The ultimate validation of cleanup is the assessment of matrix effects, which should ideally be between 85% and 115%. The inclusion of a stable isotope-labeled internal standard (e.g., 17-OHP-d8) is non-negotiable as it co-elutes and experiences similar matrix effects, thereby correcting for variations in signal intensity.[4]
B. Trustworthiness: The Self-Validating System
A robust SPE protocol is inherently a self-validating system when key controls are in place:
-
Internal Standard: The IS is added at the very beginning. Its recovery is a direct measure of the efficiency of the entire extraction process for every single sample. A consistent IS signal across a batch indicates a reproducible process.
-
Quality Controls (QCs): Low, medium, and high concentration QCs prepared in the same matrix (e.g., charcoal-stripped plasma) must be run with every batch. Their calculated concentrations must fall within pre-defined accuracy and precision limits (e.g., ±15%) to validate the run.
-
Blank Matrix Sample: A plasma sample with no analyte or IS is processed to check for background interferences at the retention time of 17-OHP.
By monitoring these elements, every analytical run confirms the validity of the extraction protocol.
Conclusion
Solid-phase extraction is an indispensable tool for the accurate quantification of 17α-hydroxyprogesterone in plasma. By leveraging the principles of reversed-phase chromatography, SPE effectively removes interfering matrix components and concentrates the analyte, leading to significant improvements in assay sensitivity and data reliability. While traditional C18-based methods provide excellent and thorough cleanup, modern polymeric sorbents offer a streamlined, high-throughput workflow without compromising performance. The choice of method depends on laboratory requirements for throughput, cost, and the degree of cleanup needed. Regardless of the sorbent chosen, a deep understanding of the underlying mechanisms and a systematic approach to method optimization are the cornerstones of a successful and trustworthy bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. 17-Hydroxyprogesterone (17-OHP) | Synnovis [synnovis.co.uk]
- 3. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Hydroxyprogesterone Caproate in Preterm Birth Clinical Trials
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been a central yet controversial agent in the fight against recurrent spontaneous preterm birth (PTB). Its journey from a promising therapeutic, backed by a landmark clinical trial, to its eventual withdrawal of regulatory approval provides critical lessons for clinical research and drug development. This document provides a comprehensive guide to the use of 17-OHPC in the clinical trial setting. It delves into the compound's pharmacology, the evolution of its clinical evidence, detailed protocols for trial design and execution, and the regulatory history that has shaped its use. By synthesizing technical data with insights from pivotal studies, these notes serve as an essential resource for professionals designing and interpreting research in this challenging therapeutic area.
Introduction: The Preterm Birth Enigma and the Progesterone Hypothesis
Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide.[1][2] The prevention of spontaneous PTB remains a significant clinical challenge. The "progesterone hypothesis" posits that maintaining high levels of progesterone is crucial for uterine quiescence (muscular relaxation) and cervical integrity during pregnancy.[3][4] This led to the investigation of progestational agents, including 17-OHPC, as a potential prophylactic treatment for women at high risk of recurrent PTB.[1]
17-OHPC is a synthetic derivative of progesterone with a longer half-life, allowing for less frequent administration, typically a weekly intramuscular (IM) injection.[3][4][5] Its development was driven by the need for a stable, long-acting progestin to support pregnancy maintenance.[3]
Pharmacology and Proposed Mechanism of Action
While the precise mechanism remains debated, 17-OHPC is believed to prevent preterm labor through several pathways.[1][6] It binds to progesterone receptors, mimicking the action of endogenous progesterone to modulate gene expression that favors uterine quiescence.[3][4]
Key proposed actions include:
-
Myometrial Relaxation: Reducing the contractility of uterine muscles to prevent premature contractions.[3][4]
-
Cervical Integrity: Helping the cervix remain firm and closed by altering the expression of enzymes involved in cervical ripening.[3]
-
Anti-inflammatory Effects: Progesterone has immunomodulatory properties. 17-OHPC may reduce inflammatory processes that can trigger labor.[3] One study found a correlation between plasma concentrations of 17-OHPC and the production of the anti-inflammatory cytokine IL-10, suggesting an immunomodulatory mechanism.[6]
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism by which 17-OHPC promotes uterine quiescence.
Caption: Hypothesized mechanism of 17-OHPC action in myometrial cells.
The Evolving Landscape of Clinical Evidence: A Tale of Two Trials
The clinical utility of 17-OHPC has been defined by two pivotal, yet conflicting, randomized controlled trials (RCTs). Understanding their design and outcomes is fundamental for any researcher in this field.
The Meis et al. (MFMU) Trial (2003): The Basis for Approval
In 2003, a trial by the Maternal-Fetal Medicine Units (MFMU) Network, led by Meis, demonstrated a significant benefit of 17-OHPC.[7][8] This single US-based study showed that weekly injections of 250 mg 17-OHPC reduced the risk of recurrent PTB before 37 weeks by approximately 34% compared to placebo.[1][7][8] The trial was stopped early due to the large treatment benefit observed.[8][9] This study formed the basis for the FDA's accelerated approval of the drug, marketed as Makena, in 2011.[10]
The PROLONG Trial (2019): The Confirmatory Study
As a condition of the accelerated approval, a larger, international confirmatory trial was required.[7][11] The PROLONG (Progestin's Role in Optimizing Neonatal Gestation) trial, published in 2019, failed to replicate the findings of the Meis study.[9][12][13] It found no statistically significant difference in the rate of preterm birth before 35 weeks or in a composite neonatal morbidity index between the 17-OHPC and placebo groups.[9][11][14]
Comparison of Pivotal Clinical Trials
The starkly different outcomes of these two trials have been the subject of intense debate. Differences in the study populations are thought to be a primary reason for the conflicting results.[13][15]
| Feature | Meis et al. (MFMU) Trial (2003) | PROLONG Trial (2019) |
| Primary Outcome | Delivery <37 weeks of gestation | Co-primary: PTB <35 weeks & Neonatal Composite Index |
| Sample Size | 463 women (310 17-OHPC, 153 Placebo) | 1,708 women (1,130 17-OHPC, 578 Placebo) |
| Geographic Scope | 19 university-based centers in the USA | 93 centers across 9 countries (23% from USA) |
| Patient Population | High-risk US population; 59% Black women | Primarily Caucasian (87%); lower overall risk profile |
| PTB Rate in Placebo Group | 54.9% delivered <37 weeks | 11.5% delivered <35 weeks |
| Key Efficacy Finding | Significant reduction in PTB <37, <35, & <32 weeks | No significant difference in PTB <35 weeks or neonatal outcomes |
| Reference | [8][11] | [9][12][14] |
Regulatory History and Current Status
-
2011: The FDA grants accelerated approval to Makena (17-OHPC) based on the Meis trial data.[10][16]
-
2019: The PROLONG trial results are published, failing to confirm clinical benefit.[9][11] In October, an FDA advisory committee narrowly votes (9 to 7) to recommend the withdrawal of the drug's approval.[11][16][17]
-
2020: The FDA's Center for Drug Evaluation and Research (CDER) formally proposes withdrawing Makena's approval.[10]
-
2023: On April 5, the FDA announces the withdrawal of approval for 17-OHPC, citing the lack of evidence of its effectiveness.[18] The Society for Maternal-Fetal Medicine (SMFM) stated its agreement with the FDA's determination.[18]
Clinical Trial Design: Application Notes & Protocols
Designing a clinical trial for a PTB intervention requires meticulous planning. The history of 17-OHPC provides a valuable case study.
Part A: Key Considerations for Protocol Design
-
Inclusion/Exclusion Criteria: The target population must be precisely defined. The discrepancy between the Meis and PROLONG trials underscores this point.
-
Inclusion: Singleton pregnancy; history of a prior spontaneous singleton birth (e.g., between 20 0/7 and 36 6/7 weeks). The gestational age window for the prior PTB is a critical parameter.
-
Exclusion: Multifetal gestation (as 17-OHPC has not been shown to be effective in this population[19]); known fetal anomalies; contraindications to progestins (e.g., history of thrombosis, hormone-sensitive cancers).[4]
-
-
Dosage, Formulation, and Administration:
-
Standard Protocol: 250 mg of 17-OHPC administered via intramuscular (IM) injection once weekly.[20][21]
-
Vehicle: Typically formulated in an inert oil (e.g., castor oil), which also serves as the placebo.[21]
-
Timing: Treatment should begin between 16 0/7 and 20 6/7 weeks of gestation and continue until 36 weeks or delivery.[21][22]
-
-
Endpoints:
-
Primary Efficacy Endpoint: A common primary endpoint is the incidence of preterm birth at less than a specified gestational age (e.g., <35 weeks, as used in PROLONG).[9]
-
Secondary Endpoints: These should include other gestational age cutoffs (<37 weeks, <32 weeks), mean gestational age at delivery, and a comprehensive neonatal composite morbidity and mortality index.[9][14] The neonatal index may include outcomes like respiratory distress syndrome, necrotizing enterocolitis, intraventricular hemorrhage (grade 3 or 4), and neonatal death.[9][14]
-
-
Blinding and Placebo Control: The trial must be double-blind and placebo-controlled. The placebo should be an identical-looking injection of the vehicle oil without the active pharmaceutical ingredient.
-
Sample Size and Power: Power calculations must be based on a realistic estimate of the baseline PTB rate in the control group and the expected effect size of the intervention. The PROLONG trial was powered to detect a 30% reduction in PTB <35 weeks.[9][14]
Part B: Standard Operating Protocol (SOP) for a 17-OHPC Clinical Trial Workflow
This SOP outlines the key steps from patient identification through study completion.
Caption: Standard workflow for a 17-OHPC preterm birth prevention trial.
Pharmacokinetic and Safety Considerations
Pharmacokinetics (PK)
17-OHPC is absorbed slowly after IM injection, providing sustained release.[4] The caproate ester enhances its stability and prolongs its half-life compared to natural progesterone.[3] However, significant inter-individual variability in plasma concentrations exists.[23]
| PK Parameter | Value in Pregnant Women (Singleton) | Reference |
| Administration | 250 mg IM, weekly | [21][24] |
| Time to Peak (Tmax) | 28-44 hours (after repeated doses) | [24] |
| Apparent Half-Life | ~16 days | [5][24] |
| Metabolism | Primarily hepatic | [4] |
| Excretion | Urine (as conjugates) | [4] |
Note: The half-life is shorter (~10 days) in women with twin gestations.[5]
Safety and Tolerability Assessment
A key aspect of any clinical trial protocol is the rigorous monitoring of maternal and fetal safety. In both the Meis and PROLONG trials, 17-OHPC demonstrated a favorable safety profile, with adverse events being similar between the treatment and placebo groups.[11][25]
Protocol for Safety Monitoring:
-
At each visit: Ask open-ended questions about the patient's well-being and document any reported adverse events (AEs).
-
Specific Monitoring: Pay close attention to injection site reactions (pain, swelling), which are common.[4] Also monitor for rare but serious AEs like thromboembolic events.[4]
-
Serious Adverse Events (SAEs): All SAEs, such as miscarriage or stillbirth, must be recorded and assessed for causality. The PROLONG trial found no significant differences in miscarriage or stillbirth rates between groups.[7][11]
| Adverse Event Category (Integrated Data) | 17-OHPC Group | Placebo Group |
| Any Adverse Event | ~57% | ~57% |
| Gestational Diabetes | 3.6% | 3.8% |
| Hypertensive Disorders | Similar rates | Similar rates |
| Miscarriage/Stillbirth | No statistical difference | No statistical difference |
| Reference | [25] | [25] |
Conclusion and Future Directions
The story of 17-OHPC is a powerful illustration of the complexities of clinical research and the importance of confirmatory trials. While it is no longer recommended for preventing recurrent PTB, the extensive research conducted has provided invaluable data.[26][27]
Future research must focus on:
-
Patient Stratification: Identifying specific subpopulations of high-risk women who may still benefit from progestogen therapy. Research into predictors of response is ongoing.[28][29]
-
Biomarkers: Discovering biomarkers that can predict both the risk of PTB and the potential response to treatment.
-
Alternative Formulations & Dosing: Investigating whether different doses or delivery routes could optimize efficacy, although oral administration appears unfeasible due to low bioavailability.[20][30]
The rigorous protocols and methodologies developed during the 17-OHPC trials serve as a critical foundation upon which future studies for the prevention of preterm birth will be built.
References
- 1. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-Alpha-Hydroxyprogesterone vs. Placebo for Preventing of Recurrent Preterm Birth: A Systematic Review and Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. This compound caproate - Wikipedia [en.wikipedia.org]
- 6. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. obg.cuhk.edu.hk [obg.cuhk.edu.hk]
- 9. 17-OHPC to Prevent Recurrent Preterm Birth in Singleton Gestations (PROLONG Study): A Multicenter, International, Randomized Double-Blind Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in the Use of this compound Caproate Injection After Confirmatory Trial Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. news-medical.net [news-medical.net]
- 13. SMFM Statement: Use of 17-alpha this compound caproate for prevention of recurrent preterm birth | Obgyn Key [obgynkey.com]
- 14. Thieme E-Journals - American Journal of Perinatology / Abstract [thieme-connect.com]
- 15. SMFM Statement: Use of 17-alpha this compound caproate for prevention of recurrent preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AMAG Reports on FDA Advisory Committee Meeting for Makena® [globenewswire.com]
- 17. bmj.com [bmj.com]
- 18. publications.smfm.org [publications.smfm.org]
- 19. A randomised controlled double-blind clinical trial of 17-hydroxyprogesterone caproate for the prevention of preterm birth in twin gestation (PROGESTWIN): evidence for reduced neonatal morbidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Route of administration and formulation dependent pharmacokinetics of 17-hydroxyprogesterone caproate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SMFM Statement: The Choice of Progestogen for the Prevention of Preterm Birth in Women with Singleton Pregnancy and Prior Preterm Birth – OPQIC [opqic.org]
- 23. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of this compound Caproate and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. obgproject.com [obgproject.com]
- 26. ACOG session offers updates, recommendations for drugs to prevent recurrent preterm birth [healio.com]
- 27. urmc.rochester.edu [urmc.rochester.edu]
- 28. Predictors of response to 17-alpha this compound caproate for prevention of recurrent spontaneous preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Predictors of response to 17-alpha this compound caproate for prevention of recurrent spontaneous preterm birth | Obgyn Key [obgynkey.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Hydroxyprogesterone ELISA Technical Support Center
Welcome to the technical support center for the Hydroxyprogesterone (17-OHP) ELISA assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments. As a senior application scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to optimize your assays effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about the this compound ELISA assay.
Q1: What is the principle of the this compound ELISA assay?
A1: The vast majority of this compound ELISA kits operate on the principle of a competitive enzyme immunoassay.[1][2][3][4][5] In this format, a known amount of enzyme-labeled 17-OHP (conjugate) competes with the 17-OHP in your sample or standards for a limited number of binding sites on a specific antibody that is pre-coated onto the microplate wells.[2][4] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color signal. The intensity of this color is inversely proportional to the concentration of 17-OHP in your sample; higher sample 17-OHP concentration leads to a weaker signal, and vice-versa.[1][2]
Q2: What types of samples can I use with this assay?
A2: this compound ELISA kits are typically validated for a variety of biological fluids. Commonly used sample types include serum, plasma, tissue homogenates, cell lysates, and cell culture supernates.[3][6] Some kits are also designed for use with urine and fecal extracts.[7][8] It is crucial to consult your specific kit's manual for recommended sample types and any required pre-treatment or extraction steps.[8]
Q3: Why is it important to run a standard curve with every plate?
A3: It is a best practice to run a standard curve on every plate because slight variations in experimental conditions can occur between assays.[9] Factors such as operator technique, pipetting, incubation times, and temperature can all influence the results.[9] Running a standard curve on each plate accounts for this inter-assay variability and ensures accurate quantification of your unknown samples.[9][10]
Q4: My sample concentrations are outside the range of the standard curve. What should I do?
A4: If your sample readings are higher than the highest standard, you will need to dilute your samples and re-run the assay.[11] Conversely, if the samples are below the detectable range, you may need to concentrate the sample or use a larger sample volume, if permitted by the kit protocol.[11][12] Always use the recommended sample diluent provided in the kit for dilutions to avoid matrix effects.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues you may encounter with your this compound ELISA.
Symptom 1: High Background
High background is characterized by high optical density (OD) readings in the zero standard (B0) wells, leading to a poor dynamic range.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Washing | Residual unbound enzyme conjugate will remain in the wells if washing is inadequate. This leads to a strong signal across the entire plate, masking the specific signal. | Increase the number of wash cycles and the soak time for each wash. Ensure complete aspiration of wash buffer after each step.[13][14] Using an automated plate washer can improve consistency. |
| Contaminated Reagents | Contamination of buffers or substrate with enzymatic activity or interfering substances can lead to non-specific signal generation. | Use fresh, high-quality water for buffer preparation.[15] Always use clean reservoirs for each reagent and change pipette tips between additions.[13] |
| Over-incubation | Extending incubation times beyond the recommended duration can lead to increased non-specific binding of the enzyme conjugate. | Strictly adhere to the incubation times specified in the kit protocol.[11] Use a calibrated timer. |
| Substrate Issues | If the substrate solution is old, contaminated, or incubated for too long, it can result in high background. Reading the plate long after adding the stop solution can also be a cause.[15][16] | Use fresh substrate solution. Protect it from light. Read the plate immediately after adding the stop solution.[12][16] |
Symptom 2: Weak or No Signal
This issue is indicated by very low OD readings across the entire plate, including the standards.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Omission of a Key Reagent | Forgetting to add the enzyme conjugate, antibody, or substrate will result in no signal generation. | Carefully review the protocol and ensure all reagents are added in the correct order.[17] A checklist can be helpful. |
| Inactive Reagents | Reagents may have expired, been stored improperly, or been inactivated by contaminants like sodium azide (which inhibits HRP). | Check the expiration dates of all kit components.[13] Ensure reagents are stored at the recommended temperature.[13] Avoid using buffers containing sodium azide.[17] |
| Incorrect Plate Reader Settings | If the plate reader is not set to the correct wavelength for the substrate used, the signal will not be detected accurately. | Verify that the plate reader's filter is set to the appropriate wavelength (typically 450 nm for TMB substrate).[12] |
| Insufficient Incubation Time | Shortened incubation times may not allow for sufficient binding or enzymatic reaction to occur. | Adhere to the recommended incubation times in the protocol. |
Symptom 3: High Coefficient of Variation (%CV) and Poor Reproducibility
High %CV between replicate wells (intra-assay variability) or between different plates (inter-assay variability) indicates a lack of precision in the assay.[18] Ideally, the intra-assay CV should be ≤10% and the inter-assay CV should be <15%.[18]
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting of standards, samples, and reagents is a major source of variability.[19][20] | Use calibrated pipettes and proper pipetting technique (e.g., pre-wetting tips, consistent speed and angle).[12][13] Change tips for each standard and sample.[13] Using a multichannel pipette for reagent addition can improve consistency.[21] |
| Inadequate Mixing | Poorly mixed reagents or samples can lead to uneven distribution in the wells. | Thoroughly mix all reagents before use. Vortex and centrifuge samples before aliquoting.[21][22] |
| Plate Washing Inconsistency | Uneven washing across the plate can leave varying amounts of residual reagents, leading to high CV. | Ensure all wells are filled and aspirated completely during each wash step. Check for clogged ports on automated washers.[19] |
| Temperature Gradients | "Edge effects" can occur if there is a temperature gradient across the plate during incubation, causing wells on the edge to react differently than those in the center. | Ensure the plate reaches room temperature before adding reagents.[19] Use a plate sealer during incubations to prevent evaporation and maintain a stable temperature.[9][13] Avoid stacking plates during incubation.[23] |
Experimental Workflows & Diagrams
Standard this compound Competitive ELISA Workflow
This diagram outlines the key steps in a typical competitive ELISA for 17-OHP.
Caption: General workflow for a competitive this compound ELISA.
Troubleshooting Decision Tree: High %CV
This decision tree provides a logical path to diagnose the cause of high coefficient of variation.
Caption: Decision tree for troubleshooting high %CV in ELISA results.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. 17-Hydroxyprogesterone ELISA Kit (A3190) [antibodies.com]
- 4. biovendor.com [biovendor.com]
- 5. novamedline.com [novamedline.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. arborassays.com [arborassays.com]
- 8. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 9. ELISA Data Analysis | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - CH [thermofisher.com]
- 14. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. ELISA Troubleshooting (Poor Reproducibility) [elisa-antibody.com]
- 18. 2bscientific.com [2bscientific.com]
- 19. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 20. tecan.com [tecan.com]
- 21. sinobiological.com [sinobiological.com]
- 22. arp1.com [arp1.com]
- 23. iacld.com [iacld.com]
Technical Support Center: Optimizing Hydroxyprogesterone Caproate (17-OHPC) Administration In Vivo
Welcome to the technical support center for the in vivo application of 17α-hydroxyprogesterone caproate (17-OHPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of administering this synthetic progestin in experimental settings. Here, we synthesize established protocols with field-proven insights to help you troubleshoot common issues and optimize your study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 17-OHPC and what is its primary mechanism of action in vivo?
A1: 17α-hydroxyprogesterone caproate (17-OHPC) is a synthetic ester derivative of 17α-hydroxyprogesterone, a naturally occurring progestogen.[1][2] Its primary mechanism involves mimicking the effects of endogenous progesterone by binding to and activating progesterone receptors (PRs).[2][3] This interaction regulates the transcription of target genes, which is thought to promote uterine quiescence (relaxation), maintain cervical integrity, and exert anti-inflammatory effects, all of which are critical for pregnancy maintenance.[3][4] Some research also suggests 17-OHPC can modulate the immune response, for instance, by enhancing the production of the anti-inflammatory cytokine IL-10 in response to an inflammatory stimulus.[5][6]
Q2: Why is 17-OHPC typically formulated in oil for injection?
A2: 17-OHPC is a highly lipophilic (fat-soluble) crystalline solid with very low solubility in aqueous solutions.[7] Formulating it in a vegetable oil, such as castor oil, often combined with a co-solvent like benzyl benzoate, is essential for several reasons:[8]
-
Solubilization: The oil acts as a vehicle to dissolve the compound, allowing for a stable, injectable preparation.
-
Depot Effect: Upon intramuscular (IM) or subcutaneous (SC) injection, the oil formulation creates a localized "depot" in the tissue.
-
Sustained Release: The 17-OHPC slowly leaches from this oil depot into the systemic circulation. This results in a prolonged absorption phase and a much longer elimination half-life (e.g., ~8-16 days with IM injection) compared to progesterone in oil (~2-3 days), enabling less frequent dosing, such as once weekly.[1][9][10][11]
Q3: What are the standard administration routes for 17-OHPC in research models?
A3: The most common and clinically relevant routes are intramuscular (IM) and subcutaneous (SC) injection.[9][12]
-
Intramuscular (IM): This is the traditional route. It provides a deep depot for slow and sustained release.[1][8] In animal models, the gluteal or thigh muscles are common sites.
-
Subcutaneous (SC): This route is also effective and can be less invasive. Studies have shown that SC administration can achieve comparable bioavailability to IM injections.[9][13]
-
Oral (PO): Oral administration is not feasible for 17-OHPC. The compound has very low oral bioavailability (~3% in rats) due to extensive first-pass metabolism in the liver.[1]
Q4: My vial of 17-OHPC in oil has formed crystals. Is it still usable?
A4: Yes, this is a common occurrence, especially if the vial has been stored at low temperatures.[8][14] The product can typically be salvaged. Gently warming the vial, for example, by running it under warm water or holding it in a warm water bath, should redissolve the crystalline material.[8] Before administration, always visually inspect the solution to ensure it is clear, yellow, and free of any particulate matter or crystals.[15] Do not use it if the solution remains cloudy or contains precipitates after warming.
Troubleshooting Guide: Common In Vivo Issues
Problem 1: Low or Highly Variable Plasma Concentrations
-
Probable Cause 1: Improper Injection Technique. A shallow injection may not create a proper intramuscular depot, leading to faster, more erratic absorption or leakage from the injection site.
-
Solution 1: Ensure deep IM injection into a large muscle mass (e.g., gluteus maximus), as recommended in clinical protocols.[8][15] A slow injection rate (e.g., over one minute) can also help prevent leakage and ensure proper depot formation.[16] For animal models, ensure the needle gauge and length are appropriate for the species and injection site to achieve consistent depot placement.
-
Probable Cause 2: Inter-individual Pharmacokinetic Variability. There is considerable inter-individual variation in the absorption and metabolism of 17-OHPC, influenced by factors like body weight and body mass index (BMI).[10][17][18]
-
Solution 2: Increase the sample size (n) in your experimental groups to account for this inherent variability. If feasible, consider conducting a small pilot pharmacokinetic (PK) study to characterize the absorption and clearance in your specific animal model and strain, which can help in optimizing the dose and sampling time points for the main study.
-
Probable Cause 3: Incorrect Vehicle Formulation. Using an inappropriate vehicle or an incorrect ratio of co-solvents can lead to poor solubility and precipitation of the compound either in the vial or at the injection site, severely hampering absorption.
-
Solution 3: Use a validated, sterile vehicle such as castor oil with benzyl benzoate. If preparing the formulation in-house, ensure the 17-OHPC is fully dissolved before administration. Gentle heating and vortexing can aid dissolution. Always perform a final visual check for clarity.[15]
Problem 2: Significant Injection Site Reactions
-
Probable Cause 1: Irritation from Vehicle or Compound. Injection site reactions, including pain, swelling, itching, and the formation of nodules or lumps, are the most common side effects of 17-OHPC injections.[19][9][20] These can be caused by the inflammatory response to the oil depot, the compound itself, or additives like benzyl alcohol.
-
Solution 1:
-
Rotate Injection Sites: For studies requiring multiple injections, rotate the injection site weekly to allow tissues to recover.[15]
-
Monitor and Document: Systematically score and document injection site reactions as part of your experimental endpoints. This is crucial for interpreting welfare and potential confounding effects.
-
Consider SC Route: While SC injection can also cause site reactions, sometimes more frequently than IM, it may be a preferable refinement in some models.[9][13]
-
Apply Pressure: Applying gentle pressure to the site post-injection may help minimize bruising.[16]
-
-
Probable Cause 2: Allergic Reaction. While less common, allergic reactions to 17-OHPC or components of the vehicle (especially castor oil) can occur, manifesting as urticaria (hives) or pruritus (itching).[19][21]
-
Solution 2: If you observe systemic signs of an allergic reaction (beyond localized swelling), consult with veterinary staff immediately. Document the event and consider if a different vehicle formulation (if available and validated) could be used. For future studies, screen for any known sensitivities in the animal strain.
Problem 3: Unexpected or Null Phenotypic Results
-
Probable Cause 1: Insufficient Dose or Duration. The dose required to achieve a therapeutic effect can vary significantly between species and models. An allometrically scaled dose from human studies may not be appropriate without validation.[1]
-
Solution 1: Conduct a thorough literature review for established, effective dose ranges in your specific model. If such data is lacking, a dose-ranging study is highly recommended. Remember that due to the long half-life, steady-state concentrations are not achieved until after several weekly injections (e.g., 4 to 12 weeks in humans).[9] Ensure your treatment duration is sufficient to reach and maintain therapeutic levels.
-
Probable Cause 2: Compound Degradation. Although 17-OHPC is stable when stored correctly (at controlled room temperature, protected from light), improper storage or using an expired compound can lead to loss of potency.
-
Solution 2: Always store the compound as recommended by the manufacturer.[14] If there is any doubt about the compound's integrity (e.g., it is very old), it is best to purchase a new batch to avoid generating false negative results.[22] Analytical methods like HPLC can confirm purity but are often not practical for most biology labs.[22]
-
Probable Cause 3: Misaligned Mechanism of Action. The precise mechanisms of 17-OHPC are not fully elucidated and may differ from endogenous progesterone.[4][23] For example, some in vitro studies suggest 17-OHPC, unlike progesterone, does not suppress myometrial contractility.[23]
-
Solution 3: Critically evaluate whether the expected biological effect is supported by direct evidence for 17-OHPC. Your experimental hypothesis should be grounded in its known pharmacology, such as its role as a PR agonist and potential immunomodulator, rather than assuming it will perfectly replicate all functions of natural progesterone.[3][5]
Protocols and Data
Protocol 1: Preparation and Administration of 17-OHPC in an Oil Vehicle
Objective: To prepare and administer a 25 mg/mL solution of 17-OHPC via intramuscular injection in a rodent model.
Materials:
-
17α-hydroxyprogesterone caproate powder (crystalline solid)
-
Sterile castor oil
-
Sterile benzyl benzoate
-
Sterile, sealed glass vials
-
Sterile 1 mL syringes and 18G & 23G needles (or appropriate for species)
-
70% ethanol swabs
Procedure:
-
Vehicle Preparation: In a sterile environment (e.g., biosafety cabinet), prepare the vehicle by mixing sterile castor oil and sterile benzyl benzoate. A common ratio is ~1:1.5 v/v (e.g., 46% benzyl benzoate and 28.6% castor oil, with the remaining volume occupied by the compound and a preservative if needed for multi-dose vials).
-
Dissolution of 17-OHPC:
-
Aseptically weigh the required amount of 17-OHPC powder.
-
Add the powder to the sterile vial containing the prepared vehicle to achieve the final concentration of 25 mg/mL.
-
Seal the vial and gently warm it in a 37-40°C water bath for 15-30 minutes to aid dissolution.
-
Vortex the vial intermittently until all crystalline solid is completely dissolved.
-
-
Final Inspection: Before drawing the dose, visually inspect the solution against a light source. It should be a clear, yellowish, viscous liquid, free from any crystals or particulates.[15]
-
Dosing:
-
Clean the vial septum with a 70% ethanol swab.
-
Using an 18G needle, draw the calculated volume of the solution into a 1 mL syringe.
-
Replace the 18G needle with a fresh, smaller gauge needle (e.g., 23G) for injection.
-
Administer the dose via deep intramuscular injection into the designated muscle (e.g., quadriceps or gluteal muscle).
-
Inject slowly and steadily.
-
-
Storage: Store the prepared solution at controlled room temperature (20-25°C), protected from light. Do not refrigerate or freeze.[14]
Data Summary: Vehicle and Route Comparison
| Parameter | Intramuscular (IM) Injection | Subcutaneous (SC) Autoinjector | Oral (PO) Administration |
| Vehicle | Castor oil, benzyl benzoate | Castor oil, benzyl benzoate | Aqueous solution[1] |
| Bioavailability | ~100% (assumed)[1] | Bioequivalent to IM[13] | Very Low (<3% in rats)[1] |
| Tmax (Time to Peak) | ~1-7 days[10][24] | ~2 days (48 hours)[13] | Not applicable |
| Elimination Half-life | Long (~8-17 days)[9][11] | Long (~9 days)[13] | Short (~11 hours in solution)[1] |
| Common Issues | Injection site pain/swelling (8-35%)[19][9] | Injection site pain (37%)[9][13] | Ineffective due to metabolism[1] |
| Key Advantage | Sustained release, historical standard | Sustained release, potentially easier administration | Non-invasive |
Visual Workflow Guides
Workflow for Vehicle Selection and Formulation
Caption: Decision tree for selecting and preparing a 17-OHPC vehicle.
Troubleshooting Workflow for Unexpected Results
Caption: Logical workflow for troubleshooting unexpected in vivo results.
References
- 1. Route of administration and formulation dependent pharmacokinetics of 17-hydroxyprogesterone caproate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyprogesterone Caproate | C27H40O4 | CID 169870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 4. 17-alpha this compound caproate for preterm birth prevention: Where have we been, how did we get here, and where are we going? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. drugs.com [drugs.com]
- 9. This compound caproate - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound Caproate and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 13. makenahcp.com [makenahcp.com]
- 14. americanregent.com [americanregent.com]
- 15. americanregent.com [americanregent.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Pharmacology and placental transport of 17-hydroxyprogesterone caproate in singleton gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics of 17α-hydroxyprogesterone caproate in singleton gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DailyMed - this compound CAPROATE injection [dailymed.nlm.nih.gov]
- 20. What are the side effects of this compound Caproate? [synapse.patsnap.com]
- 21. This compound caproate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. researchgate.net [researchgate.net]
- 23. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Cross-Reactivity in 17-OHP Immunoassays
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for understanding and troubleshooting a common yet critical issue in the quantification of 17-hydroxyprogesterone (17-OHP): cross-reactivity in immunoassays . Accurate 17-OHP measurement is pivotal for the diagnosis and management of conditions like Congenital Adrenal Hyperplasia (CAH), and assay interference can lead to significant clinical misinterpretations.[1][2][3] This document provides in-depth, practical guidance to help you identify, manage, and mitigate these challenges in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a 17-OHP immunoassay?
A 17-OHP immunoassay is a laboratory test designed to measure the concentration of 17-hydroxyprogesterone in a biological sample, typically serum or plasma.[1][2] Most 17-OHP immunoassays operate on a competitive binding principle.[2][3][4] In this setup, 17-OHP from the patient's sample competes with a labeled form of 17-OHP (e.g., linked to an enzyme or a fluorescent molecule) for a limited number of binding sites on a highly specific anti-17-OHP antibody that is typically coated onto a microplate.[2][5] After an incubation period, unbound components are washed away. The amount of labeled 17-OHP that has bound to the antibody is then measured. This signal is inversely proportional to the concentration of 17-OHP in the sample: the more 17-OHP in the sample, the less labeled 17-OHP can bind, resulting in a weaker signal.[2][3][5]
Q2: What is "cross-reactivity" and why is it a concern for 17-OHP assays?
Cross-reactivity is a form of analytical interference where a substance other than the intended analyte (in this case, 17-OHP) binds to the assay's antibody.[6][7][8] This occurs when the interfering molecule has a chemical structure that is similar enough to 17-OHP to be recognized and bound by the antibody.[6][8][9]
This is a significant concern for steroid immunoassays because the body produces a wide array of structurally similar steroid hormones and metabolites.[6][8] The antibody may not be perfectly specific, leading to falsely elevated results. This is particularly problematic in neonatal screening for CAH, where a high rate of false positives can occur due to cross-reacting steroids from the fetal adrenal zone.[1][10][11]
Q3: Which specific molecules are known to cross-react with 17-OHP immunoassays?
The primary cross-reactants are other endogenous steroids that share a similar core structure. Key offenders include:
-
17-hydroxypregnenolone: Especially its sulfated form, which is a major interferent in neonatal samples.[10][12]
-
11-Deoxycortisol: Another steroid precursor that can be elevated in certain forms of CAH.[13][14][15]
-
21-Deoxycortisol: Can accumulate in 21-hydroxylase deficiency and may cross-react with cortisol assays as well.[6][9]
-
Other steroid sulfates and glucuronides: These conjugated forms, particularly prevalent in newborns, can interfere significantly in direct (non-extraction) immunoassays.[10][12][16]
Synthetic steroids used in treatment, such as certain glucocorticoids, can also potentially interfere.[6][17]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments, linking them to potential cross-reactivity, and providing actionable protocols for diagnosis and resolution.
Scenario 1: Unexpectedly High 17-OHP Results in Neonatal or Pediatric Samples
Observation: You observe a significantly elevated 17-OHP level in a newborn or infant sample, but the clinical picture is not entirely consistent with classic CAH. This is a common cause of false positives in newborn screening programs.[11][18]
Primary Suspected Cause: Cross-reactivity with fetal adrenal steroids, particularly 17-hydroxypregnenolone sulfate and other steroid sulfates, which are present in high concentrations in neonates.[10][12][16]
Diagnostic Workflow
The following workflow helps systematically determine if the high result is genuine or due to interference.
Caption: Workflow for investigating suspected immunoassay interference.
Experimental Protocols
Protocol 1: Serial Dilution for Linearity Assessment
This test assesses whether the measured concentration of 17-OHP decreases proportionally with the dilution of the sample. A lack of linearity suggests that an interfering substance is not diluting in the same manner as the target analyte.
-
Sample Preparation: Select the patient sample with the unexpectedly high 17-OHP value.
-
Diluent Selection: Use the zero calibrator or a steroid-free serum matrix provided with the immunoassay kit as the diluent.
-
Dilution Series: Prepare a series of dilutions, such as 1:2, 1:4, 1:8, and 1:16.
-
For 1:2, mix 100 µL of sample with 100 µL of diluent.
-
For 1:4, mix 100 µL of the 1:2 dilution with 100 µL of diluent, and so on.
-
-
Assay: Run the undiluted sample and each dilution in the 17-OHP immunoassay according to the manufacturer's instructions.
-
Analysis:
-
Multiply the result of each dilution by its corresponding dilution factor (e.g., the 1:4 dilution result x 4).
-
Calculate the percent recovery for each dilution compared to the undiluted sample: (Dilution-Corrected Value / Undiluted Value) * 100.
-
-
Interpretation: If the recoveries are within 85-115%, the assay is considered linear. Recoveries outside this range, especially a trend of decreasing recovery with increasing dilution, strongly suggest the presence of cross-reacting substances.
Solution: If results are non-linear, the most reliable solution is to re-analyze the sample using a more specific reference method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19][20] LC-MS/MS can physically separate 17-OHP from other structurally similar steroids before detection, providing a much more accurate quantification.[20][21][22]
Scenario 2: Poor Correlation Between Immunoassay and LC-MS/MS Results
Observation: Your laboratory uses both immunoassay for screening and LC-MS/MS for confirmation. You consistently notice that the immunoassay results are higher than the LC-MS/MS results for the same samples.[18][20]
Primary Suspected Cause: The immunoassay antibody has significant cross-reactivity with one or more steroids, leading to a positive bias. LC-MS/MS, being more specific, does not detect these other steroids and thus gives a lower, more accurate reading of true 17-OHP.[20][22]
Visualizing Structural Similarities
The root of this problem lies in the structural similarity between steroid molecules. An antibody raised against 17-OHP may inadvertently recognize similar epitopes on other steroids.
Caption: Structural similarities between 17-OHP and common interferents.
Data Presentation: Cross-Reactivity of Common Steroids
Different immunoassay kits exhibit varying degrees of cross-reactivity depending on the specificity of the antibody used. It is crucial to consult the package insert for your specific assay. The data below is illustrative.
| Interfering Steroid | % Cross-Reactivity (Example Assay A)[13] | % Cross-Reactivity (Example Assay B)[14] |
| 17-OHP | 100% | 100% |
| 11-Deoxycortisol | 1.40% | 1.3% |
| Progesterone | 1.20% | 1.4% |
| 17α-OH-Pregnenolone | Not specified | 1.7% |
| Deoxycorticosterone | 0.05% | 0.12% |
| Cortisol | < 0.01% | 0.013% |
| Testosterone | < 0.01% | Not specified |
Solution:
-
Acknowledge the Bias: Understand that immunoassays for small molecules like steroids are prone to this positive bias.[6][20] They are excellent for screening but not always for definitive quantification.
-
Establish Method-Specific Reference Ranges: Do not use reference ranges interchangeably between immunoassay and LC-MS/MS.[20]
-
Gold Standard Confirmation: For clinically critical results, especially in diagnosing CAH, confirmation by LC-MS/MS is the recommended best practice according to clinical guidelines.[19]
Scenario 3: Inconsistent Results in Patients Undergoing Treatment
Observation: A patient with diagnosed CAH is on glucocorticoid therapy (e.g., hydrocortisone, prednisolone).[17][23] Their 17-OHP levels as measured by immunoassay are unexpectedly high or do not correlate with other clinical markers of treatment efficacy.
Primary Suspected Cause: Cross-reactivity with the synthetic steroids used for treatment or their metabolites.[6][9] While hydrocortisone is identical to endogenous cortisol and typically shows low cross-reactivity, other synthetic glucocorticoids like prednisolone can interfere significantly with some steroid immunoassays.[6][24]
Protocol 2: Spike and Recovery for Exogenous Interference
This protocol helps determine if an external substance in the patient's serum (like a drug) is interfering with the assay.
-
Sample Selection: Obtain a serum sample from the patient . Also obtain a baseline, normal human serum sample known to have a low 17-OHP level.
-
Spiking Solution: Prepare a known, high-concentration solution of a 17-OHP standard.
-
Procedure:
-
Baseline Measurement: Measure the 17-OHP concentration in both the patient serum and the normal serum.
-
Spiking: Add a small, precise volume of the spiking solution to both the patient serum and the normal serum to achieve a specific theoretical added concentration (e.g., add 10 ng/mL).
-
Post-Spike Measurement: Re-measure the 17-OHP concentration in both spiked samples.
-
-
Calculation:
-
Calculate the percent recovery for each sample: % Recovery = [(Measured Spiked Conc. - Measured Baseline Conc.) / Theoretical Added Conc.] * 100
-
-
Interpretation:
-
The normal serum should show a recovery close to 100% (e.g., 85-115%). This validates the procedure.
-
If the patient's serum shows significantly lower or higher recovery, it indicates that something in that specific patient's matrix is interfering with the assay's ability to accurately measure the spiked analyte. This is strong evidence of interference from a drug or its metabolite.
-
Solution:
-
Consult Drug Information: Review literature or manufacturer's data on the cross-reactivity of the specific medication being used with your 17-OHP assay.[6][9]
-
Definitive Analysis: As with other interference issues, the most robust solution is to analyze the sample by LC-MS/MS, which can distinguish between 17-OHP and synthetic steroid drugs.
References
- 1. labmed.org.uk [labmed.org.uk]
- 2. dbc-labs.com [dbc-labs.com]
- 3. ibl-america.com [ibl-america.com]
- 4. monobind.com [monobind.com]
- 5. sceti.co.jp [sceti.co.jp]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the steroids in neonatal plasma that interfere with 17 alpha-hydroxyprogesterone radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High 17-hydroxyprogesterone level in newborn screening test for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. biovendor.com [biovendor.com]
- 14. novamedline.com [novamedline.com]
- 15. Cross reactions elicited by serum 17-OH progesterone and 11-desoxycortisol in cortisol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Summary of the Endocrine Society Clinical Practice Guidelines on Congenital Adrenal Hyperplasia due to Steroid 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. ec.bioscientifica.com [ec.bioscientifica.com]
- 21. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives [frontiersin.org]
- 23. ep.bmj.com [ep.bmj.com]
- 24. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Interference in 17-Hydroxyprogesterone (17-OHP) Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of 17-hydroxyprogesterone (17-OHP) by mass spectrometry. This guide is designed for researchers, clinical scientists, and drug development professionals who rely on accurate quantification of this critical steroid hormone. As a senior application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying principles causing interference, enabling you to build robust, self-validating analytical methods.
The transition from traditional immunoassays to the superior specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been a significant advancement in endocrinology and clinical diagnostics.[1][2][3] However, even this gold-standard technique is not immune to analytical challenges, particularly for structurally similar molecules like steroids.[4] This resource addresses the most common issues encountered during 17-OHP analysis in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section covers high-level, common queries that can often be resolved with foundational knowledge of the assay.
Q1: What are the most common sources of interference in 17-OHP LC-MS/MS analysis?
There are three primary categories of interference that can compromise the accuracy and precision of your 17-OHP results:
-
Isobaric and Isomeric Interferences: These are compounds that have the same nominal mass (isobars) or the exact same elemental composition (isomers) as 17-OHP. Because mass spectrometry separates ions based on their mass-to-charge ratio (m/z), these compounds can be mistakenly identified as 17-OHP if not chromatographically separated.[5][6][7] This is the most significant challenge in steroid analysis.
-
Matrix Effects: Components of the biological sample (e.g., salts, phospholipids, proteins in serum, plasma, or dried blood spots) can co-elute with 17-OHP and interfere with the ionization process in the mass spectrometer's source.[8][9] This can lead to either ion suppression (a lower-than-actual reading) or ion enhancement (a higher-than-actual reading), directly impacting quantitation.
-
Cross-Contamination and Carryover: This includes interference from the sample collection process (e.g., gels in separator tubes), reagents, or residual analyte from a previous high-concentration sample sticking to the injector or column.[10]
Q2: My 17-OHP results seem unexpectedly high, especially in neonatal samples. Could this be interference?
Yes, this is a classic sign of interference, particularly from isobaric steroids which are often present at high concentrations in neonatal samples.[11] Immunoassays are notoriously prone to this due to antibody cross-reactivity with structurally similar steroids.[8][12] While LC-MS/MS is far more specific, it is not infallible.
The most likely culprits are steroid isomers that are not adequately separated by the liquid chromatography (LC) method. For example, 21-deoxycortisol is a well-documented interferent in the diagnosis of Congenital Adrenal Hyperplasia (CAH).[13][14][15] An international study found that a significant number of laboratories had not adequately checked for interferences from clinically relevant isobaric steroids.[5]
Initial Action: Review your chromatograms. Do you see a single, sharp, symmetrical peak for 17-OHP, or is it broad, shouldered, or composed of multiple unresolved peaks? If it's not a perfect peak, you likely have a co-elution problem.
Q3: I'm observing significant variability and poor reproducibility in my QC samples. What should I investigate first?
Inconsistent results often point to two main areas: matrix effects or sample preparation instability .
-
Matrix Effects: If the variability is random and affects samples unpredictably, matrix effects are a strong suspect. The composition of each sample is slightly different, leading to varying degrees of ion suppression or enhancement. The best diagnostic tool for this is a stable, isotopically labeled internal standard (IS), such as 17-OHP-d8.[10][16][17] If the peak area of your internal standard is highly variable across different samples, it indicates inconsistent matrix effects.[10][18]
-
Sample Preparation: If the variability shows a trend (e.g., results are consistently lower in samples processed later in a batch), it could be an issue with your sample preparation. Are you giving your samples enough time to equilibrate after adding the internal standard? Is your extraction solvent evaporating? Are the extracted samples stable at autosampler temperature?
Initial Action: Plot the peak area of your internal standard for an entire analytical run. A stable IS response suggests the issue lies elsewhere, while a highly variable response strongly points to matrix effects or inconsistent sample processing.
Part 2: Deep Dive Troubleshooting Guide
This section provides in-depth solutions to complex problems, complete with workflow diagrams and step-by-step protocols.
Problem 1: Suspected Isobaric/Isomeric Interference
How do I confirm and resolve interference from other steroids?
Confirmation and resolution require a systematic approach focused on improving chromatographic selectivity. Simply relying on mass transitions is not enough.
Step 1: Identify Potential Interferences The first step is to know what you're looking for. For 17-OHP (MW: 330.46 g/mol ), several clinically relevant steroids share the same molecular weight.[5]
| Compound | Molecular Weight | Relevance |
| 17α-Hydroxyprogesterone (17-OHP) | 330.46 | Target Analyte |
| 21-Deoxycortisol (11β,17α-dihydroxyprogesterone) | 330.46 | Key interferent in CAH diagnosis |
| 11α-Hydroxyprogesterone | 330.46 | Isomer, potential interferent[5] |
| 16α-Hydroxyprogesterone | 330.46 | Isomer, potential interferent[5] |
| Deoxycorticosterone (DOC) / 21-Hydroxyprogesterone | 330.46 | Isomer, potential interferent[5] |
Step 2: The "Spike Test" - A Self-Validating Protocol To confirm if one of these isomers is interfering, you must challenge your method.
Protocol: Isomer Interference Check
-
Prepare a "Clean" Matrix Sample: Use a charcoal-stripped serum or a protein-based surrogate matrix that is free of endogenous 17-OHP.
-
Spike with 17-OHP: Add a known, mid-range concentration of a certified 17-OHP standard to this clean matrix. Run this sample to confirm the retention time and peak shape of your target analyte.
-
Prepare Interference Samples: In separate clean matrix samples, spike each of the suspected interfering isomers (e.g., 21-deoxycortisol) at a physiologically relevant or high concentration.
-
Analyze and Compare: Run the interference samples using your LC-MS/MS method.
-
Result 1 (No Interference): You see no peak at the retention time of 17-OHP. Your method is specific.
-
Result 2 (Interference): You see a peak at or near the retention time of 17-OHP. This confirms that your current chromatographic method cannot distinguish the analyte from the interferent.
-
Step 3: Resolution - Optimizing Chromatography If interference is confirmed, you must change your chromatographic conditions.
-
Change Column Chemistry: Standard C18 columns separate based on hydrophobicity. Because isomers have very similar hydrophobicity, this is often insufficient. A column with a different separation mechanism is needed. Pentafluorophenyl (PFP) columns, for instance, offer alternative pi-pi and dipole-dipole interactions that can effectively separate steroid isomers.[3]
-
Modify Mobile Phase/Gradient: Systematically adjust the mobile phase composition (e.g., switching from methanol to acetonitrile, or altering the pH with additives like formic acid or ammonium fluoride) and lengthen the gradient time.[19] A shallower, longer gradient gives the column more time to resolve closely eluting compounds.
Problem 2: Inaccurate Quantitation due to Matrix Effects
My internal standard isn't fully compensating for variability. How can I minimize matrix effects?
While a co-eluting, stable isotope-labeled internal standard is the best tool to compensate for matrix effects, minimizing them in the first place is crucial for a robust assay.[20] The key lies in removing interfering matrix components before the sample reaches the mass spectrometer.
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Add an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | "Dirty" extract; does not remove phospholipids or salts, leading to significant matrix effects. | High-throughput screening where precision is less critical. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent (e.g., MTBE, ethyl acetate).[3][17] | Cleaner extracts than PPT; effectively removes salts and many phospholipids. | More labor-intensive, requires solvent evaporation/reconstitution steps.[21] | Routine clinical assays requiring good reproducibility. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[22] | Provides the cleanest extracts, significantly reducing matrix effects.[12][16] Can be automated. | Most expensive, requires method development to optimize sorbent, wash, and elution steps. | High-sensitivity applications and when LLE is insufficient. |
Workflow: Troubleshooting & Mitigating Matrix Effects
Below is a logical workflow for diagnosing and addressing matrix-related issues in your 17-OHP analysis.
Caption: A systematic workflow for identifying and resolving matrix effects.
Part 3: Adherence to Standards and Best Practices
Q4: Are there official guidelines I should follow when developing or validating my 17-OHP LC-MS/MS method?
Yes. Adhering to established guidelines is critical for ensuring the quality and reliability of your results, particularly in a clinical or regulated environment. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidance for the development, validation, and verification of LC-MS methods in the clinical laboratory.[23][24]
The CLSI C62-A guideline is an essential resource that outlines a standardized approach for evaluating key performance characteristics, including:[1][20][25]
-
Selectivity and Specificity: Systematically checking for interferences from endogenous compounds, metabolites, and medications.
-
Matrix Effects: Procedures for quantifying and mitigating ion suppression/enhancement.
-
Linearity, Precision, and Accuracy: Defining the reportable range and ensuring the method is reproducible and true.
-
Limit of Quantitation (LOQ): Establishing the lowest concentration that can be reliably measured.
-
Carryover and Stability: Ensuring high-concentration samples do not affect subsequent ones and that the analyte is stable throughout the analytical process.
By following these guidelines, you create a self-validating system that reduces interlaboratory variance and ensures your method is robust and fit for purpose.[20][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endogenous isobaric interference on serum 17 this compound by liquid chromatography-tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. labmed.org.uk [labmed.org.uk]
- 12. waters.com [waters.com]
- 13. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 20. longdom.org [longdom.org]
- 21. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 22. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. C62 | Liquid Chromatography-Mass Spectrometry Methods [clsi.org]
- 24. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 25. webstore.ansi.org [webstore.ansi.org]
Technical Support Center: Improving Sensitivity of Hydroxyprogesterone Detection Methods
Welcome to the technical support center for hydroxyprogesterone (17-OHP) detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 17-OHP quantification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and enhance the sensitivity of your assays. We will explore the two primary methodologies, Immunoassays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing in-depth troubleshooting guides and practical, field-tested protocols.
Introduction: Choosing the Right Tool for the Job
The accurate detection of 17-hydroxyprogesterone is critical for applications ranging from diagnosing congenital adrenal hyperplasia (CAH) to monitoring endocrine function in clinical research.[1][2] The two most prevalent analytical techniques, ELISA and LC-MS/MS, offer distinct advantages and disadvantages.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is an antibody-based method that is generally cost-effective, high-throughput, and does not require extensive instrumentation. However, its sensitivity and specificity can be compromised by antibody cross-reactivity with other structurally similar steroids.[3][4] This often leads to a higher rate of false-positive results, especially in complex biological matrices.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for 17-OHP quantification. It offers superior specificity and sensitivity by combining the physical separation of compounds (liquid chromatography) with mass-based detection (tandem mass spectrometry).[1][3][5] This allows for the precise differentiation of 17-OHP from interfering isomers and other steroids.[7] However, it requires significant capital investment, specialized expertise, and more complex sample preparation.
The choice between these methods depends on the specific requirements of your study. ELISA is often suitable for initial screening or for studies where absolute specificity is less critical, while LC-MS/MS is the preferred method for confirmatory testing, clinical diagnostics, and research requiring high accuracy and sensitivity.[5][8]
Part 1: Immunoassay (ELISA) Troubleshooting & Sensitivity Enhancement
This section addresses common issues encountered with competitive ELISA kits for 17-OHP detection. In a competitive ELISA, the signal is inversely proportional to the concentration of 17-OHP in the sample.[2]
Q1: My standard curve is flat, or my sample signals are consistently low (indicating falsely high 17-OHP concentrations). What's happening?
Answer: This is a classic sign of a failed or inhibited competition reaction. The enzyme-conjugated 17-OHP is binding effectively, but your standard or sample 17-OHP is not, leading to a strong signal across all wells.
Potential Causes & Solutions:
-
Improper Reagent Preparation/Storage: The lyophilized standard may have been improperly reconstituted or degraded. Always use the specific diluent buffer provided in the kit and ensure complete dissolution.[9] Store reagents, especially the standard and enzyme conjugate, precisely as instructed by the manufacturer (typically 2-8°C).[10]
-
Expired Reagents: Do not use kits or reagents beyond their expiration date.[11] Antibody and enzyme activity can decrease over time, leading to poor assay performance.
-
Procedural Errors:
-
Incorrect Incubation Time/Temperature: The competition step is a kinetic process. Ensure you are incubating for the time and at the temperature specified in the protocol.[10] Deviations can prevent the reaction from reaching equilibrium.
-
Reagent Omission: Double-check that you have added the standard/sample, enzyme conjugate, and primary antibody (if not pre-coated) in the correct order and to all necessary wells.
-
Q2: I'm observing high background noise in my "zero standard" (B0) wells. How can I reduce it?
Answer: High background reduces the dynamic range of your assay and compromises sensitivity. It typically stems from non-specific binding of the enzyme conjugate to the well surface.
Potential Causes & Solutions:
-
Insufficient Washing: This is the most common cause. Washing steps are critical to remove unbound reagents.[10] Ensure you are using the recommended volume of wash buffer (e.g., 300-400 µL per well), performing the correct number of washes (typically 3-5), and forcefully tapping the plate on absorbent paper to remove residual buffer.[2][10]
-
Over-concentration of Reagents: Using too much enzyme conjugate or detection antibody can lead to non-specific binding.[11] Prepare reagents exactly as specified in the manual. If the problem persists, consider performing a titration experiment to optimize the conjugate concentration.
-
Contaminated Substrate: The TMB substrate is light-sensitive and can degrade if contaminated. It should be colorless before addition to the plate.[11] Use fresh substrate and protect it from light.
Q3: My results show high variability between duplicate wells (Poor %CV). What are the likely causes?
Answer: Poor precision (% Coefficient of Variation) makes it difficult to trust your results. The root cause is almost always inconsistent handling or technique across the plate.
Potential Causes & Solutions:
-
Pipetting Inaccuracy: Calibrate your pipettes regularly. When pipetting, use fresh tips for every standard, control, and sample to avoid cross-contamination.[2] Ensure you are not introducing air bubbles and are dispensing the liquid consistently in each well.
-
Inadequate Mixing: After adding reagents, ensure the plate is gently mixed as recommended (e.g., on a plate shaker) to ensure a homogenous reaction in each well.[12]
-
"Edge Effects" (Temperature Gradients): If the outer wells of your plate perform differently from the inner wells, it may be due to a temperature gradient during incubation. Avoid stacking plates and ensure the incubator provides uniform heating.[11] Allowing all reagents and samples to come to room temperature before starting is crucial.[10]
Q4: I suspect my results are falsely elevated due to cross-reactivity. How can I confirm this and what are the common culprits?
Answer: This is a major and valid concern for all steroid immunoassays due to the shared core structure of these molecules.[13] Cross-reactivity occurs when the antibody binds to steroids other than 17-OHP, leading to an overestimation of its concentration.[3]
Confirmation & Identification:
-
Consult the Kit Insert: The manufacturer must provide data on the cross-reactivity of the antibody with a panel of related steroids.[13] This is your first point of reference.
-
Compare with a "Gold Standard": The most definitive way to confirm cross-reactivity is to analyze a subset of your samples using LC-MS/MS.[1][6] A significant, positive bias in the ELISA results compared to LC-MS/MS strongly suggests interference.[14]
-
Common Cross-Reactants: Based on structural similarity and data from various kits, the most likely interfering compounds are other progestins and steroid precursors.
| Potential Cross-Reactant | Typical Cross-Reactivity (%) | Clinical/Research Relevance |
| 11-Deoxycortisol | Can be significant | Precursor in the cortisol synthesis pathway.[13] |
| Progesterone | Generally low, but can be high in some kits.[15][16] | High physiological levels during the luteal phase and pregnancy. |
| 21-Deoxycortisol | Can be significant | Elevated in certain forms of CAH.[3] |
| Corticosterone | Varies by kit | Another glucocorticoid.[13] |
| 17-hydroxypregnenolone | Varies by kit | A precursor to 17-OHP. |
| Cortisol | Usually low, but can interfere at high concentrations.[17] | The most abundant glucocorticoid. |
| Table 1: Common Cross-Reactants in 17-OHP Immunoassays. Data compiled from multiple sources.[3][13][15][16] |
Q5: How can I improve the sensitivity and specificity of my immunoassay by mitigating cross-reactivity?
Answer: If cross-reactivity is a confirmed issue, you can significantly improve your data quality by incorporating a sample cleanup step prior to running the ELISA. Solid Phase Extraction (SPE) is a highly effective technique for this.[13] SPE uses a packed cartridge to selectively bind and elute 17-OHP, separating it from many of the interfering, structurally similar steroids. This results in a cleaner sample matrix and a more accurate quantification.[13]
(A detailed protocol for Solid Phase Extraction is provided in the "Protocols" section of this guide.)
Part 2: LC-MS/MS Troubleshooting & Sensitivity Enhancement
LC-MS/MS provides unparalleled sensitivity and specificity but requires careful optimization. This section addresses common challenges in developing and running a robust LC-MS/MS method for 17-OHP.
Q1: My signal intensity is low, and I'm struggling to achieve the required Limit of Quantification (LOQ). How can I boost my signal?
Answer: Low sensitivity in LC-MS/MS can originate from the liquid chromatography, the ion source, or the mass spectrometer settings. A systematic approach is key.
Potential Causes & Solutions:
-
Inefficient Ionization: 17-OHP is typically analyzed in positive ion mode using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[18][19]
-
Optimize Source Parameters: Systematically tune the ion source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Infusing a standard solution of 17-OHP directly into the source is the most effective way to do this.[7]
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can promote protonation and enhance signal intensity. However, the concentration must be optimized (typically 0.1%), as excessive additives can sometimes cause ion suppression.[7]
-
-
Suboptimal MS/MS Parameters:
-
MRM Transition Selection: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions. For 17-OHP, common transitions include monitoring the precursor ion m/z 331 and fragment ions such as m/z 97 or 109.[19][20]
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of your fragment ions.
-
-
Dirty Instrument Components: A dirty ion source or mass spectrometer optics can significantly reduce signal. If you observe a gradual loss of sensitivity over time, cleaning the ion source components (e.g., capillary, cone) is often necessary.[7]
Q2: I'm seeing significant ion suppression, and my results are inconsistent. What is the cause and how can I fix it?
Answer: This is arguably the most significant challenge in LC-MS/MS analysis of biological samples. Matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, phospholipids).[21][22] This typically leads to ion suppression, where the matrix components interfere with the analyte's ability to form gas-phase ions, resulting in a suppressed signal and inaccurate quantification.[23]
Potential Causes & Solutions:
-
Inadequate Sample Cleanup: The more complex the matrix, the more critical the cleanup.
-
Insufficient Chromatographic Separation: If matrix components co-elute with 17-OHP, they will interfere with ionization.
-
Optimize Gradient: Adjust the liquid chromatography gradient to better resolve 17-OHP from the "matrix peak" that often appears early in the run.
-
Change Column Chemistry: If resolution is still an issue, consider a different column. A C18 column is common, but other chemistries might provide better selectivity for your specific matrix.[1][24]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., 17-OHP-d8) is chemically identical to the analyte but has a different mass.[18][19] It will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to highly accurate and precise results.[20]
Q3: My chromatographic peaks are broad, tailing, or splitting. What's wrong with my chromatography?
Answer: Poor peak shape compromises both resolution and sensitivity. This issue almost always originates in the liquid chromatography system or the column itself.
Potential Causes & Solutions:
-
Column Degradation: The analytical column has a finite lifetime. Contaminants can irreversibly bind to the stationary phase, or the packed bed can degrade.
-
Use a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column to protect it from contaminants.[7]
-
Flush the Column: Try flushing the column with a strong solvent (as recommended by the manufacturer) to remove contaminants. If this fails, the column may need to be replaced.[7]
-
-
Sample Solvent Incompatibility: If your final sample extract is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% methanol when the mobile phase starts at 10% methanol), it can cause peak distortion. The sample solvent should be as close in composition and strength to the initial mobile phase as possible.[7]
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause peak broadening. Ensure the flow path is optimized and connections are sound.
Part 3: FAQs - Method Selection & General Issues
Q1: Which method, ELISA or LC-MS/MS, is more suitable for my research?
Answer: The optimal method depends on your specific research needs. Here is a comparative summary:
| Parameter | ELISA | LC-MS/MS |
| Sensitivity | Good (pg/mL to ng/mL range)[10] | Excellent (Can achieve lower pg/mL detection)[3][19] |
| Specificity | Moderate; prone to cross-reactivity with similar steroids.[3][4] | Very High; distinguishes between isobaric compounds.[5][7] |
| Throughput | High (multiple 96-well plates per day).[25] | Lower (sample-by-sample analysis, though automation helps).[18] |
| Cost per Sample | Lower. | Higher. |
| Initial Investment | Low (requires a plate reader). | High (requires a dedicated LC-MS/MS system). |
| Required Expertise | Minimal training required. | Requires a skilled operator with expertise in chromatography and mass spectrometry. |
| Best Use Case | High-throughput screening, studies where high specificity is not paramount. | Confirmatory analysis, clinical diagnostics, research requiring high accuracy.[5][8] |
| Table 2: Comparison of this compound Detection Methods. |
Q2: What is the best way to prepare my calibration standards?
Answer: To ensure accuracy, your calibrators should be prepared in a matrix that is as close as possible to your actual samples. This helps to account for any matrix effects that may be present in both immunoassays and LC-MS/MS.[6] For serum or plasma samples, the best practice is to prepare calibrators by spiking known concentrations of a certified 17-OHP reference solution into a surrogate matrix, such as commercially available stripped human serum.[3]
Q3: Can I use serum and plasma interchangeably? What about other sample types like saliva?
Answer: Serum and plasma are the most common matrices for 17-OHP analysis.[25][26] Generally, they can be used interchangeably, but it is critical to be consistent within a study. If you validate your method with serum, use serum for all samples. Some ELISA kits are validated for multiple sample types, including tissue homogenates and cell culture supernatants.[25] Saliva is also a viable matrix for measuring the free, unbound fraction of 17-OHP, but requires a specific, highly sensitive assay designed for that purpose.[10]
Part 4: Diagrams & Workflows
// Connections P1 -> A1; P2 -> A1; A1 -> A2 -> A3 -> A4 -> A5 -> A6 -> A7 -> D1 -> D2;
// Troubleshooting Nodes node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; T1 [label="High CVs?"]; T2 [label="High Background?"]; T3 [label="Low Signal?"]; T4 [label="Poor Curve Fit?"];
// Troubleshooting Edges edge [color="#EA4335", style=dashed, arrowhead=vee]; T1 -> A1 [label="Pipetting Error"]; T2 -> A4 [label="Insufficient Washing"]; T3 -> A3 [label="Incorrect Incubation"]; T4 -> P1 [label="Standard Degradation"]; } enddot Caption: ELISA workflow with key troubleshooting checkpoints.
// Connections S1 -> S2 -> S3 -> S4 -> L1 -> L2 -> L3 -> L4 -> D1 -> D2 -> D3;
// Optimization Nodes node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O1 [label="Minimize Matrix Effects"]; O2 [label="Improve Peak Shape"]; O3 [label="Maximize Signal"];
// Optimization Edges edge [color="#4285F4", style=dashed, arrowhead=vee]; O1 -> S3 [label="Enhance Cleanup"]; O2 -> L2 [label="Optimize Gradient/\nColumn"]; O3 -> L3 [label="Tune Source\nParameters"]; } enddot Caption: LC-MS/MS workflow highlighting key optimization stages.
Part 5: Key Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Serum for 17-OHP Analysis
This protocol describes a general procedure for cleaning up serum samples to reduce matrix effects and cross-reactivity before analysis by either LC-MS/MS or ELISA. This protocol is adapted from methodologies described by Waters Corporation and others.[3][20]
Materials:
-
SPE Cartridges (e.g., Oasis PRiME HLB or equivalent reverse-phase sorbent)
-
SPE Vacuum Manifold
-
High-purity Methanol and Water
-
Internal Standard (e.g., 17-OHP-¹³C₃ in methanol) for LC-MS/MS
-
Sample tubes, vortex mixer, centrifuge
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of serum or plasma into a clean tube.
-
(For LC-MS/MS): Add 25 µL of internal standard solution (e.g., 75 nmol/L 17-OHP-¹³C₃). Vortex briefly.
-
Add 200 µL of methanol to precipitate proteins. Vortex for 20 seconds.
-
Add 550 µL of water and vortex again.
-
Centrifuge at 4000 x g for 5 minutes to pellet the precipitated proteins.[3]
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water through each cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant (approx. 600 µL) from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pull the sample through the sorbent bed (e.g., 1-2 drops per second).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 35% methanol in water) to remove polar interferences like salts.[3]
-
Apply vacuum to dry the sorbent bed completely (approx. 5 minutes).
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the 17-OHP from the cartridge using 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the appropriate solvent (mobile phase for LC-MS/MS or the assay buffer for ELISA). Vortex thoroughly.
-
The sample is now ready for injection or addition to the ELISA plate.
-
Protocol 2: Assessing Antibody Cross-Reactivity in an ELISA
This protocol allows you to experimentally determine the specificity of your 17-OHP immunoassay against potential interfering compounds.[13]
Materials:
-
17-OHP ELISA Kit
-
Certified reference standards of potential cross-reactants (e.g., Progesterone, 11-Deoxycortisol, Cortisol)
-
Assay buffer from the ELISA kit
Procedure:
-
Prepare Standard Curve: Prepare and run the 17-OHP standard curve in duplicate as per the kit protocol. This is essential for calculating apparent concentrations.
-
Prepare Cross-Reactant Solutions:
-
For each potential cross-reactant, prepare a series of high-concentration solutions in the assay buffer. The concentrations should span a wide range, including physiologically plausible and supraphysiological levels.
-
-
Run the Assay:
-
In separate wells of the same ELISA plate, add each concentration of the potential cross-reactant solutions in duplicate (in place of the sample).
-
Complete the rest of the ELISA procedure according to the kit instructions.
-
-
Calculate Cross-Reactivity:
-
For each well containing a cross-reactant, use the 17-OHP standard curve to determine the "apparent 17-OHP concentration".
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent 17-OHP Concentration / Actual Cross-Reactant Concentration) x 100
-
A high percentage indicates significant interference from that compound.
-
References
- 1. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novamedline.com [novamedline.com]
- 3. waters.com [waters.com]
- 4. Comparison of three methods for 17 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography-tandem mass spectrometry analysis of 17-hydroxyprogesterone in dried blood spots revealed matrix effect on immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. assaygenie.com [assaygenie.com]
- 10. biovendor.com [biovendor.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Steroids-Antibodies-Immunoassays - Progesterone [steroids-antibodies-immunoassays.com]
- 17. Cross reactions elicited by serum 17-OH progesterone and 11-desoxycortisol in cortisol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What is matrix effect and how is it quantified? [sciex.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. stjohnslabs.com [stjohnslabs.com]
- 26. dbc-labs.com [dbc-labs.com]
Technical Support Center: Stability and Storage of Hydroxyprogesterone Solutions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for Hydroxyprogesterone and its derivatives, primarily focusing on this compound Caproate (HPC). The integrity of your experimental results hinges on the stability and proper handling of your reagents. This guide is designed to provide you with field-proven insights and troubleshooting solutions to ensure the reliability of your work. We will explore the causality behind storage and preparation choices, offering a self-validating framework for your protocols.
Section 1: Frequently Asked Questions (FAQs) on Handling this compound
This section addresses the most common queries regarding the storage and preparation of this compound solutions.
Q1: How should I store solid (powder) this compound Caproate (HPC)?
A1: Solid, crystalline this compound caproate is chemically stable. For long-term storage, it is recommended to keep the solid compound at -20°C.[1] Under these conditions, the compound can remain stable for at least four years.[1] Always store it in a tightly sealed container to protect it from moisture.
Q2: What is the best way to prepare a concentrated stock solution?
A2: this compound caproate is highly soluble in organic solvents like ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[1] To prepare a stock solution, dissolve the crystalline solid in your solvent of choice. To prevent oxidation, it is good practice to purge the solvent with an inert gas like nitrogen or argon before adding it to the solid.[1] For long-term storage of these stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[2]
Q3: I have a commercial, oil-based formulation of HPC. How should it be stored?
A3: Commercially available injectable formulations, which are typically in an oil base (like castor oil and benzyl benzoate), have different storage requirements. These should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[3][4][5] Crucially, do not refrigerate or freeze these formulations. [4][6] Always protect them from light by storing them in their original box and in an upright position.[3][4][6] Multi-dose vials should generally be discarded within 5 weeks after the first use to minimize the risk of contamination and ensure stability.[3][4][7]
Q4: My oil-based formulation looks cloudy or has formed crystals. Is it compromised?
A4: Not necessarily. This is a common occurrence when oil-based formulations are exposed to low temperatures.[3] The separation of crystalline material can happen but is often reversible. You can redissolve the crystals by gently warming the vial, for instance, in boiling water, until the solution becomes clear again.[3] Always allow the solution to cool to room temperature before use and visually inspect for any particulate matter.[8] If the solution does not become clear upon warming, it should not be used.
Q5: How do I prepare an aqueous working solution for my experiments? How long will it be stable?
A5: this compound caproate is sparingly soluble in aqueous buffers.[1] To prepare a working solution, you must first dissolve the compound in a water-miscible organic solvent, such as ethanol.[1] After it is fully dissolved, you can then perform a serial dilution with your aqueous buffer of choice (e.g., PBS, pH 7.2). The final concentration of the organic solvent should be kept as low as possible to avoid affecting your experimental system. For example, in a 1:3 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[1] It is strongly recommended not to store these aqueous solutions for more than one day , as the compound is prone to precipitation and degradation.[1] Prepare fresh aqueous solutions for each experiment.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My HPC solution precipitated after I added it to an aqueous buffer. What happened?
Answer: This is the most common issue researchers face and is due to the low aqueous solubility of HPC. You have likely exceeded the solubility limit in your final solution.
-
Causality: HPC is a lipophilic molecule. When a concentrated organic stock is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of the solution.
-
Solution:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of HPC in your aqueous medium.
-
Increase Co-Solvent Percentage: If your experimental design allows, slightly increasing the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution can help maintain solubility. However, always run a vehicle control to ensure the solvent itself does not impact your results.
-
Use Solubilizing Agents: For specific applications, excipients like PEG300 or Tween-80 can be used to improve solubility in aqueous formulations.[9]
-
Problem: I suspect my HPC solution has degraded. How can I verify its integrity?
Answer: The primary degradation pathway for HPC in solution is the hydrolysis of the caproate ester, especially under alkaline conditions.[10][11] Visual inspection is insufficient to confirm chemical stability.
-
Causality: The ester bond is susceptible to cleavage, yielding 17α-hydroxyprogesterone and caproic acid. This reaction is accelerated by high pH.[10][12]
-
Solution: The gold standard for assessing stability is to use a stability-indicating analytical method.
-
RP-HPLC Analysis: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection (typically around 240-242 nm) is the most common approach.[13][14] By comparing the chromatogram of your aged sample to a freshly prepared standard, you can quantify the remaining HPC and detect the appearance of degradation peaks, such as 17α-hydroxyprogesterone.
-
LC-MS/MS: For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to identify and quantify both the parent compound and its degradation products.[15]
-
Problem: My solution has turned yellow or has changed color. Is it still usable?
Answer: Commercial injectable formulations of HPC are typically a clear, yellow, viscous solution.[8] However, if your self-prepared stock solution, particularly in solvents like DMSO, develops a significant color change, it may indicate degradation or solvent impurity issues.
-
Causality: Color change can result from the degradation of the compound itself or from the solvent, especially after prolonged storage or exposure to light and air.
-
Solution:
-
Protect from Light: Always store solutions in amber vials or wrapped in foil to prevent photodegradation.[3][4][6] While some studies show HPC is fairly stable to light, it is a universal best practice.[11][12]
-
Use High-Purity Solvents: Ensure you are using fresh, high-purity, anhydrous-grade solvents, as contaminants can promote degradation.
-
Analytical Verification: When in doubt, the only way to be certain of the solution's integrity is to analyze it via HPLC, as described in the previous point. Do not use a solution that has unexpectedly changed color without first verifying its purity and concentration.
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a 30 mg/mL stock solution of HPC in DMSO.
-
Pre-analysis: Calculate the required mass of solid HPC and the volume of DMSO. (e.g., for 1 mL of a 30 mg/mL solution, you need 30 mg of HPC).
-
Vessel Preparation: Use a clean, dry amber glass vial with a screw cap.
-
Weighing: Accurately weigh the solid HPC and transfer it to the vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store these aliquots at -80°C.
Protocol 2: Basic Stability Assessment using RP-HPLC
This protocol provides a general framework for assessing the stability of an HPC solution.
-
Standard Preparation: Prepare a fresh standard solution of HPC at a known concentration (e.g., 50 µg/mL) in methanol.[13]
-
Sample Preparation: Dilute your stored HPC solution with methanol to the same target concentration as the standard.
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the fresh standard to determine its retention time and peak area.
-
Inject your test sample.
-
Compare the chromatograms. A loss of stability is indicated by a significant decrease (>10%) in the peak area of HPC and/or the appearance of new peaks corresponding to degradation products.
-
Section 4: Understanding the Chemistry of Instability
A deeper understanding of the degradation mechanisms is crucial for preventing stability issues.
Primary Degradation Pathway: Ester Hydrolysis
The most significant non-biological degradation pathway for this compound Caproate is the hydrolysis of its C17-caproate ester. This reaction is highly dependent on pH.
-
Alkaline Conditions (pH ≥ 13): Hydrolysis is rapid and significant. The ester bond is attacked by hydroxide ions, leading to the formation of 17α-hydroxyprogesterone and caproate.[10][11][12]
-
Acidic Conditions (pH ≤ 1): The compound is significantly more stable, with very little degradation observed even after 72 hours.[10][11][12]
This pH-dependent stability is why aqueous solutions should be prepared fresh and, if they must be stored briefly, should be in a neutral or slightly acidic buffer.
Other Factors
-
Photodegradation: Exposure to UV or fluorescent light can potentially degrade HPC over time.[14][16] Therefore, protection from light is a standard precautionary measure.
-
Thermal Stress: In solid form, HPC is quite stable even at high temperatures.[11][12] In solution, elevated temperatures will accelerate hydrolysis, especially at unfavorable pH values.
-
Oxidative Degradation: Forced degradation studies using hydrogen peroxide have shown that HPC can be susceptible to oxidation, though it is generally more stable to oxidation than to alkaline hydrolysis.[14]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Caproate
| Formulation Type | Recommended Storage Temperature | Duration | Key Considerations |
| Crystalline Solid | -20°C | ≥ 4 years[1] | Keep container tightly sealed. |
| Organic Stock (DMSO, Ethanol) | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles. Use amber vials. |
| Oil-Based Injection | 20°C to 25°C (68°F to 77°F)[3][4] | Per manufacturer; discard after 5 weeks if multi-dose.[3][4] | Do NOT freeze or refrigerate. Protect from light.[4][6] |
| Aqueous Working Solution | Room Temperature or 4°C | ≤ 24 hours[1] | Prepare fresh before each experiment due to low solubility and stability. |
Table 2: Solubility of this compound Caproate in Common Solvents
| Solvent | Approximate Solubility | Reference | Notes |
| DMSO | ~30 mg/mL | [1] | Use fresh, anhydrous grade. |
| Ethanol | ~30 mg/mL | [1] | Good choice for preparing aqueous dilutions. |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] | Purge with inert gas. |
| N,N-dimethylacetamide (DMA) | Highest among 13 tested solvents | [17] | May be an ideal solvent for high concentration needs. |
| Aqueous Buffer (1:3 Ethanol:PBS, pH 7.2) | ~0.25 mg/mL | [1] | Very sparingly soluble; prone to precipitation. |
| Corn Oil (with 10% DMSO) | ≥ 2.5 mg/mL | [9] | Common vehicle for in vivo studies. |
Visual Logic and Workflow Diagrams
Caption: Troubleshooting workflow for precipitation issues.
Caption: Primary degradation pathway of HPC via hydrolysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Caproate Injection, USP Rx only [dailymed.nlm.nih.gov]
- 4. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. americanregent.com [americanregent.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. americanregent.com [americanregent.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of this compound caproate alone and in a compounded pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quality investigation of this compound caproate active pharmaceutical ingredient and injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmpas.com [jmpas.com]
- 15. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydroxyprogesterone Caproate (HPC) in Research
Last Updated: January 5, 2026
Introduction
Hydroxyprogesterone caproate (HPC) is a synthetic progestin, a derivative of the naturally occurring steroid hormone progesterone.[1][2] Its primary clinical application has been to reduce the risk of preterm birth in specific patient populations.[1][3] In a research context, HPC is utilized in various animal models to investigate progestin pharmacology, reproductive toxicology, and endocrinology.
This guide serves as a technical resource for researchers, scientists, and drug development professionals using HPC in their studies. It provides in-depth, experience-based answers to frequently asked questions and offers troubleshooting guidance for potential side effects and experimental challenges. The information herein is grounded in nonclinical and preclinical data to ensure relevance and accuracy for your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound Caproate observed in research subjects?
The most consistently reported side effect in both clinical and nonclinical studies is injection site reaction .[4] Given that HPC is typically formulated in an oil-based vehicle (like castor oil) for intramuscular or subcutaneous administration, local tissue reactions are common.[2][3]
-
Manifestations: Researchers can expect to observe pain, swelling, erythema (redness), pruritus (itching), bruising, and the formation of sterile nodules or lumps at the injection site.[4][5]
-
Causality: These reactions are primarily due to the physical volume of the oil-based depot, the chemical properties of the vehicle (e.g., castor oil can be an irritant), and the slow absorption of the viscous solution.[6]
Systemic side effects are less frequent but important to monitor. In human subjects, these have included urticaria (hives), nausea, and diarrhea.[4] While systemic effects are less documented in animal models, it is crucial to monitor for analogous signs of distress, such as changes in appetite, grooming behavior, or activity levels.
Q2: Are there species-specific differences in HPC side effects that I should be aware of?
Yes, significant species-specific differences exist, particularly concerning reproductive and developmental toxicology.
-
Primates: Studies in rhesus monkeys have shown embryolethality at doses 2.4 to 24 times the human equivalent dose.[6][7] However, this effect was not observed in cynomolgus monkeys at similar exposures, highlighting interspecies variability even within primates.[6][7]
-
Rodents: Multigenerational studies in rats, even at high doses (up to 30 times the human therapeutic dose), have shown no consistent adverse effects on fertility, reproductive parameters, or fetal development.[8][9] The No-Observable-Adverse-Effect-Level (NOAEL) in a comprehensive rat study was established at 150 mg/kg.[9]
-
Canines & Felines: While not specific to HPC, other long-acting progestins (like medroxyprogesterone acetate) have been associated with a higher incidence of uterine pathologies (e.g., cystic endometrial hyperplasia, pyometra) and mammary tumors in dogs and cats.[10][11] This is often linked to progestin-induced increases in growth hormone secretion in these species.[10] Researchers using HPC in canine or feline models should establish rigorous monitoring protocols for mammary and uterine health.
Q3: What does the nonclinical toxicology data say about the potential for carcinogenicity or long-term side effects?
The data on long-term effects and carcinogenicity is limited.
-
Carcinogenicity: Formal carcinogenicity studies for this compound caproate have not been adequately performed.[1][2][3]
-
Reproductive Toxicology: While multigenerational rat studies did not show adverse reproductive effects, some historical clinical data has raised concerns about a potential, though not statistically significant, increase in miscarriages and stillbirths.[8][9][12] Furthermore, a long-term follow-up study of human offspring exposed to HPC in utero suggested an increased risk of cancer later in life, particularly with first-trimester exposure.[13] This highlights the need for careful long-term monitoring in any developmental studies.
-
Metabolic Effects: Progestins can cause a decrease in glucose tolerance.[7] The mechanism is not fully understood, but it necessitates careful monitoring of blood glucose levels in animal models, especially in long-term studies or in models of metabolic disease.[5][7]
Troubleshooting Guide: Managing Side Effects in Research Subjects
This section provides a logical framework for identifying, mitigating, and documenting adverse effects during your experiments.
Issue 1: High Incidence or Severity of Injection Site Reactions (ISRs)
Your study animals are exhibiting severe swelling, ulceration, or distress following HPC injection, potentially compromising animal welfare and data integrity.
Caption: Workflow for troubleshooting injection site reactions.
-
Review Injection Technique:
-
Causality: Improper technique is a primary driver of severe ISRs. A slow, steady injection rate (recommended over one minute or longer for clinical use) is critical to allow the viscous, oil-based solution to disperse within the muscle tissue, minimizing localized pressure and damage.[6]
-
Protocol:
-
Ensure the needle gauge is appropriate for the species and injection volume.
-
Rotate injection sites for subsequent doses to allow tissue recovery.
-
Inject deep intramuscularly into a large muscle mass (e.g., quadriceps or gluteal muscles in larger animals).
-
Administer the injection slowly and consistently.
-
After withdrawing the needle, apply gentle pressure to the site to minimize bruising.[6]
-
-
-
Evaluate Formulation & Vehicle:
-
Causality: The formulation vehicle, often castor oil and benzyl benzoate, can be inherently irritating.[2][3] The viscosity can also lead to issues.
-
Protocol:
-
Confirm the stability and homogeneity of your HPC formulation. Ensure there is no precipitation.
-
Gently warm the vial in your hand before drawing the dose to slightly reduce viscosity, which can aid in a smoother injection.
-
If using a custom formulation, consider alternative, less irritating pharmaceutical-grade oils as vehicles. Consult with a formulation scientist.
-
-
-
Assess Dose Volume & Concentration:
-
Causality: A large volume of injected fluid can cause mechanical stress and pain.
-
Protocol:
-
If possible, use a more concentrated formulation to reduce the total injection volume while maintaining the target dose.
-
For high doses requiring large volumes, consider splitting the dose into two separate injection sites.
-
-
-
Implement Mitigation & Monitoring:
-
Causality: Proactive monitoring and palliative care can reduce animal distress.
-
Protocol:
-
Establish a clear scoring system for ISRs (e.g., 0=No reaction, 1=Mild swelling, 2=Moderate swelling/redness, 3=Severe swelling/ulceration).
-
Monitor animals daily for the first 72 hours post-injection and at regular intervals thereafter.
-
Consult with veterinary staff about appropriate analgesics for animals showing signs of pain or distress.
-
-
Issue 2: Unexpected Systemic Side Effects or Fetal Loss
Your study shows an unexpected increase in systemic adverse events (e.g., weight loss, lethargy, changes in blood glucose) or a higher-than-expected rate of fetal resorption or death in a developmental study.
Caption: Decision pathway for investigating systemic side effects.
-
Confirm Dosing Accuracy: Verify all dose calculations, including any allometric scaling from human doses. Ensure the correct concentration was used.
-
Analyze Control Groups: A vehicle-only control group is essential. If this group shows similar, albeit lesser, effects, the vehicle may be a contributing factor.
-
Monitor Metabolic Parameters:
-
Protocol: In all studies, especially long-term ones, schedule regular blood glucose monitoring. A decrease in glucose tolerance has been observed with progestin treatment.[7]
-
Action: If hyperglycemia is observed, consult with veterinary staff. This may be a dose-dependent and compound-related effect.
-
-
Evaluate for Thromboembolic Events:
-
Assess Reproductive Endpoints Carefully:
-
Causality: As noted in primate studies and some clinical data, HPC can be associated with embryo-fetal loss.[6][7][12]
-
Protocol: In developmental toxicology studies, ensure necropsy of dams includes examination of the uterus for implantation sites, resorptions, and fetal viability. This allows for precise calculation of pre- and post-implantation loss.
-
Data Summary: Reported Side Effects
The following table summarizes side effects reported in human clinical trials, which can inform observational endpoints in nonclinical models.
| Side Effect Category | Adverse Reaction | Incidence in HPC Group (%) | Incidence in Control Group (%) |
| Local/Injection Site | Injection Site Pain | 34.8% | 32.7% |
| Injection Site Swelling | 17.1% | 7.5% | |
| Injection Site Pruritus (Itching) | 5.8% | 4.1% | |
| Injection Site Nodule/Lump | 4.5% | 1.8% | |
| Systemic | Urticaria (Hives) | 12.3% | 8.0% |
| Pruritus (General) | 7.7% | 5.3% | |
| Nausea | 5.8% | 4.4% | |
| Diarrhea | 2.3% | 1.3% |
Source: Data compiled from clinical trial information.[4][7]
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Makena (this compound Caproate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound caproate - Wikipedia [en.wikipedia.org]
- 5. What are the side effects of this compound Caproate? [synapse.patsnap.com]
- 6. americanregent.com [americanregent.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Multigeneration reproductive study of this compound caproate (HPC) in the rat: laboratory results and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ivis.org [ivis.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. In utero exposure to 17α-hydroxyprogesterone caproate and risk of cancer in offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound caproate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Technical Support Center: Overcoming Poor Solubility of 17α-Hydroxyprogesterone In Vitro
Welcome to the technical support center for 17α-Hydroxyprogesterone (OHP). As a key steroid hormone in biomedical research, its inherent poor aqueous solubility presents a significant challenge for in vitro studies. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes. Here, we delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of working with hydrophobic compounds like OHP.
Frequently Asked Questions (FAQs)
Q1: What is 17α-Hydroxyprogesterone and why is its solubility a concern in in vitro experiments?
A1: 17α-Hydroxyprogesterone (OHP) is an endogenous steroid hormone that serves as a precursor to cortisol and androgens.[1][2] Its highly lipophilic nature leads to poor solubility in aqueous solutions such as cell culture media and buffers.[3][4] This can result in the compound precipitating out of solution, leading to an unknown and inconsistent concentration being delivered to cells, which in turn compromises the reliability and reproducibility of experimental data.
Q2: I've dissolved my 17α-Hydroxyprogesterone in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
A2: This phenomenon, often termed "crashing out," is a common issue with hydrophobic compounds. While OHP is readily soluble in 100% dimethyl sulfoxide (DMSO), its solubility dramatically decreases upon dilution into an aqueous environment like cell culture medium. The final concentration of OHP in the medium has likely exceeded its aqueous solubility limit, causing it to precipitate.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[5] However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[6][7] It is always best practice to perform a vehicle control experiment to assess the impact of the final DMSO concentration on your specific cell line.
Q4: Can I warm the medium or sonicate the solution to help dissolve the 17α-Hydroxyprogesterone?
A4: Gentle warming of the aqueous medium to 37°C before adding the OHP stock solution can aid in dissolution.[8][9] Brief sonication can also be employed to break up small aggregates. However, these methods may only provide a temporary solution, and the compound may still precipitate over time as the solution returns to a state of thermodynamic equilibrium. It is crucial to visually inspect your solutions for any signs of precipitation before and during the experiment.
In-Depth Troubleshooting Guides
Issue 1: Immediate Precipitation of 17α-Hydroxyprogesterone Upon Dilution
This is the most common challenge encountered when preparing aqueous solutions of OHP. The following strategies are presented in order of increasing complexity, with explanations to guide your choice.
The simplest approach is to refine the dilution process using a co-solvent like DMSO or ethanol.
-
Causality: The goal is to create a microenvironment during dilution that allows for a more gradual transition from the organic solvent to the aqueous medium, preventing the rapid precipitation of the hydrophobic compound.
-
Step-by-Step Protocol:
-
Prepare a high-concentration stock solution of OHP in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Pre-warm your cell culture medium or buffer to 37°C.[8]
-
Instead of adding the DMSO stock directly to the full volume of medium, create an intermediate dilution. Add the DMSO stock to a smaller volume of pre-warmed medium while vortexing vigorously.
-
Add this intermediate dilution to the remaining volume of the medium.
-
Visually inspect the final solution for any signs of precipitation. If cloudiness persists, consider lowering the final concentration of OHP.
-
When a simple co-solvent approach is insufficient, the use of solubilizing agents can significantly enhance the aqueous solubility of OHP.
-
Causality: Solubilizing agents such as cyclodextrins and non-ionic surfactants encapsulate the hydrophobic OHP molecule, presenting a hydrophilic exterior to the aqueous environment and preventing aggregation and precipitation.
-
Option A: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10][11][12] They form inclusion complexes with hydrophobic molecules like steroids, effectively increasing their aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10]
-
Step-by-Step Protocol for Cyclodextrin Solubilization:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium). A common starting concentration is 1-5% (w/v).
-
Prepare a high-concentration stock solution of OHP in a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the OHP stock solution to the HP-β-CD solution while stirring.
-
Allow the mixture to equilibrate, typically for 1-2 hours at room temperature, to allow for the formation of the inclusion complex.
-
This complex solution can then be sterile-filtered and added to your cell culture medium.
-
-
-
Option B: Non-Ionic Surfactants
Non-ionic surfactants like Tween® 20/80 and Pluronic® F-68 can also be used to solubilize hydrophobic compounds.[15][16][17] Above their critical micelle concentration (CMC), these surfactants form micelles that can encapsulate OHP.[18][19][20][21][22]
-
Step-by-Step Protocol for Surfactant-Mediated Solubilization:
-
Prepare a stock solution of the chosen surfactant in your aqueous buffer. A starting concentration of 0.1-1% (w/v) is typically used.
-
Prepare a concentrated stock solution of OHP in an organic solvent.
-
Add the OHP stock solution to the surfactant solution while vortexing.
-
Ensure the final concentration of the surfactant in your cell culture is below its cytotoxic level, which should be determined empirically for your specific cell line.
-
-
Issue 2: Delayed Precipitation of 17α-Hydroxyprogesterone in Culture
Sometimes, a solution may appear clear initially but develop a precipitate over the course of an experiment.
-
Causality: This can be due to temperature fluctuations between the bench and the incubator, changes in media pH due to the CO2 environment, or interactions with media components over time.[8][23][24][25][26] The presence of serum proteins can also affect the free concentration and stability of steroids in solution.[9][27][28][29]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your final working solution of OHP immediately before use. Avoid storing diluted aqueous solutions.
-
Maintain Temperature: Minimize the time that culture vessels are outside the incubator to prevent temperature-induced precipitation.
-
pH Stability: Ensure your medium is properly buffered for the CO2 concentration in your incubator.
-
Serum Considerations: Be aware that serum proteins can bind to OHP, affecting its bioavailability.[9][28][29] When conducting experiments in serum-free media, the solubility challenges may be more pronounced.
-
Data Presentation
| Solubilization Method | Mechanism | Typical Starting Concentration | Advantages | Potential Considerations |
| Co-solvent (DMSO/Ethanol) | Increases the polarity of the solvent mixture. | < 0.5% in final medium | Simple and widely used. | Potential for cytotoxicity at higher concentrations. May not be sufficient for high concentrations of OHP. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms an inclusion complex, encapsulating the hydrophobic OHP molecule.[10][11] | 1-5% (w/v) in stock solution | High solubilizing capacity, low toxicity.[10] | May interfere with some assays. Can extract cholesterol from cell membranes at high concentrations. |
| Non-ionic Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate OHP above the CMC.[19][20][21] | 0.1-1% (w/v) in stock solution | Effective at low concentrations. | Potential for cell-line specific cytotoxicity. Can interfere with certain assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 17α-Hydroxyprogesterone Stock Solution in DMSO
-
Weigh out 3.305 mg of 17α-Hydroxyprogesterone (MW: 330.46 g/mol ).
-
Add 1 mL of 100% DMSO.
-
Vortex until the solid is completely dissolved.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of your 10 mM OHP stock solution in pre-warmed medium.[5][30][31][32][33]
-
Step A: Add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution. Vortex immediately and vigorously.
-
-
Use this freshly prepared working solution for your experiments without delay.
Visualization of Experimental Workflows
Decision Tree for Solubilizing 17α-Hydroxyprogesterone
Caption: A decision-making workflow for solubilizing 17α-Hydroxyprogesterone.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of hydrophobic OHP by a cyclodextrin molecule.
Potential for Assay Interference
It is crucial to consider that the methods used to solubilize OHP can potentially interfere with downstream assays.
-
Colorimetric Assays (MTT, XTT): High concentrations of solubilizing agents may affect cell metabolism or interact with the formazan dyes, leading to inaccurate readings of cell viability.[34][35][36]
-
Luciferase Reporter Assays: Some compounds can directly inhibit or activate the luciferase enzyme, independent of the biological pathway being studied.[37][38]
-
Immunoassays (ELISA, RIA): Solubilizing agents can interfere with antibody-antigen binding, and structurally similar endogenous steroids can cross-react, leading to inaccurate quantification of OHP.
Recommendation: Always include appropriate controls in your experiments. This includes a vehicle control (medium with the same concentration of DMSO and/or solubilizing agent but without OHP) to account for any effects of the solubilization method itself.
Final Checklist for Working with 17α-Hydroxyprogesterone
-
High-Quality Reagent: Start with a high-purity 17α-Hydroxyprogesterone.
-
Appropriate Solvent: Use an appropriate organic solvent like DMSO for the initial stock solution.
-
Minimize Co-solvent Concentration: Keep the final concentration of the co-solvent in your culture medium as low as possible (ideally ≤ 0.1%).
-
Consider Solubilizing Agents: If necessary, employ cyclodextrins or non-ionic surfactants, being mindful of their potential effects on your cells and assays.
-
Proper Dilution Technique: Prepare working solutions by diluting the stock into pre-warmed medium with vigorous mixing.
-
Fresh is Best: Prepare working solutions immediately before use.
-
Visual Inspection: Always check for precipitation before and during your experiment.
-
Appropriate Controls: Include vehicle controls in all experiments to account for any effects of the solvents or solubilizing agents.
By following these guidelines and understanding the principles behind them, researchers can confidently overcome the challenges of working with poorly soluble compounds like 17α-Hydroxyprogesterone, leading to more reliable and impactful scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. 17-Hydroxyprogesterone Quantitative by HPLC-MS/MS, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. benchchem.com [benchchem.com]
- 9. Plasma steroid-binding proteins: primary gatekeepers of steroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of poloxamer 188 (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 21. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 24. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 25. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 26. cellculturedish.com [cellculturedish.com]
- 27. SERUM PROTEIN-STEROID HORMONE INTERACTIONS. I. BINDING OF DEOXYCORTICOSTERONE TO SERUM PROTEINS ASSAYED IN A METABOLIC SYSTEM IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Serum steroid binding protein concentrations, distribution of progestogens, and bioavailability of testosterone during treatment with contraceptives containing desogestrel or levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. researchgate.net [researchgate.net]
- 32. sciencebuddies.org [sciencebuddies.org]
- 33. integra-biosciences.com [integra-biosciences.com]
- 34. mdpi.com [mdpi.com]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydroxyprogesterone Degradation
Welcome to the technical support center for the handling and preparation of samples containing 17α-hydroxyprogesterone (17-OHP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically grounded answers to common challenges in preventing analyte degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 17-OHP degradation during sample preparation?
The degradation of 17-OHP, a steroid hormone, is primarily driven by four factors: adverse pH, elevated temperature, light exposure, and oxidative stress. Each of these can initiate chemical reactions that alter the molecule's structure, leading to inaccurate quantification. For instance, extreme pH conditions can catalyze hydrolysis of ester groups if present, while light can induce photochemical reactions.[1][2]
Q2: I'm observing low recovery of 17-OHP after my extraction process. What are the likely reasons?
Low recovery is a common issue that can often be traced back to suboptimal conditions during sample processing. Key areas to investigate include:
-
Sample Collection and Storage: Improper initial handling, such as slow processing of blood samples or incorrect storage temperatures, can lead to early degradation. For serum or plasma, samples are stable for up to 48 hours at room temperature, 7 days when refrigerated, and up to 2 years when frozen.[3][4]
-
Extraction Efficiency: The choice of extraction technique (e.g., Solid-Phase Extraction vs. Liquid-Liquid Extraction) and the solvents used are critical. Inefficient partitioning or elution during the extraction process will naturally lead to lower recovery.[5][6]
-
pH and Temperature Control: Failure to maintain a stable pH and keep samples cooled during steps like centrifugation or evaporation can accelerate degradation.[1][7]
Q3: My chromatogram shows unexpected peaks near my 17-OHP peak. Could these be degradation products?
Yes, the appearance of new, unexpected peaks is a strong indicator of analyte degradation. Corticosteroids can undergo several degradation reactions, including oxidation, hydrolysis, and photoreactions, each producing distinct byproducts.[8] For example, considerable degradation of hydroxyprogesterone caproate occurs in alkaline solutions, with the major degradation product being this compound.[7] It is crucial to run a forced degradation study (exposing the analyte to stress conditions like acid, base, heat, and light) to identify the retention times of potential degradation products.
Q4: What are the ideal storage conditions for plasma and serum samples intended for 17-OHP analysis?
For optimal stability, biological samples should be processed promptly. After collection, serum or plasma should be separated from cells and stored under the following conditions:
-
Short-Term (up to 7 days): Refrigeration at 2-8°C.[4][9][10]
-
Long-Term (up to 2 years): Freezing at -20°C or -80°C.[3][4][9] Repeated freeze-thaw cycles should be avoided. Studies have shown that 17-OHP in serum is stable for up to four freeze-thaw cycles, but minimizing these cycles is a best practice.[11]
In-Depth Troubleshooting & Best Practices
This section provides detailed solutions to specific problems encountered during sample preparation.
Issue 1: Low Analyte Recovery and Poor Reproducibility
Low and inconsistent recovery are often linked to chemical instability during the multi-step sample preparation workflow.
Possible Cause: pH-Mediated Degradation
-
Scientific Rationale: The stability of many pharmaceutical compounds, including steroids, is highly dependent on pH.[1][2] While 17-OHP itself is relatively stable, derivatives like esters (e.g., this compound caproate) are susceptible to hydrolysis under strongly acidic or alkaline conditions.[7] Extreme pH can alter the ionization state of the molecule, potentially leading to different degradation pathways.[1]
-
Troubleshooting Protocol:
-
Measure the pH of your biological matrix (e.g., plasma, serum) before and after any solvent addition.
-
If necessary, adjust the pH of the sample to a neutral range (pH 6.0-7.5) using a suitable buffer (e.g., phosphate buffer) before extraction.
-
Ensure that any solvents or reagents used in the extraction process are pH-neutral or buffered appropriately.
-
Possible Cause: Thermal Degradation
-
Scientific Rationale: Elevated temperatures provide the activation energy for chemical reactions, accelerating the rate of degradation. Steps like solvent evaporation are particularly high-risk if not properly controlled.
-
Best Practices & Data:
-
Workflow Diagram for Temperature Control:
Caption: Workflow for maintaining temperature control. -
Recommended Temperature Settings:
-
| Processing Step | Recommended Temperature | Rationale |
| Sample Thawing | On ice or at 2-8°C | Minimizes enzymatic activity and degradation. |
| Centrifugation | 2-8°C | Prevents sample heating during high-speed spinning. |
| Solvent Evaporation | ≤ 40°C | Reduces risk of thermal decomposition. |
| Autosampler Storage | 2-8°C | Maintains stability of the final extract before injection. |
Issue 2: High Signal Variability and Emergence of Unknown Peaks
Inconsistent results and extraneous peaks often point to oxidative or photodegradation, which can occur at any stage of the sample preparation process.
Possible Cause: Oxidative Degradation
-
Scientific Rationale: While some steroids possess antioxidant properties, others can be susceptible to oxidation, especially when exposed to reactive oxygen species (ROS).[12][13] This can be initiated by dissolved oxygen in solvents or peroxides that may form in older ethers (like MTBE) used for extraction.[14]
-
Troubleshooting Protocol:
-
Use High-Purity Solvents: Always use freshly opened, HPLC or MS-grade solvents.
-
Solvent Degassing: Degas solvents, particularly the mobile phase, to remove dissolved oxygen.
-
Consider Antioxidants: For methods showing significant oxidative stress, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can be beneficial. This strategy is particularly useful for protecting compounds from oxidation during evaporation steps.
-
Possible Cause: Photodegradation
-
Scientific Rationale: Corticosteroids, as a class of compounds, are known to be sensitive to light, particularly UV radiation.[15] Light exposure can cause the formation of reactive oxygen species (ROS) which in turn can degrade the analyte.[16] This can lead to the formation of photoproducts that may interfere with analysis or reduce the concentration of the parent compound.[8]
-
Best Practices:
-
Use Amber Glassware: Always use amber vials for standards, samples, and final extracts to block UV light.
-
Minimize Light Exposure: Work in an area with minimal direct sunlight or fluorescent light. When not in use, store samples and extracts in a dark environment (e.g., covered rack, drawer, or refrigerator).
-
Autosampler Protection: If possible, use an autosampler with a cover or one that is housed in a dark compartment.
-
Validated Protocols
Protocol 1: Validated Solid-Phase Extraction (SPE) for 17-OHP in Human Plasma
This protocol is adapted from established methods for the robust extraction of 17-OHP from plasma, providing high recovery and clean extracts.[9][17][18][19][20]
-
Materials:
-
Oasis HLB SPE Cartridges (or equivalent polymeric reversed-phase sorbent)
-
Internal Standard (IS) solution (e.g., deuterated 17-OHP)
-
Methanol (MeOH), Acetonitrile (ACN), Water (all HPLC-grade)
-
4% Phosphoric Acid (H₃PO₄) in water
-
90:10 Acetonitrile:Methanol (Elution Solvent)
-
-
Step-by-Step Methodology:
-
Sample Pre-treatment: To 150 µL of plasma, add 20 µL of IS solution. Precipitate proteins by adding 300 µL of a 4:1 MeOH:Zinc Sulfate solution. Vortex and centrifuge for 10 minutes at ~3200 rcf.[19]
-
Dilution: Transfer 300 µL of the supernatant to a new tube and add 900 µL of 4% H₃PO₄. Mix thoroughly.[19]
-
SPE Loading: Load the entire pre-treated sample onto the Oasis PRiME HLB SPE plate (no conditioning or equilibration is needed for this specific sorbent).[19]
-
Washing: Wash the sorbent with 2 x 200 µL of 25% methanol in water to remove interferences.[19]
-
Elution: Elute the 17-OHP and IS with 2 x 25 µL aliquots of 90:10 ACN:MeOH.[19]
-
Final Preparation: Dilute the eluate with 25 µL of water before injection into the LC-MS/MS system.[19]
-
-
Workflow Diagram for SPE:
Protocol 2: Assessing Analyte Stability in Matrix
This protocol helps determine the stability of 17-OHP under your specific laboratory conditions, which is a critical component of method validation.[21][22]
-
Objective: To evaluate the stability of 17-OHP in the biological matrix (e.g., plasma) over time at different temperatures (bench-top, autosampler) and through freeze-thaw cycles.
-
Methodology:
-
Prepare QC Samples: Spike a pool of blank matrix with 17-OHP at low and high concentrations.
-
Baseline (T=0): Immediately extract and analyze a set of these QC samples to establish the baseline concentration.
-
Bench-Top Stability: Leave aliquots of the QC samples on the lab bench at room temperature. Analyze them after 4, 8, and 24 hours.
-
Autosampler Stability: Place reconstituted extracts of QC samples in the autosampler. Analyze them after 24 and 48 hours.
-
Freeze-Thaw Stability: Subject aliquots of QC samples to three to five freeze (-20°C or -80°C) and thaw (room temperature) cycles. Analyze after the final thaw.
-
Data Analysis: Calculate the percent recovery for each condition relative to the baseline (T=0) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ibisscientific.com [ibisscientific.com]
- 3. 17-Hydroxyprogesterone, Serum: Reference Range, Collection and Panels, Background [emedicine.medscape.com]
- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 5. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17-Hydroxyprogesterone (17-OHP) | Synnovis [synnovis.co.uk]
- 10. mpbio.com [mpbio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Food-Derived Bioactives Can Protect the Anti-Inflammatory Activity of Cortisol with Antioxidant-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant properties of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. waters.com [waters.com]
- 20. Route of administration and formulation dependent pharmacokinetics of 17-hydroxyprogesterone caproate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for analytical method development and validation of biotechnological synthesis of drugs. Production of a this compound as model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Hydroxyprogesterone Measurements by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of steroid analysis, the accurate quantification of 17-hydroxyprogesterone (17-OHP) is paramount. As a key intermediate in the adrenal biosynthetic pathway, its measurement is crucial for the diagnosis and management of conditions like congenital adrenal hyperplasia (CAH).[1][2][3] Historically, immunoassays have been the workhorse for 17-OHP quantification. However, these methods are often hampered by a lack of specificity due to cross-reactivity with other structurally similar steroids, leading to a high rate of false positives.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior specificity and sensitivity.[6][7][8]
This guide provides an in-depth comparison of these analytical techniques and a comprehensive, field-proven protocol for the validation of an LC-MS/MS method for 17-hydroxyprogesterone, grounded in the principles of regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12]
Part 1: The Analytical Challenge: Immunoassay vs. LC-MS/MS
The fundamental difference between immunoassays and LC-MS/MS lies in their method of analyte detection. Immunoassays rely on the specific binding of an antibody to the target analyte. While effective for many applications, the structural similarity among steroid hormones can lead to significant cross-reactivity, compromising the accuracy of the results.[4] This is particularly problematic in neonatal screening for CAH, where a high false-positive rate can lead to unnecessary stress and follow-up testing.[5]
LC-MS/MS, on the other hand, combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This dual-layered specificity allows for the physical separation of 17-OHP from other steroids before it is detected based on its unique mass-to-charge ratio, virtually eliminating the issue of cross-reactivity.[4][6]
Table 1: Comparison of Immunoassay and LC-MS/MS for 17-OHP Measurement
| Feature | Immunoassay | LC-MS/MS |
| Specificity | Moderate to low; prone to cross-reactivity with other steroids.[4] | High; distinguishes between structurally similar compounds.[6][8] |
| Sensitivity | Generally sufficient for elevated levels, but may lack the sensitivity for baseline measurements. | High; capable of detecting very low concentrations of 17-OHP.[4][13] |
| Throughput | High; well-suited for automated platforms. | Moderate to high, with advancements in multiplexing and automation.[14] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost, but can be more cost-effective for high-volume testing. |
| False Positives | Higher rate, especially in neonatal screening.[5] | Significantly lower rate, improving the positive predictive value of screening.[15] |
Part 2: A Validated LC-MS/MS Workflow for 17-Hydroxyprogesterone
A robust and reliable LC-MS/MS method is built on a foundation of meticulous validation. The following workflow and validation protocol are designed to meet the stringent requirements of regulatory bodies and ensure the generation of high-quality, defensible data.[6][10][11][16]
Experimental Workflow Diagram
Caption: Workflow for 17-OHP analysis by LC-MS/MS.
Step-by-Step Validation Protocol
This protocol is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[9][10][11]
1. Sample Preparation: The Foundation of a Clean Signal
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is critical for removing matrix interferences and ensuring a robust assay.[8][17][18][19][20]
-
Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte between two immiscible liquids. For 17-OHP, a common approach is to use a non-polar organic solvent to extract the steroid from the aqueous serum or plasma.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. SPE can offer cleaner extracts and is more amenable to automation.[17][19]
Detailed SPE Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. This step activates the stationary phase for optimal analyte retention.
-
Loading: To 200 µL of serum, add 20 µL of an internal standard solution (e.g., deuterated 17-OHP). Vortex briefly and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 20% methanol in water solution. This step removes polar interferences while retaining the more non-polar 17-OHP.
-
Elution: Elute the 17-OHP and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.
2. LC-MS/MS Parameters: Achieving Specificity and Sensitivity
-
Liquid Chromatography: A C18 reversed-phase column is typically used for steroid separation. A gradient elution with a mobile phase consisting of water and methanol (both with a small amount of formic acid or ammonium formate to improve ionization) is effective.
-
Tandem Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The detection is performed using Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both 17-OHP and its deuterated internal standard.[4]
Table 2: Example SRM Transitions for 17-OHP
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 17-Hydroxyprogesterone | 331.2 | 97.1 |
| 17-Hydroxyprogesterone-d8 (IS) | 339.2 | 100.1 |
3. Method Validation: A System of Self-Verification
The following validation parameters are interconnected and must be thoroughly evaluated to ensure the method is fit for purpose.
Caption: The relationship between key validation parameters.
a. Selectivity and Specificity:
-
Objective: To demonstrate that the method can unequivocally measure 17-OHP in the presence of other endogenous compounds.
-
Procedure: Analyze at least six different blank matrix samples to check for interferences at the retention time of 17-OHP and the internal standard.
b. Linearity and Range:
-
Objective: To establish the concentration range over which the assay is accurate and precise.
-
Procedure: Analyze a set of calibration standards (at least five non-zero concentrations) in duplicate over at least three independent runs. The relationship between concentration and response should be linear, with a correlation coefficient (r²) of ≥ 0.99.
c. Accuracy and Precision:
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates per run, over a minimum of three separate runs.
-
Acceptance Criteria: The mean value should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Table 3: Example Accuracy and Precision Data for 17-OHP
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 11.2 | 105.4 |
| Low | 1.5 | 6.2 | 8.9 | 98.7 |
| Medium | 15 | 4.8 | 6.5 | 101.2 |
| High | 80 | 3.5 | 5.1 | 99.5 |
d. Lower Limit of Quantification (LLOQ):
-
Objective: To determine the lowest concentration of 17-OHP that can be reliably quantified with acceptable accuracy and precision.
-
Acceptance Criteria: The LLOQ should have a signal-to-noise ratio of at least 10, and the accuracy and precision should be within 20%.
e. Matrix Effect:
-
Objective: To assess the influence of matrix components on the ionization of the analyte and internal standard.
-
Procedure: Compare the response of 17-OHP in a post-extraction spiked sample to the response of a pure solution of 17-OHP at the same concentration. This should be evaluated at low and high QC levels in at least six different lots of matrix.
f. Stability:
-
Objective: To evaluate the stability of 17-OHP in the biological matrix under various storage and handling conditions.
-
Procedure: Analyze QC samples after subjecting them to conditions such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Conclusion
References
- 1. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-Hydroxyprogesterone (17-OHP) | Synnovis [synnovis.co.uk]
- 3. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 4. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. amchro.com [amchro.com]
- 18. aurorabiomed.com [aurorabiomed.com]
- 19. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
A Comparative Analysis of Hydroxyprogesterone and Progesterone for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of hydroxyprogesterone, specifically 17α-hydroxyprogesterone caproate (17-OHPC), and natural progesterone. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical differences, explores their distinct mechanisms of action, and provides a detailed comparison of their pharmacokinetic profiles and clinical applications, supported by experimental data and methodologies.
Introduction: Differentiating Natural Progesterone from its Synthetic Analogue
Progesterone is a naturally occurring steroid hormone crucial for the regulation of the menstrual cycle and the maintenance of pregnancy.[1] 17α-hydroxyprogesterone caproate is a synthetic progestin, an ester derivative of 17α-hydroxyprogesterone, which is itself a metabolite of progesterone.[2] The addition of the caproate ester significantly alters the pharmacokinetic properties of the molecule, leading to a longer duration of action compared to natural progesterone.[2] This fundamental structural difference underpins the varied clinical applications and efficacy profiles of these two compounds. While both interact with the progesterone receptor, the nuances of these interactions and their downstream effects are critical for drug development and therapeutic selection.
Molecular and Structural Differences
Progesterone is a C-21 steroid hormone.[3] 17α-hydroxyprogesterone caproate is synthesized by the esterification of 17α-hydroxyprogesterone with caproic acid. This structural modification makes 17-OHPC more lipophilic, facilitating its formulation in oil-based depots for sustained intramuscular release.
Mechanism of Action: A Tale of Two Pathways
Both progesterone and 17-OHPC exert their primary effects by binding to and activating progesterone receptors (PRs), which are members of the nuclear receptor superfamily.[4][5] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[6] This is known as the genomic pathway .
However, there is growing evidence for rapid, non-genomic actions of progesterone that are initiated at the cell membrane.[4][7] These rapid signaling events can involve the activation of intracellular signaling cascades such as MAPK and PI3K/Akt pathways, often through interactions with membrane-associated progesterone receptors (mPRs) or by modulating other receptor systems.[4] While the genomic actions of both progesterone and 17-OHPC are generally similar, their differing affinities for the progesterone receptor and potential variations in their ability to trigger non-genomic pathways may contribute to their distinct clinical profiles.
Visualizing Progesterone Receptor Signaling
Caption: Simplified diagram of genomic and non-genomic progesterone receptor signaling pathways.
Comparative Pharmacokinetics
The pharmacokinetic profiles of progesterone and 17-OHPC differ significantly, primarily due to their formulations and routes of administration.
| Parameter | Intramuscular Progesterone (in oil) | Intramuscular 17α-Hydroxyprogesterone Caproate |
| Time to Peak (Tmax) | ~8 hours[3] | 3-7 days |
| Peak Concentration (Cmax) | Dose-dependent (e.g., 50 mg dose ~50 ng/mL)[3] | ~12.3-12.5 ng/mL (at steady state with 250 mg/week)[8] |
| Elimination Half-life | ~24 hours[3] | 16.3 ± 3.6 days in pregnant women[8] |
| Bioavailability | High (avoids first-pass metabolism) | ~100%[2] |
| Protein Binding | Extensively bound to albumin and corticosteroid-binding globulin[3] | Extensively bound to albumin[2] |
| Metabolism | Primarily hepatic[3] | Primarily hepatic via CYP3A4 and CYP3A5 |
Receptor Binding Affinity
Competitive binding assays are essential for determining the relative affinity of ligands for the progesterone receptor. Studies have shown that 17-OHPC has a lower binding affinity for the progesterone receptor compared to natural progesterone.
| Compound | Relative Binding Affinity for Progesterone Receptor (Compared to Progesterone) |
| Progesterone | 100% |
| 17α-Hydroxyprogesterone Caproate | 26-30%[9][10] |
This lower binding affinity of 17-OHPC suggests that its prolonged duration of action, rather than a higher potency at the receptor level, is the primary driver of its clinical effects.[9]
Clinical Applications and Efficacy
While both compounds are used for their progestogenic effects, their clinical applications have some distinctions.
-
Prevention of Preterm Birth: This is the most well-studied and controversial application for 17-OHPC. While some studies have shown a reduction in the rate of recurrent preterm birth, others have not demonstrated a clear benefit, leading to its withdrawal from the US market.[2][11] Vaginal progesterone has also been studied for this indication, with some meta-analyses suggesting it may be superior to 17-OHPC.[11][12]
-
Hormone Replacement Therapy (HRT): Progesterone is commonly used in combination with estrogen in postmenopausal women with a uterus to prevent endometrial hyperplasia.[1][10][13] 17-OHPC has also been investigated for this purpose and has been shown to be effective in inducing uterine bleeding and preventing endometrial hyperplasia.[14]
-
Luteal Phase Support: Both intramuscular progesterone and 17-OHPC have been used to support the luteal phase in assisted reproductive technology (ART) cycles, with studies showing comparable pregnancy rates.[15][16] However, one study in frozen embryo transfer cycles found higher pregnancy and live birth rates with 17-OHPC compared to intramuscular progesterone.[17]
-
Cancer Therapy: Progestins, including progesterone and its synthetic analogues, have been used in the treatment of hormone-sensitive cancers such as endometrial and breast cancer.[9][11][18] Their mechanisms of action in this context can involve inhibiting cancer cell growth and promoting apoptosis.[9]
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol outlines a method for determining the relative binding affinity of a test compound (e.g., 17-OHPC) for the progesterone receptor compared to a radiolabeled or fluorescently-labeled progesterone ligand.
Materials:
-
Purified progesterone receptor (or cell lysate containing the receptor)
-
Radiolabeled ([³H]) or fluorescently-labeled progesterone
-
Unlabeled progesterone (for standard curve)
-
Test compound (e.g., 17-OHPC)
-
Assay buffer (e.g., Tris-HCl with additives to stabilize the receptor)
-
Scintillation vials and fluid (for radiolabeled assay) or a fluorescence polarization plate reader (for fluorescent assay)
-
Filter plates and vacuum manifold (for separating bound from free ligand in some assay formats)
Procedure:
-
Prepare a standard curve: Create a series of dilutions of unlabeled progesterone.
-
Prepare test compound dilutions: Create a series of dilutions of the test compound.
-
Incubate: In a multi-well plate, combine the progesterone receptor, a fixed concentration of the labeled progesterone, and either the unlabeled progesterone standard or the test compound dilution. Incubate at a specified temperature for a sufficient time to reach equilibrium.
-
Separate bound and free ligand: Use a method such as filtration or size-exclusion chromatography to separate the receptor-bound labeled progesterone from the unbound labeled progesterone.
-
Quantify bound ligand: Measure the amount of radioactivity or fluorescence in the bound fraction.
-
Data analysis: Plot the percentage of bound labeled progesterone against the concentration of the unlabeled progesterone or test compound. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand). The relative binding affinity can be calculated by comparing the IC50 of the test compound to the IC50 of unlabeled progesterone.
A commercially available kit for this purpose is the Progesterone Receptor Competitor Assay Kit.[19] This kit provides a high-throughput method using a fluorescently-tagged progesterone ligand and a human progesterone receptor ligand-binding domain.[19] The assay measures the change in fluorescence polarization when a test compound displaces the fluorescent ligand from the receptor.[19]
Caption: Schematic representation of a competitive binding assay for the progesterone receptor.
Quantification of Progesterone and 17-OHPC in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of progesterone and 17-OHPC in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Materials:
-
Human plasma samples
-
Internal standards (deuterated progesterone and/or 17-OHPC)
-
Extraction solvent (e.g., methyl tert-butyl ether, or solid-phase extraction cartridges)[17][20]
-
LC-MS/MS system with an appropriate column (e.g., C18) and mass spectrometer settings.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike a known amount of the internal standard into each plasma sample, calibrator, and quality control sample.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.[17][20]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for progesterone, 17-OHPC, and their internal standards.[20][21]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: A generalized workflow for the quantification of progestins in plasma by LC-MS/MS.
In Vivo Assessment of Progestational Activity (Clauberg Test)
The Clauberg test is a classical bioassay used to determine the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.
Materials:
-
Immature female rabbits
-
Estrogen (e.g., estradiol benzoate)
-
Test compound (e.g., 17-OHPC) or progesterone as a positive control
-
Vehicle for administration (e.g., sesame oil)
Procedure:
-
Estrogen Priming: Administer daily injections of estrogen to immature female rabbits for approximately 6-8 days to induce endometrial proliferation.
-
Progestin Administration: Following the estrogen priming phase, administer the test compound or progesterone daily for 5 days.
-
Tissue Collection and Analysis: On the day after the last injection, euthanize the rabbits and collect uterine tissue.
-
Histological Examination: Prepare histological sections of the uterine endometrium and stain with hematoxylin and eosin.
-
Scoring: Evaluate the degree of glandular proliferation and secretory transformation of the endometrium using a standardized scoring system (e.g., McPhail scale). The score is indicative of the progestational activity of the compound.[13]
Conclusion
This compound caproate and progesterone, while both classified as progestogens, exhibit distinct chemical, pharmacokinetic, and clinical profiles. The synthetic nature of 17-OHPC, specifically its caproate ester, confers a significantly longer half-life, allowing for less frequent administration. However, this structural modification also results in a lower binding affinity for the progesterone receptor compared to natural progesterone.
For researchers and drug development professionals, understanding these differences is paramount. The choice between progesterone and a synthetic progestin like 17-OHPC depends on the desired therapeutic outcome, the required duration of action, and the specific patient population. The experimental protocols provided in this guide offer a framework for the preclinical and clinical evaluation of these and other novel progestational compounds. As our understanding of the nuances of progesterone receptor signaling, including non-genomic pathways, continues to evolve, so too will the opportunities for developing more targeted and effective progestin-based therapies.
References
- 1. Frontiers | Protocols for the Evaluation of Neurodevelopmental Alterations in Rabbit Models In Vitro and In Vivo [frontiersin.org]
- 2. This compound caproate - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progesterone-Mediated Non-Classical Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics of this compound Caproate and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jcdr.net [jcdr.net]
- 16. jri.ir [jri.ir]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 20. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
A Comparative Guide for Researchers: 17-Alpha-Hydroxyprogesterone Caproate vs. Vaginal Progesterone for the Prevention of Preterm Birth
This guide provides an in-depth, objective comparison of 17-alpha-hydroxyprogesterone caproate (17-OHPC) and vaginal progesterone, two progestational agents historically used in the prevention of spontaneous preterm birth (PTB). Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical evidence, explores underlying mechanisms, and presents experimental data to inform future research and clinical understanding.
Introduction: The Clinical Challenge of Preterm Birth
Preterm birth, defined as delivery before 37 completed weeks of gestation, remains a primary driver of neonatal morbidity and mortality worldwide. The quest for effective preventative therapies has led to the extensive investigation of progestogens, hormones essential for maintaining pregnancy. The central hypothesis is that supplementation with these agents can mitigate the complex cascade of events leading to premature labor. This guide focuses on a critical comparison between the synthetic progestin, 17-OHPC, and bioidentical vaginal progesterone, dissecting their divergent pharmacological profiles, clinical efficacy, and safety data.
Biochemical and Pharmacokinetic Profiles: Two Distinct Entities
It is a common misconception to use the terms "progesterone" and "17-OHPC" interchangeably. They are distinct molecules with different chemical structures, biological properties, and pharmacokinetic profiles[1].
-
17-Alpha-Hydroxyprogesterone Caproate (17-OHPC): This is a synthetic progestin, specifically the caproate ester of 17-hydroxyprogesterone. It is administered as a weekly intramuscular (IM) injection. The esterification prolongs its half-life, allowing for less frequent dosing. However, it is a pro-drug that requires metabolic activation, and its activity and byproducts differ significantly from natural progesterone.
-
Vaginal Progesterone: This formulation uses micronized natural progesterone, which is structurally identical to the hormone produced endogenously by the corpus luteum and placenta. It is administered daily via the vaginal route (as a suppository, gel, or insert). This route leverages a "uterine first-pass effect," where the hormone is absorbed through the vaginal mucosa and achieves high local concentrations in uterine and cervical tissue, with comparatively lower systemic levels[2]. The elimination half-life of vaginally administered progesterone is estimated to be between 14 and 50 hours[3].
Caption: Pharmacological profiles of 17-OHPC and Vaginal Progesterone.
Divergent Mechanisms of Action
While both agents are intended to maintain pregnancy, experimental evidence suggests they do not function identically. The primary proposed mechanisms for PTB prevention include maintaining uterine quiescence, modulating inflammation, and preserving cervical integrity.
-
Myometrial Activity: In vitro studies using myometrial strips have shown that natural progesterone effectively suppresses contractility. In contrast, 17-OHPC has been reported to have no such effect and may even stimulate myometrial contractions at high concentrations[1].
-
Anti-Inflammatory Effects: Inflammation is a key trigger for parturition. Studies in murine models have demonstrated that vaginal progesterone exerts potent local anti-inflammatory effects at the maternal-fetal interface, including increasing the proportion of beneficial T-regulatory cells and reducing inflammatory neutrophils.[4] Conversely, 17-OHPC did not demonstrate these local immunomodulatory effects[4].
-
Cervical Integrity: Premature cervical shortening is a strong predictor of preterm birth. Vaginal progesterone has been shown to reduce the rate of cervical shortening in at-risk pregnancies[1]. The effect of 17-OHPC on cervical length is far less established, with studies showing no significant impact[1][5].
Head-to-Head Clinical Efficacy: An Evidence-Based Comparison
The clinical application of these two agents is defined by specific high-risk patient populations. Meta-analyses of randomized controlled trials (RCTs) provide the highest level of evidence for comparing their efficacy.
Indication 1: Singleton Pregnancy with a History of Spontaneous Preterm Birth
Historically, this was the primary indication for 17-OHPC. However, direct comparisons have challenged its superiority.
-
Multiple meta-analyses of RCTs concluded that vaginal progesterone was superior to 17-OHPC in preventing recurrent preterm birth.[6][7] One comprehensive analysis of seven RCTs (1,910 patients) found that women receiving vaginal progesterone had significantly lower rates of PTB at <37 weeks, <34 weeks, and <32 weeks compared to those receiving 17-OHPC[2][6].
-
Crucially, the large PROLONG confirmatory trial for 17-OHPC failed to show a benefit over placebo[8]. This, along with other data, led the U.S. Food and Drug Administration (FDA) to withdraw its approval for the branded version of 17-OHPC (Makena) in April 2023[9].
-
Reflecting this evolving evidence, the American College of Obstetricians and Gynecologists (ACOG) updated its guidance, stating that vaginal progesterone is also not associated with a reduction in recurrent preterm birth in this population in the absence of a short cervix and should not be offered[9][10].
Indication 2: Singleton Pregnancy with a Short Cervix (≤25 mm)
This indication reveals the most significant divergence in efficacy.
-
There is robust evidence from multiple high-quality RCTs and meta-analyses that vaginal progesterone is effective and safe in reducing the risk of preterm birth for women with a singleton pregnancy and a sonographically identified short cervix in the mid-trimester[5][11][12].
-
In stark contrast, trials testing 17-OHPC in women with a short cervix have shown no benefit [5][13].
Table 1: Summary of Clinical Trial Outcomes (Meta-Analysis Data)
| Outcome Metric | Vaginal Progesterone | 17-OHPC | Relative Risk (RR) | 95% Confidence Interval (CI) | Citation |
| PTB <37 Weeks | 36.0% | 46.6% | 0.76 | 0.69 - 0.85 | [6] |
| PTB <34 Weeks | 14.7% | 19.9% | 0.74 | 0.57 - 0.96 | [6] |
| PTB <32 Weeks | 7.9% | 13.6% | 0.58 | 0.39 - 0.86 | [6] |
| Perinatal Mortality | 2.2% | 4.4% | 0.51 | 0.25 - 1.01 | [6] |
| Adverse Drug Reactions | 15.6% | 22.2% | 0.71 | 0.54 - 0.92 | [6] |
Safety and Tolerability Profiles
The route of administration and molecular structure contribute to different side effect profiles.
-
17-OHPC: The primary adverse events are related to its intramuscular injection, including pain, swelling, and itching at the injection site[14].
-
Vaginal Progesterone: Local effects such as vaginal discharge or irritation are the most common side effects. Systemic side effects are minimal due to the lower systemic absorption. Overall, meta-analyses confirm that adverse drug reactions are significantly lower in patients using vaginal progesterone compared to 17-OHPC[6][15].
Caption: Clinical decision pathway based on current ACOG guidance.
Standardized Experimental Protocol: Transvaginal Ultrasound for Cervical Length Measurement
Accurate identification of a short cervix is critical for patient selection for vaginal progesterone therapy. The following is a standardized protocol.
Objective: To accurately and reproducibly measure the cervical length via transvaginal ultrasound (TVS) between 18 and 24 weeks of gestation.
Methodology:
-
Patient Preparation: The patient should empty her bladder immediately before the procedure, as a full bladder can artificially elongate the cervix.
-
Transducer Preparation: A high-frequency (5-9 MHz) transvaginal ultrasound transducer is covered with a sterile probe cover and lubricating gel.
-
Transducer Placement: The transducer is gently inserted into the anterior fornix of the vagina, ensuring the cervix is visualized without exerting undue pressure, which can artificially lengthen the measurement.
-
Image Optimization:
-
Obtain a sagittal, long-axis view of the cervix.
-
The internal os and external os must be clearly visible. The endocervical canal should appear as an echogenic line.
-
Magnify the image so the cervix occupies at least 75% of the screen for precise caliper placement.
-
-
Measurement Procedure:
-
Identify the triangular area of the internal os and the notch of the external os.
-
Place electronic calipers to measure the linear distance between the internal and external os.
-
Acquire at least three separate measurements over a period of 2-3 minutes to observe for any dynamic changes.
-
The shortest, best-obtained measurement should be recorded and used for clinical decision-making[16].
-
-
Documentation: The final report should include the shortest cervical length measurement, the presence or absence of "funneling" at the internal os, and the gestational age at the time of the scan.
Caption: Workflow for TVS cervical length measurement.
Conclusion and Future Directions
The preponderance of high-quality evidence indicates that 17-OHPC and vaginal progesterone are not interchangeable therapeutic agents.
-
Vaginal progesterone has demonstrated superior efficacy in head-to-head trials for preventing recurrent PTB and is the only progestogen with proven benefit for the indication of a short cervix in a singleton gestation[5]. It also possesses a more favorable safety profile[6][15].
-
The efficacy of 17-OHPC has been largely refuted by recent large-scale trials , leading to the withdrawal of its FDA approval for preventing recurrent PTB[9].
-
Current clinical guidelines have shifted significantly, now recommending progestogen therapy (specifically vaginal progesterone) only for the narrow indication of a singleton pregnancy with a sonographically confirmed short cervix[9][17].
Future research should focus on elucidating the precise molecular pathways through which vaginal progesterone confers its protective effects on the cervix and myometrium. Furthermore, identifying novel biomarkers beyond cervical length could help to better stratify at-risk populations and personalize preventative strategies, moving beyond a one-size-fits-all approach to tackling the persistent challenge of preterm birth.
References
- 1. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 4. Vaginal progesterone, but not 17α-hydroxyprogesterone caproate, has antiinflammatory effects at the murine maternal-fetal interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of preterm birth with vaginal progesterone or 17-alpha-hydroxyprogesterone caproate: a critical examination of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vaginal progesterone compared with intramuscular 17-alpha-hydroxyprogesterone caproate for prevention of recurrent preterm birth in singleton gestations: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis of randomized controlled trials comparing 17α-hydroxyprogesterone caproate and vaginal progesterone for the prevention of recurrent spontaneous preterm delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17-Alpha-Hydroxyprogesterone vs. Placebo for Preventing of Recurrent Preterm Birth: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. Progesterone to Prevent Preterm Birth Effective Only in Women with Short Cervix, Study Finds - Women's Healthcare [npwomenshealthcare.com]
- 11. Progesterone Supplementation and the Prevention of Preterm Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaginal progesterone for the prevention of preterm birth: who can benefit and who cannot? Evidence-based recommendations for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention of Preterm Delivery with 17-Hydroxyprogesterone Caproate: Pharmacologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Comparison the efficacy of vaginal progesterone versus 17-alpha-hydroxyprogesterone caproate to prevent preterm birth in high-risk pregnant women undergo cerclage: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 17-alpha-hydroxyprogesterone caproate versus vaginal progesterone suppository for the prevention of preterm birth in women with a sonographically short cervix: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Predicting and Preventing Preterm Birth: Recommendations From ACOG | AAFP [aafp.org]
A Comparative Guide for Researchers: Natural Progesterone vs. Synthetic Progestins
This guide provides a comprehensive technical comparison of natural progesterone and synthetic progestins for researchers, scientists, and drug development professionals. It moves beyond clinical generalities to delve into the structural, mechanistic, and functional differences that are critical for experimental design and data interpretation. Herein, we explore the causality behind their distinct biological effects, supported by quantitative data and detailed experimental protocols.
The Fundamental Distinction: Structure Dictates Function
Natural progesterone, a C21 steroid, is the endogenous ligand for the progesterone receptor (PR). Its unique three-dimensional structure allows for specific interactions within the ligand-binding pocket of the PR, leading to a precise conformational change that initiates downstream signaling.[1]
Synthetic progestins are laboratory-created molecules designed to mimic the effects of progesterone but possess structural modifications to enhance oral bioavailability and extend their half-life.[2] These alterations, however, fundamentally change their interaction not only with the PR but also with other steroid receptors, leading to a range of off-target effects.[3] Progestins can be broadly categorized based on their parent compound:
-
Pregnanes (Progesterone-derived): Such as Medroxyprogesterone Acetate (MPA), which are structurally similar to progesterone.
-
Estranes (Testosterone-derived): Including Norethindrone.
-
Gonanes (Testosterone-derived): A group that includes Levonorgestrel, Norgestimate, and Desogestrel.[4]
-
Spironolactone-derived: A unique class that includes Drospirenone.[5]
These structural differences are not trivial; they are the primary determinant of the distinct biological and pharmacological profiles of each compound.
Receptor Binding Profile: A Quantitative Comparison of On-Target and Off-Target Affinities
The biological activity of a progestogen is defined by its binding affinity for the progesterone receptor (PR) and its cross-reactivity with androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. Natural progesterone exhibits high specificity for the PR with minimal binding to other steroid receptors. In contrast, synthetic progestins display a wide spectrum of binding affinities, which explains many of their unintended side effects.[6]
For instance, many testosterone-derived progestins exhibit significant binding to the androgen receptor, leading to androgenic side effects.[3] Similarly, MPA shows notable affinity for the glucocorticoid receptor, potentially mediating glucocorticoid-like effects.[7] Drospirenone, derived from spironolactone, has a high affinity for the mineralocorticoid receptor, leading to anti-mineralocorticoid activity.[6]
The following table summarizes the relative binding affinities (RBA) or inhibition constants (Ki) of natural progesterone and several common synthetic progestins for the key steroid receptors. This data is crucial for selecting the appropriate compound for a specific research question and for anticipating potential off-target effects.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Progesterone | High (Reference) | Very Low | Low | Moderate (Antagonist) |
| Medroxyprogesterone Acetate (MPA) | High | Moderate | Moderate | Low |
| Norethindrone | High | Moderate | Low | Low |
| Levonorgestrel | Very High | High | Low | Low |
| Drospirenone | High | Low (Antagonist) | Low | High (Antagonist) |
| Dienogest | High | Low (Antagonist) | Very Low | Very Low |
Note: This table is a synthesis of data from multiple sources. Absolute values (e.g., Ki, IC50) can vary based on experimental conditions. Researchers should consult the primary literature for specific values.[6][8][9]
Downstream Signaling: Beyond Simple Receptor Activation
The binding of a ligand to the progesterone receptor initiates a cascade of intracellular signaling events. While both natural progesterone and synthetic progestins can activate the PR, their distinct structures can lead to differential receptor conformation, co-factor recruitment, and ultimately, different patterns of gene expression and non-genomic signaling.
A critical example of this divergence is seen in the activation of the MAP kinase (ERK) and Akt signaling pathways. Both progesterone and medroxyprogesterone acetate (MPA) can induce rapid, non-genomic activation of ERK. However, studies have shown that progesterone-activated ERK translocates to the nucleus, where it can influence gene transcription, while MPA-activated ERK remains in the cytoplasm.[10][11] This differential localization of a key signaling molecule can lead to vastly different cellular outcomes.
Similarly, MPA has been shown to induce the phosphorylation of Akt in breast cancer cells, a key node in cell survival and proliferation pathways, via a PR-dependent mechanism.[12] The differential activation of these pathways by various progestins is a critical area of research, particularly in the context of hormone-dependent cancers.
Below is a diagram illustrating the divergent signaling pathways of natural progesterone and MPA.
Caption: Divergent signaling of Progesterone and MPA.
Pharmacokinetics: Bioavailability and Metabolic Stability
A key driver for the development of synthetic progestins was to overcome the poor oral bioavailability and rapid metabolism of natural progesterone.[2] When taken orally, natural progesterone undergoes extensive first-pass metabolism in the liver, resulting in a short half-life.[5] Micronization has improved its oral absorption, but its pharmacokinetic profile remains distinct from that of synthetic progestins.
Synthetic progestins, due to their chemical modifications, are more resistant to metabolism, leading to longer half-lives and greater oral bioavailability.[8] This enhanced stability is a primary reason for their widespread use in hormonal contraceptives and hormone replacement therapy. The table below provides a comparative overview of the pharmacokinetic properties of natural progesterone and selected synthetic progestins.
| Compound | Route of Administration | Oral Bioavailability (%) | Terminal Half-life (hours) |
| Progesterone (Micronized) | Oral | ~10% | 5-20 (metabolites longer) |
| Vaginal | Higher than oral | ~16 | |
| Medroxyprogesterone Acetate (MPA) | Oral | High | ~24 |
| Intramuscular | N/A | ~50 days | |
| Norethindrone | Oral | ~64% | 5-14 |
| Levonorgestrel | Oral | >90% | 24-32 |
| Drospirenone | Oral | ~76% | ~30 |
Note: Pharmacokinetic parameters can vary significantly between individuals. This table presents approximate values based on available literature.[1][4][5][8]
Experimental Protocols for Comparative Analysis
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Whole-Cell Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound (e.g., a synthetic progestin) for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor in intact cells.
Materials:
-
Cell line expressing the target receptor (e.g., T47D cells for PR)
-
Radiolabeled ligand (e.g., [³H]-Progesterone)
-
Unlabeled competitor (natural progesterone and test progestins)
-
Assay buffer (e.g., DMEM with 0.1% BSA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells in a 24-well plate and grow to near confluence.
-
Assay Preparation: On the day of the assay, wash cells twice with PBS.
-
Incubation: Add assay buffer containing a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor to each well.
-
Equilibration: Incubate the plate at 37°C for a predetermined time to reach binding equilibrium (typically 1-2 hours).
-
Washing: Stop the incubation by rapidly washing the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.[7][13]
Caption: Workflow for a competitive radioligand binding assay.
Progesterone Receptor Reporter Gene Assay
This assay measures the functional consequence of ligand binding by quantifying the activation of a PR-responsive reporter gene.
Materials:
-
A suitable cell line (e.g., T47D or MCF7)
-
A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase)
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compounds (progesterone and progestins)
-
Luciferase assay reagents and a luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the PRE-reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with medium containing the test compounds at various concentrations.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves and determine EC50 values.
Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect and quantify changes in the phosphorylation state of specific proteins, such as Akt and ERK, in response to treatment with progesterone or progestins.
Materials:
-
Cell line of interest
-
Test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and then serum-starve overnight. Treat the cells with the test compounds for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) to confirm equal loading.
-
Densitometry: Quantify the band intensities using image analysis software.[2][9][11]
Conclusion: A Call for Precision in Research
The terms "progesterone" and "progestin" are not interchangeable in a research context. Synthetic progestins, while designed to mimic progesterone, are distinct chemical entities with unique structural, receptor binding, signaling, and pharmacokinetic properties. Their off-target effects are not merely clinical side notes but are direct, measurable consequences of their molecular structure.
For the researcher, a deep understanding of these differences is paramount. The choice between natural progesterone and a specific synthetic progestin should be a deliberate one, guided by the specific research question and a thorough consideration of the compound's pharmacological profile. The experimental data and protocols provided in this guide are intended to equip scientists with the tools to make these informed decisions and to design experiments that yield clear, interpretable, and translatable results. As we continue to unravel the complexities of steroid hormone signaling, this level of precision will be essential for advancing our knowledge and developing safer, more effective therapies.
References
- 1. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progestin: What is it? Side Effects, Progestin vs. Progesterone, and More [helloclue.com]
- 4. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. adyn.com [adyn.com]
- 6. A comparison of progestin and androgen receptor binding using the CoMFA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwyo.edu [uwyo.edu]
- 13. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxyprogesterone and Dydrogesterone Efficacy for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy, pharmacology, and clinical applications of two widely utilized progestogens: 17α-hydroxyprogesterone caproate (a synthetic progestin, hereafter referred to as hydroxyprogesterone or 17-OHPC) and dydrogesterone (a retro-progesterone). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds to inform their work in reproductive health and associated therapeutic areas.
Introduction: A Tale of Two Progestogens
Progestogens are a class of steroid hormones crucial for the regulation of the menstrual cycle and the maintenance of pregnancy. While endogenous progesterone is the natural hormone, numerous synthetic analogs have been developed to overcome its poor oral bioavailability and short half-life. Among these, this compound and dydrogesterone have emerged as key players in clinical practice, yet they possess distinct pharmacological profiles that dictate their efficacy in different therapeutic contexts. This guide will dissect these differences, supported by experimental data, to provide a clear comparative analysis.
Molecular Structure and Receptor Selectivity: The Foundation of Differential Action
The distinct therapeutic profiles of this compound and dydrogesterone are rooted in their unique molecular structures, which in turn govern their interaction with steroid hormone receptors.
Dydrogesterone is a stereoisomer of progesterone, characterized by a "bent" molecular conformation. This unique structure confers a high selectivity for the progesterone receptor (PR) with potent progestogenic activity.[1] Importantly, dydrogesterone exhibits negligible agonistic activity at androgen, glucocorticoid, and mineralocorticoid receptors, which minimizes the risk of off-target side effects.[1][2]
This compound (17-OHPC) , a derivative of 17α-hydroxyprogesterone, has a more complex receptor interaction profile. While it is used for its progestogenic effects, its binding affinity for the progesterone receptor is notably lower than that of endogenous progesterone. This suggests that its mechanism of action may not be solely mediated through direct PR activation.
Diagram: Progesterone Receptor Binding
Caption: Comparative affinity of dydrogesterone, progesterone, and 17-OHPC for the progesterone receptor.
Pharmacokinetics and Metabolism: A Comparative Overview
The route of administration, absorption, metabolism, and half-life of these progestogens significantly impact their clinical utility.
| Feature | Dydrogesterone | 17α-Hydroxyprogesterone Caproate (17-OHPC) |
| Administration | Oral[3] | Intramuscular injection[4] |
| Bioavailability | High oral bioavailability (approx. 28%)[5][6] | N/A (administered parenterally) |
| Metabolism | Rapidly metabolized to its main active metabolite, 20α-dihydrodydrogesterone (DHD)[3] | Primarily metabolized in the liver through hydroxylation and conjugation[4] |
| Half-life | Dydrogesterone: 5-7 hours; DHD: 14-17 hours[5] | Apparent half-life of approximately 16 days due to slow release from the injection site[7] |
Causality Behind Experimental Choices: The differing pharmacokinetic profiles are a primary driver for the choice of drug and administration route in clinical trials. Dydrogesterone's high oral bioavailability makes it a patient-friendly option for long-term use, while the long half-life of intramuscular 17-OHPC allows for less frequent dosing (typically weekly), which can be advantageous in certain clinical scenarios like the prevention of preterm birth.
Comparative Efficacy in Key Therapeutic Areas
Prevention of Preterm Birth
The use of progestogens to prevent recurrent preterm birth (PTB) is a critical area of research. Head-to-head comparisons have provided valuable insights into the differential efficacy of this compound and dydrogesterone.
A randomized clinical trial involving 150 women with singleton pregnancies who had received tocolytic treatment for preterm labor demonstrated the superiority of intramuscular 17-OHPC over oral dydrogesterone.[8][9][10] The study found that 17-OHPC significantly prolonged the latency period and was associated with better neonatal outcomes.[8][9][10]
| Outcome | 17-OHPC (250 mg IM weekly) | Dydrogesterone (30 mg oral daily) | Control (No intervention) | p-value |
| Latency Period (days) | 41.06 ± 17.29 | 29.44 ± 15.6 | 22.20 ± 4.51 | <0.001 |
| Gestational Age at Delivery (weeks) | Significantly higher | - | - | <0.001 |
| Birth Weight (grams) | Significantly higher | - | - | <0.001 |
| Apgar Score | Significantly higher | - | - | <0.001 |
Mechanism of Action Insight: The mechanism by which 17-OHPC prevents preterm birth is not fully elucidated and appears to be independent of direct progesterone receptor agonism, given its lower binding affinity. Research suggests potential immunomodulatory effects, though studies on its impact on cervical cytokines have yielded inconsistent results.[11][12] Some evidence suggests 17-OHPC may have anti-inflammatory effects in specific contexts.[13]
Treatment of Threatened Miscarriage
Threatened miscarriage, characterized by vaginal bleeding in early pregnancy, is another key indication for progestogen supplementation.
Meta-analyses have suggested that oral dydrogesterone is effective in reducing the incidence of miscarriage compared to placebo or standard care.[3][14] When compared with other progestogens, the evidence is more nuanced. Some studies have found no significant difference in miscarriage rates between oral dydrogesterone and micronized vaginal progesterone. However, a meta-analysis of individual participant data from nine studies indicated that oral dydrogesterone was associated with a significantly higher chance of ongoing pregnancy and live birth compared to micronized vaginal progesterone.[15]
Direct comparisons between dydrogesterone and 17-OHPC for threatened miscarriage are limited. However, a study comparing oral dydrogesterone to intramuscular progesterone (not 17-OHPC specifically) in the treatment of threatened abortion found no significant differences in the success rate of fetus protection, abortion rate, or treatment time between the two groups.[8]
Experimental Protocol: Dydrogesterone for Threatened Miscarriage (Representative)
This protocol is based on a randomized, double-blind, placebo-controlled trial design.
-
Patient Population: Pregnant women in the first trimester presenting with threatened miscarriage (vaginal bleeding with or without abdominal pain, a closed cervix, and a viable intrauterine fetus confirmed by ultrasound).
-
Randomization: Participants are randomly assigned to one of two groups:
-
Treatment Group: Oral dydrogesterone (e.g., 40 mg initial dose, followed by 10 mg three times daily).
-
Control Group: Placebo tablets with an identical appearance and dosing schedule.
-
-
Treatment Duration: Treatment continues until 12 completed weeks of gestation or for one week after the cessation of bleeding, whichever is longer.
-
Primary Outcome: The primary endpoint is the rate of miscarriage before 20 weeks of gestation.
-
Secondary Outcomes: Secondary endpoints include the rate of ongoing pregnancy at 24 weeks, time to cessation of bleeding, and incidence of adverse events.
-
Monitoring: Patients are monitored with weekly pelvic ultrasounds until 12 weeks of gestation or one week after bleeding stops.
Diagram: Threatened Miscarriage Treatment Workflow
Caption: A simplified workflow for a randomized controlled trial investigating dydrogesterone for threatened miscarriage.
Luteal Phase Support in Assisted Reproductive Technology (ART)
Luteal phase support with progestogens is essential for successful outcomes in ART cycles. Dydrogesterone has been extensively studied in this context and has demonstrated non-inferiority to micronized vaginal progesterone in large-scale clinical trials.[6] Furthermore, patient preference and tolerability often favor the oral route of administration offered by dydrogesterone.[6]
A meta-analysis of individual participant data from nine randomized controlled trials comparing oral dydrogesterone with micronized vaginal progesterone for luteal phase support in fresh-cycle IVF found that oral dydrogesterone was associated with a significantly higher ongoing pregnancy rate at 12 weeks of gestation and a higher live birth rate.[15]
Safety and Side Effect Profiles
Both dydrogesterone and this compound are generally well-tolerated, but they have distinct side effect profiles.
Dydrogesterone: Common side effects are typically mild and may include nausea, headache, and breast tenderness.[3] Due to its high selectivity for progesterone receptors, it has a lower incidence of androgenic side effects (e.g., weight gain, mood changes) compared to some other synthetic progestins.[3]
17-OHPC: The most common side effect is injection site reaction (pain, swelling, itching). Other reported side effects include nausea and diarrhea.
Conclusion for the Research and Development Professional
The choice between this compound and dydrogesterone is highly dependent on the specific clinical application and desired pharmacological profile.
-
For the prevention of preterm birth in high-risk women, intramuscular 17-OHPC has demonstrated superior efficacy to oral dydrogesterone in prolonging gestation. The underlying mechanism appears to be complex and may involve immunomodulatory effects rather than potent progestogenic activity. Further research into the precise mechanism of 17-OHPC could unveil novel targets for the prevention of preterm labor.
-
For the treatment of threatened miscarriage and for luteal phase support in ART, oral dydrogesterone presents a highly effective and well-tolerated option. Its high selectivity for the progesterone receptor and favorable oral bioavailability make it a convenient and patient-friendly choice. The evidence suggests it is at least as effective as, and in some cases superior to, other forms of progesterone supplementation.
The distinct properties of these two progestogens underscore the importance of a nuanced, evidence-based approach to their use in research and clinical practice. Future drug development efforts may focus on harnessing the beneficial immunomodulatory effects of compounds like 17-OHPC while improving upon their delivery and side effect profiles, or further optimizing the receptor selectivity and oral bioavailability of progestogens for applications in early pregnancy support.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Caproate? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Pharmacokinetics of this compound Caproate and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of oral Dydrogesterone and 17-α this compound caprate in the prevention of preterm birth [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 17-α this compound Caproate Immunology, a Special Focus on Preterm Labor, Preeclampsia, and COVID-19 [mdpi.com]
- 12. Impact of Pregnancy History and 17-hydroxyprogesterone caproate (17-OHPC) on Cervical Cytokines and Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. sterispharma.com [sterispharma.com]
- 15. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of 17-Hydroxyprogesterone (17-OHP) Assay Kits
Authored for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 17-hydroxyprogesterone (17-OHP), a crucial steroid precursor, is paramount for the diagnosis and management of congenital adrenal hyperplasia (CAH), monitoring hormone replacement therapies, and in various research applications.[1][2] With a variety of commercial assay kits available, each employing different methodologies, selecting the most appropriate kit for a specific application can be a daunting task. Immunoassays, while common, are known to have a high false-positive rate, particularly in newborn screening for CAH.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher analytical specificity but may not be suitable for all laboratory settings.[3][6][7]
This guide provides a comprehensive framework for the cross-validation of different 17-OHP assay kits. It is designed to equip researchers and drug development professionals with the scientific rationale and practical methodologies required to objectively assess and compare the performance of these critical diagnostic tools.
Understanding the Core Technologies: A Comparative Overview
The two predominant technologies for 17-OHP measurement are immunoassays (specifically Enzyme-Linked Immunosorbent Assay - ELISA) and LC-MS/MS. Understanding their principles is the first step in designing a robust validation study.
-
Immunoassays (ELISA/RIA): These methods rely on the specific binding of an antibody to the 17-OHP molecule. In a competitive ELISA, for instance, 17-OHP in the sample competes with a labeled 17-OHP conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 17-OHP in the sample. While amenable to high-throughput screening, their accuracy can be compromised by the cross-reactivity of the antibody with other structurally similar steroids, a significant issue in complex biological matrices.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone analysis.[10] The technique first separates 17-OHP from other steroids in the sample using liquid chromatography. The separated molecules are then ionized and identified based on their unique mass-to-charge ratio by a tandem mass spectrometer.[8] This dual-filter approach provides exceptional specificity and sensitivity, significantly reducing the interferences that plague immunoassays.[3][7][9]
Designing the Cross-Validation Study: A Self-Validating Protocol
A robust cross-validation study must be designed to be a self-validating system. This means incorporating internal checks and established performance metrics that are universally accepted. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Experimental Workflow Diagram
References
- 1. Comparison of three commercial assays for the measurement of 17alpha-hydroxyprogesterone (17alpha-OHPR): limitations of the quality control system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple 17-OHP Cutoff Co-Variates Fail to Improve 21-Hydroxylase Deficiency Screening Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ILA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs [clsi.org]
- 12. Guidelines on Clinical Method Validation & Verfication | CLSI [clsi.org]
A Comparative Guide to Tocolytic Agents for Preterm Labor: Re-evaluating the Role of Hydroxyprogesterone Caproate
For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the efficacy of various tocolytic agents used in the management of preterm labor. It critically examines the historical use of 17α-hydroxyprogesterone caproate (17-OHPC) in light of its recent market withdrawal and contrasts its purported mechanism with established tocolytic drugs, supported by experimental data and detailed protocols.
Introduction: The Shifting Landscape of Preterm Birth Management
Preterm birth remains a formidable challenge in modern obstetrics, contributing significantly to neonatal morbidity and mortality. The primary strategy for managing spontaneous preterm labor is the administration of tocolytic agents, with the immediate goal of delaying delivery for at least 48 hours. This critical window allows for the administration of antenatal corticosteroids to enhance fetal lung maturity and for maternal transfer to a facility with a neonatal intensive care unit (NICU).
For years, 17α-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, was utilized as a prophylactic measure to prevent recurrent preterm birth in high-risk pregnancies. However, its role has been fundamentally altered by the recent withdrawal of its approval by the U.S. Food and Drug Administration (FDA). This decision was based on postmarket clinical trials that failed to verify its clinical benefit.[1][2][3] This guide will therefore address the historical context of 17-OHPC and provide a robust comparison with the principal classes of tocolytic agents currently in clinical use: beta-adrenergic receptor agonists, calcium channel blockers, nonsteroidal anti-inflammatory drugs (NSAIDs), and oxytocin receptor antagonists.
The Rise and Fall of Hydroxyprogesterone Caproate (17-OHPC)
Initially approved under an accelerated pathway, 17-OHPC was thought to prevent preterm birth by promoting uterine quiescence and modulating inflammation.[4] The proposed mechanism centered on its ability to mimic the effects of natural progesterone, which is crucial for maintaining pregnancy.[4] However, the confirmatory PROLONG study did not show a statistically significant effect of 17-OHPC on reducing the risk of preterm birth before 35 weeks of gestation or improving neonatal outcomes.[5] Consequently, the FDA concluded that the available evidence does not demonstrate the effectiveness of 17-OHPC for its approved use, leading to its market withdrawal in April 2023.[1][2][3] It is crucial to distinguish that 17-OHPC was primarily studied for the prevention of recurrent preterm birth, rather than as a tocolytic agent for the treatment of active preterm labor, a setting where it has proven unsuccessful.
Comparative Efficacy of Tocolytic Agents
The selection of a tocolytic agent is a complex decision, balancing efficacy in delaying delivery with the maternal and fetal side effect profiles. Network meta-analyses of randomized controlled trials provide the most comprehensive evidence for comparing these agents.
Quantitative Comparison of Tocolytic Efficacy
The following tables summarize data from network meta-analyses comparing the efficacy of different tocolytic classes in delaying delivery and their impact on neonatal outcomes.
Table 1: Efficacy in Delaying Delivery (Compared to Placebo)
| Tocolytic Class | Odds Ratio for Delaying Delivery by 48 Hours (95% Credible Interval) | Certainty of Evidence |
| Prostaglandin Inhibitors (NSAIDs) | 5.39 (2.14 to 12.34)[1][5] | Moderate |
| Magnesium Sulfate | 2.76 (1.58 to 4.94)[1][5] | Moderate |
| Calcium Channel Blockers | 2.71 (1.17 to 5.91)[1][5] | Moderate |
| Beta-mimetics | 2.41 (1.27 to 4.55)[1][5] | Low |
| Oxytocin Receptor Antagonists | 2.02 (1.10 to 3.80)[1][5] | Moderate |
| Combinations of Tocolytics | 1.17 (1.07 to 1.27)[6] | Moderate |
| Nitric Oxide Donors | 1.17 (1.05 to 1.31)[7] | Moderate |
Table 2: Impact on Neonatal Outcomes
| Tocolytic Class | Key Findings from Comparative Studies |
| Prostaglandin Inhibitors (NSAIDs) | No significant reduction in neonatal respiratory distress syndrome (RDS) compared to placebo.[1][5] Associated with fetal risks such as premature closure of the ductus arteriosus and oligohydramnios, limiting their use to before 32 weeks of gestation.[8] |
| Calcium Channel Blockers | May reduce the risk of RDS, necrotizing enterocolitis, and intraventricular hemorrhage compared to beta-agonists.[9] Nifedipine appears to have favorable effects on maternal and fetal vessel indexes compared to magnesium sulfate.[10] |
| Beta-mimetics | Associated with significant maternal cardiovascular and respiratory side effects.[8] |
| Oxytocin Receptor Antagonists | Favorable maternal and fetal safety profile.[11] No convincing evidence of improved neonatal outcomes compared to placebo.[8] |
| Magnesium Sulfate | No longer recommended as a primary tocolytic due to a lack of efficacy and potential for adverse neonatal outcomes.[8] It is, however, recommended for fetal neuroprotection when preterm birth is anticipated before 32 weeks of gestation. |
Mechanisms of Action and Signaling Pathways
A deep understanding of the molecular mechanisms underpinning the action of each tocolytic class is essential for rational drug development and clinical application.
Beta-Adrenergic Receptor Agonists (e.g., Terbutaline)
These agents stimulate β2-adrenergic receptors on myometrial cells, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA phosphorylates downstream targets, resulting in decreased intracellular calcium concentrations and myometrial relaxation.
Calcium Channel Blockers (e.g., Nifedipine)
These drugs inhibit the influx of extracellular calcium into myometrial cells by blocking L-type voltage-gated calcium channels.[12] The resulting decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to myometrial relaxation.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Risks and complications of tocolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. Tocolytics for delaying preterm birth: a network meta-analysis (0924) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tocolytics for delaying preterm birth: a network meta‐analysis (0924) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse and beneficial effects of tocolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of nifedipine versus atosiban for tocolysis in preterm labour: a meta-analysis with an indirect comparison of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the effects of the most commonly used tocolytic agents on maternal and fetal blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β3 Receptor Signaling in Pregnant Human Myometrium Suggests a Role for β3 Agonists as Tocolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Channel Blockers as Tocolytics: Principles of Their Actions, Adverse Effects and Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
A Comparative Meta-Analysis of 17-Alpha-Hydroxyprogesterone Caproate (17-OHPC) Clinical Trials for the Prevention of Preterm Birth
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The prevention of preterm birth (PTB), defined as delivery before 37 completed weeks of gestation, remains one of the most significant challenges in modern obstetrics. It is a leading cause of neonatal morbidity and mortality worldwide. For years, 17-alpha-hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, was a cornerstone of therapy for women with a history of spontaneous preterm birth (SPTB). However, a shifting landscape of clinical evidence, culminating in a landmark confirmatory trial, has led to a dramatic re-evaluation of its efficacy and its eventual withdrawal from the market by the U.S. Food and Drug Administration (FDA).
This guide provides an in-depth meta-level comparison of the key clinical trials that have shaped our understanding of 17-OHPC. We will dissect the conflicting evidence, provide a methodological framework for conducting a meta-analysis in this complex area, and explore the clinical and regulatory aftermath.
The Evolving Narrative: Two Pivotal Trials
The story of 17-OHPC is largely a tale of two trials with starkly contrasting results.
The Foundational Study: The Meis Trial (2003)
In 2003, a landmark multicenter, randomized controlled trial by Meis and colleagues, sponsored by the National Institute of Child Health and Human Development (NICHD), demonstrated a significant benefit of 17-OHPC.[1] In this study involving 463 women with a prior SPTB, weekly intramuscular injections of 250 mg of 17-OHPC from 16-20 weeks of gestation significantly reduced the risk of recurrent preterm delivery before 37 weeks compared to placebo (36.3% vs. 54.9%).[1][2] This trial was the basis for the FDA's accelerated approval of 17-OHPC (marketed as Makena) and established it as a standard of care in the United States.[3]
The Confirmatory Study: The PROLONG Trial (2019)
As a condition of the accelerated approval, a larger confirmatory trial was required. The PROLONG (Progestin's Role in Optimizing Neonatal Gestation) study was a multinational, randomized, double-blind, placebo-controlled trial designed to verify the findings of the Meis trial.[4] The results, published in 2019, were unexpected. The trial, which enrolled approximately 1,700 women, found no statistically significant difference in the rate of preterm birth before 35 weeks of gestation between the 17-OHPC group (11.0%) and the placebo group (11.5%).[5][6][7] Furthermore, there was no improvement in a composite index of neonatal morbidity and mortality.[5][6]
The discrepancy between the Meis and PROLONG trials sparked intense debate. Key differences in the study populations were identified as a potential explanation. The PROLONG trial had a much lower overall rate of recurrent preterm birth in its placebo arm compared to the Meis trial, and its participants were largely from outside the U.S. (over 75%), with different sociodemographic characteristics.[2][6][8] Critics of the PROLONG trial suggested it may have been underpowered to detect a benefit in a lower-risk population.[2]
Synthesizing the Evidence: A Guide to Meta-Analysis of 17-OHPC Trials
To reconcile conflicting data from multiple trials, a systematic review and meta-analysis is the highest level of evidence. This statistical technique combines the results of several studies to derive a single, more precise estimate of the treatment effect.
Methodology for a Meta-Analysis of 17-OHPC Clinical Trials
Here is a step-by-step protocol for conducting a robust meta-analysis on this topic.
-
Define the Research Question: Formulate a clear and focused question using the PICO (Population, Intervention, Comparison, Outcome) framework.
-
Population: Singleton gestations with a history of prior spontaneous preterm birth.
-
Intervention: Intramuscular 17-alpha-hydroxyprogesterone caproate.
-
Comparison: Placebo or no treatment.
-
Outcomes: Preterm birth at <37, <35, and <32 weeks; neonatal outcomes (e.g., neonatal death, respiratory distress syndrome, necrotizing enterocolitis).
-
-
Develop a Search Strategy: Conduct a comprehensive search of multiple electronic databases (e.g., MEDLINE, Embase, Cochrane Library, clinical trial registries) to identify all relevant randomized controlled trials.[9]
-
Study Selection: Establish clear inclusion and exclusion criteria. Two independent reviewers should screen titles, abstracts, and full-text articles to determine eligibility.
-
Data Extraction: Systematically extract relevant data from each included study, such as study characteristics, patient demographics, intervention details, and outcome data.
-
Risk of Bias Assessment: Evaluate the methodological quality of each included trial using a standardized tool (e.g., the Cochrane Risk of Bias tool) to assess for potential biases.
-
Statistical Analysis:
-
Calculate effect estimates, typically as relative risks (RR) with 95% confidence intervals (CI), for the outcomes of interest.
-
Pool the data using a statistical model (e.g., random-effects model) to generate an overall effect estimate.
-
Assess for heterogeneity between studies using statistical tests like the I² statistic.[10]
-
If significant heterogeneity exists, explore potential sources through subgroup analyses (e.g., based on patient risk profiles or geographic location).[9]
-
-
Interpretation and Reporting: Summarize the findings, including the strength of the evidence and the limitations of the analysis. Adhere to PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.
Workflow for a Meta-Analysis of Clinical Trials
References
- 1. Prevention of recurrent preterm delivery by 17 alpha-hydroxyprogesterone caproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. droracle.ai [droracle.ai]
- 4. PROLONG Clinical Study Protocol: Hydroxyprogesterone Caproate to Reduce Recurrent Preterm Birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17-OHPC to Prevent Recurrent Preterm Birth in Singleton Gestations (PROLONG Study): A Multicenter, International, Randomized Double-Blind Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMAG Pharmaceuticals Announces Topline Results From the [globenewswire.com]
- 7. AMAG’s Makena drug for preterm birth fails in PROLONG trial [clinicaltrialsarena.com]
- 8. mombaby.org [mombaby.org]
- 9. Frontiers | 17-Alpha-Hydroxyprogesterone vs. Placebo for Preventing of Recurrent Preterm Birth: A Systematic Review and Meta-Analysis of Randomized Trials [frontiersin.org]
- 10. A systematic review and meta-analysis of randomized controlled trials comparing 17-alpha-hydroxyprogesterone caproate versus placebo for the prevention of recurrent preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Mineralocorticoid Activity of Hydroxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mineralocorticoid Receptor and the Quest for Selective Antagonism
The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a pivotal role in regulating electrolyte and water balance, primarily through the actions of its principal ligand, aldosterone. However, the inappropriate activation of the MR has been implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension and heart failure. This has driven the development of MR antagonists to mitigate these deleterious effects.
Spironolactone, a steroidal anti-mineralocorticoid, was the first in its class and remains a widely used therapeutic agent.[1] Its clinical utility, however, is often limited by a lack of receptor selectivity, leading to side effects such as gynecomastia due to its anti-androgenic and progestogenic activities.[1] This has spurred the development of more selective MR antagonists like eplerenone, and more recently, non-steroidal options such as finerenone.[2]
This guide focuses on 17α-hydroxyprogesterone, a naturally occurring steroid intermediate, and evaluates its standing as a potential anti-mineralocorticoid agent. Of particular interest to researchers is its potential for a distinct pharmacological profile compared to existing antagonists.
Hydroxyprogesterone at the Mineralocorticoid Receptor: An In Vitro Perspective
The anti-mineralocorticoid activity of this compound has been substantiated through various in vitro studies, which indicate a direct interaction with the human mineralocorticoid receptor (hMR).
Receptor Binding Affinity
Functional Antagonism of Aldosterone-Mediated Transactivation
The hallmark of an MR antagonist is its ability to inhibit the transcriptional activity induced by aldosterone. This compound has demonstrated this functional antagonism in cell-based reporter gene assays.
In a study utilizing COS-7 cells co-transfected with the hMR and a luciferase reporter gene under the control of a mineralocorticoid-responsive promoter, 17α-hydroxyprogesterone was shown to inhibit aldosterone-induced transactivation in a dose-dependent manner.[5] At a concentration of 100 nmol/L, 17α-hydroxyprogesterone inhibits approximately 40% of the transactivation induced by aldosterone.[3] This provides a quantitative measure of its antagonistic efficacy. Further studies have confirmed a statistically significant linear inhibition of hMR transactivation by aldosterone in the presence of increasing concentrations of this compound.[6][7]
A key finding is that the mechanism of antagonism by this compound may differ from that of traditional antagonists like spironolactone. While spironolactone can inhibit the translocation of the MR from the cytoplasm to the nucleus, studies suggest that this compound does not prevent this nuclear translocation.[8] This points to a potential mechanism of action within the nucleus, possibly by preventing the recruitment of coactivators or promoting the binding of corepressors to the MR-ligand complex.
Comparative Analysis: this compound vs. Established MR Antagonists
To provide a clear perspective on the anti-mineralocorticoid potential of this compound, it is essential to compare its activity with that of clinically established MR antagonists.
| Compound | Target Receptor | IC50 (Aldosterone as Agonist) | Mechanism of Action |
| Spironolactone | Mineralocorticoid Receptor | 24 nM | Competitive antagonist at the MR; also exhibits anti-androgenic and progestogenic activity.[1] |
| Eplerenone | Mineralocorticoid Receptor | 990 nM[8] | Selective competitive antagonist at the MR with lower affinity for androgen and progesterone receptors compared to spironolactone.[2] |
| Finerenone | Mineralocorticoid Receptor | 18 nM | Non-steroidal, selective competitive antagonist at the MR.[2] |
| 17α-Hydroxyprogesterone | Mineralocorticoid Receptor | ~40% inhibition at 100 nM (transactivation assay)[3] | Competitive antagonist at the MR; does not appear to inhibit nuclear translocation.[8] |
In Vivo Evidence of Anti-Mineralocorticoid Activity
While in vitro data provides a strong foundation, in vivo studies are crucial for validating the physiological effects of MR antagonism.
A study in healthy male subjects demonstrated a natriuretic effect of 17α-hydroxyprogesterone caproate (a synthetic derivative). Administration of the compound led to a significant increase in the urinary sodium/potassium ratio within the first 12 hours, which is indicative of mineralocorticoid antagonism at the renal tubules. This was accompanied by a decrease in plasma aldosterone and cortisol concentrations.
It is important to note that this study utilized a caproate ester of this compound. Further in vivo studies on the parent compound are warranted to fully elucidate its physiological effects on electrolyte balance, blood pressure, and other mineralocorticoid-regulated endpoints.
Experimental Protocols for Evaluating Anti-Mineralocorticoid Activity
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key in vitro assays used to characterize MR antagonists.
Mineralocorticoid Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the MR.
Principle: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-aldosterone) is incubated with a source of MR (e.g., recombinant receptor or tissue homogenate). The addition of a non-radiolabeled test compound will compete for binding, leading to a dose-dependent decrease in the measured radioactivity.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction from cells or tissues expressing the MR.
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of [³H]-aldosterone, and serial dilutions of the test compound (e.g., this compound) or a reference antagonist (e.g., spironolactone). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled aldosterone).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Aldosterone-Induced MR Transactivation Assay
This cell-based assay measures the functional ability of a compound to antagonize the transcriptional activation of a reporter gene by aldosterone.
Principle: Mammalian cells are co-transfected with an expression vector for the hMR and a reporter plasmid containing a luciferase gene under the control of a mineralocorticoid-responsive promoter (e.g., MMTV). In the presence of aldosterone, the activated MR binds to the promoter and drives luciferase expression. An antagonist will inhibit this process.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., COS-7, HEK293) in a 96-well plate. Co-transfect the cells with the hMR expression vector, the MMTV-luciferase reporter vector, and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
Compound Treatment: After transfection, treat the cells with a fixed concentration of aldosterone (e.g., 1 nM) and serial dilutions of the test compound or a reference antagonist.
-
Incubation: Incubate the cells for 24 hours to allow for gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the antagonist and fit the data to determine the IC50 value.
Visualizing the Mechanism of Action
To further elucidate the concepts discussed, the following diagrams illustrate the MR signaling pathway and the experimental workflow for a transactivation assay.
Caption: Mineralocorticoid Receptor Signaling Pathway.
References
- 1. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Influence of 17-Hydroxyprogesterone, Progesterone and Sex Steroids on Mineralocorticoid Receptor Transactivation in Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. Mineralocorticoid receptor activation and antagonism in cardiovascular disease: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Progestin Action on Gene Expression for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the effects of various progestins on gene expression. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to offer a synthesized understanding of the causal relationships behind experimental choices and findings. We will delve into the molecular mechanisms of different progestins, present comparative data on their genomic impacts, and provide detailed protocols for investigating these effects in a laboratory setting.
Section 1: The Diverse Landscape of Progestins and Their Genomic Influence
Progestogens, a class of steroid hormones, include the naturally occurring progesterone and synthetic compounds known as progestins.[1] These molecules play critical roles in reproductive health, including the regulation of the menstrual cycle and maintenance of pregnancy.[2][3] Progestins are widely used in contraception and menopausal hormone therapy.[4][5] However, not all progestins are created equal. Their structural differences lead to varied affinities for the progesterone receptor (PR) and other steroid receptors, resulting in distinct gene expression profiles and physiological outcomes.[6][7]
Progestins can be classified into generations based on when they were introduced, with newer generations generally exhibiting more specific receptor interactions and potentially fewer off-target effects.[4][5] They can also be grouped by their chemical structure, being derived from either progesterone or testosterone.[3][8] This structural heritage significantly influences their biological activity. For instance, testosterone-derived progestins may exhibit androgenic effects.[5][8]
The genomic effects of progestins are primarily mediated by the progesterone receptor (PR), a nuclear transcription factor.[9][10] Upon ligand binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] The PR exists in two main isoforms, PR-A and PR-B, which can exhibit different transcriptional activities and contribute to the tissue-specific effects of progestins.[11][12]
However, the action of progestins is not limited to this classical genomic pathway. "Non-genomic" or "rapid" signaling pathways have been identified where progestins can activate cytoplasmic signaling cascades, such as the Src/MAPK pathway, independent of direct DNA binding.[13][14] These rapid signaling events can, in turn, influence gene expression by phosphorylating and activating other transcription factors.[13]
Understanding the differential gene expression signatures of various progestins is crucial for predicting their therapeutic efficacy and potential side effects. For example, studies have shown that medroxyprogesterone acetate (MPA), a widely used synthetic progestin, regulates a distinct set of genes compared to natural progesterone in breast cancer cells, which may explain its paradoxical roles in both inhibiting and promoting cell proliferation.[15][16] Similarly, progestins structurally related to progesterone (e.g., MPA) elicit different endometrial transcriptomes compared to those structurally similar to testosterone (e.g., levonorgestrel and norethisterone).[7]
Comparative Analysis of Progestin-Regulated Gene Expression
To illustrate the differential effects of progestins, the following table summarizes key findings from comparative studies. This data highlights how different progestins can uniquely modulate gene expression in specific cellular contexts.
| Progestin | Cell Type/Tissue | Key Findings on Gene Expression | Reference |
| Medroxyprogesterone Acetate (MPA) vs. Progesterone | Breast Cancer Cells | MPA and progesterone regulate both overlapping and distinct sets of genes. MPA was shown to down-regulate some genes, while progesterone did not.[15][16] | [15][16] |
| Progesterone vs. 17α-hydroxyprogesterone caproate (17-OHPC) | Carcinoma Cell Lines | 17-OHPC was comparable to progesterone in eliciting gene expression and did not show a greater affinity for the progesterone receptor.[17][18] | [17][18] |
| Progesterone, MPA, Levonorgestrel (LNG), Norethisterone (NETA) | Endometrial Stromal Fibroblasts | Progestins structurally similar to progesterone (P4 and MPA) had more similar gene expression signatures to each other than to testosterone-derived progestins (LNG and NETA).[7] | [7] |
| Various Progestins (MPA, NET, LNG, ETG) | COS-1 Cells (expressing human PR-B) | All progestogens investigated, except MPA, were full agonists for transactivation via the human PR-B. MPA displayed a different potency compared to other progestins.[19] | [19] |
| Progesterone vs. MPA | Human Embryoid Body Model | MPA treatment resulted in significantly lower expression of certain germ layer marker genes compared to natural progesterone.[20][21] | [20][21] |
Section 2: Methodologies for Studying Progestin-Mediated Gene Expression
A robust investigation into the comparative effects of progestins on gene expression requires a multi-faceted experimental approach. This section outlines key methodologies, from initial cell culture to high-throughput gene expression analysis and subsequent validation.
Experimental Workflow for Comparative Gene Expression Analysis
The following diagram illustrates a typical workflow for comparing the effects of different progestins on gene expression.
Caption: A typical experimental workflow for comparative analysis of progestin effects on gene expression.
Detailed Experimental Protocols
-
Cell Line Selection: Choose a cell line relevant to the research question. For breast cancer studies, T47D cells are often used due to their high expression of PR.[22] For endometrial studies, Ishikawa cells are a common model.[23][24]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Prior to progestin treatment, cells are typically hormone-starved for 24-48 hours by culturing in phenol red-free media with charcoal-stripped FBS to reduce baseline hormonal effects.
-
Progestin Treatment: Treat cells with the desired concentrations of different progestins (e.g., progesterone, MPA, levonorgestrel) or vehicle control (e.g., ethanol, DMSO). The concentration and duration of treatment should be optimized based on previous studies and the specific research question.[20]
-
RNA Isolation: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for downstream applications.
RNA sequencing (RNA-seq) is a powerful technique for transcriptome-wide analysis of gene expression.[25][26]
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using aligners such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between different progestin treatments and the control using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
qPCR is used to validate the results from high-throughput analyses for a select number of target genes.[27][28][29]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Primer Design: Design or obtain pre-validated qPCR primers for the target genes and at least two stable reference genes (e.g., ACTB, GAPDH, TBP).[27][30]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers.[31]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression between different treatment groups, normalized to the reference genes.[28]
Section 3: Key Signaling Pathways in Progestin Action
The genomic effects of progestins are orchestrated through a complex interplay of signaling pathways. Understanding these pathways is essential for interpreting gene expression data and elucidating the mechanisms of progestin action.
The Classical (Genomic) Progesterone Receptor Signaling Pathway
This pathway represents the primary mechanism by which progestins regulate gene expression.
Caption: The classical genomic signaling pathway of the progesterone receptor.
In this pathway, the binding of a progestin to the progesterone receptor (PR) in the cytoplasm leads to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus.[9] The activated PR dimer then binds to PREs on the DNA to regulate the transcription of target genes.[9]
The Non-Genomic (Rapid) Progestin Signaling Pathway
Progestins can also elicit rapid cellular responses through non-genomic signaling pathways that originate at the cell membrane or in the cytoplasm.
Caption: A simplified representation of a non-genomic progestin signaling pathway.
These pathways often involve the activation of membrane-associated PRs (mPRs) or the interaction of the classical PR with signaling molecules in the cytoplasm, such as the tyrosine kinase c-Src.[2][14] This leads to the activation of downstream kinase cascades, like the MAPK pathway, which can then phosphorylate and activate other transcription factors to regulate gene expression.[13][14] This provides a mechanism for progestins to influence genes that do not contain a classical PRE.[13]
Section 4: Conclusion and Future Directions
The comparative study of progestins on gene expression is a dynamic field with significant implications for drug development and clinical practice. As this guide has demonstrated, different progestins can exert markedly different effects on the transcriptome, underscoring the importance of careful selection and characterization of these compounds.
Future research should continue to leverage high-throughput technologies like RNA-seq and single-cell RNA-seq to further dissect the cell-type-specific and context-dependent effects of various progestins. Integrating transcriptomic data with other 'omics' data, such as proteomics and epigenomics, will provide a more holistic understanding of progestin action. Ultimately, a deeper knowledge of the molecular mechanisms underlying the diverse genomic effects of progestins will pave the way for the development of more targeted and effective therapies with improved safety profiles.
References
- 1. drugs.com [drugs.com]
- 2. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Types of Progestin (Progesterone) Pills [verywellhealth.com]
- 5. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. adyn.com [adyn.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Progestins regulate genes that can elicit both proliferative and antiproliferative effects in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha this compound caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Natural Progesterone and Synthetic Progestin on Germ Layer Gene Expression in a Human Embryoid Body Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Effects of Natural Progesterone and Synthetic Progestin on Germ Layer Gene Expression in a Human Embryoid Body Model | Semantic Scholar [semanticscholar.org]
- 22. jme.bioscientifica.com [jme.bioscientifica.com]
- 23. Gene expression in endometrial cancer cells (Ishikawa) after short time high dose exposure to progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. GEO Accession viewer [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Validation of reference genes for normalizing gene expression in real-time quantitative reverse transcription PCR in human thyroid cells in primary culture treated with progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. origene.com [origene.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Hydroxyprogesterone
This guide provides research, scientific, and drug development professionals with a comprehensive framework for the safe and compliant disposal of hydroxyprogesterone. As a synthetic progestin, improper disposal of this compound can pose risks to both human health and the environment. Adherence to these procedures is essential for maintaining laboratory safety, ensuring regulatory compliance, and upholding environmental stewardship.
Understanding this compound and Its Waste Profile
This compound and its derivatives, such as this compound caproate, are potent synthetic hormones. The primary concern with their disposal is their classification as hazardous substances due to their potential reproductive toxicity and carcinogenicity.[1] Safety Data Sheets (SDS) for this compound caproate classify it as "suspected of causing cancer" and state it "may damage fertility or the unborn child."[1] Furthermore, it is recognized as very toxic to aquatic life, with long-lasting effects.[1]
Therefore, all waste containing this compound, including pure compounds, solutions, contaminated personal protective equipment (PPE), and labware, must be managed as hazardous waste.
Regulatory Framework: Navigating Compliance
The disposal of this compound waste is governed by a multi-tiered regulatory structure in the United States, primarily involving the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), alongside state and local authorities.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management.[2] While this compound is not typically found on the P or U lists of acute hazardous wastes, its toxic characteristics may require it to be managed under RCRA regulations.[3] The EPA's "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (40 CFR part 266 subpart P) provides a specific framework for healthcare facilities, which serves as a best-practice model for research laboratories as well.[4][5] A critical component of this rule is the strict prohibition on sewering (i.e., drain disposal) of any hazardous pharmaceutical waste.[6][7]
-
National Institute for Occupational Safety and Health (NIOSH): NIOSH identifies drugs that are hazardous to handle, and this list often includes hormonal agents like this compound.[8][9][10] While NIOSH guidelines are not regulations themselves, they inform the standards set by regulatory bodies like the Occupational Safety and Health Administration (OSHA) for worker safety.[3]
-
Drug Enforcement Administration (DEA): While this compound itself is not a controlled substance, researchers must be aware of DEA regulations if they work with any controlled substances in their lab.[11] DEA has strict rules for the disposal of controlled substances, which typically involve a reverse distributor and specific record-keeping like DEA Form 41.[12][13][14] It is crucial to ensure that this compound waste is not mixed with DEA-controlled substances unless the disposal pathway is suitable for both.
Core Disposal Procedures: A Step-by-Step Guide
A robust and compliant disposal plan begins at the point of generation. The following steps provide a clear pathway for managing this compound waste from creation to final disposal.
Step 1: Segregation at the Source
Proper segregation is the cornerstone of safe and compliant waste management.
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound-contaminated materials. This includes residual powder, vials, contaminated PPE (gloves, gowns, etc.), and any labware (pipette tips, tubes) that has come into direct contact with the compound.
-
Avoid Mixing: Never mix this compound waste with other waste streams, such as regular trash, sharps containers (unless the sharps are also contaminated), or other chemical waste, unless you have confirmed compatibility and that your disposal vendor can accept the mixed waste.
-
Rationale: Segregation prevents the accidental exposure of personnel to a potent hormone and ensures the waste is directed to the appropriate high-temperature incineration facility. It also avoids the costly process of having to re-characterize and sort improperly mixed waste.
Step 2: Container Selection and Labeling
The choice of container and its labeling are critical for safety and regulatory compliance.
-
Container Type: Use a leak-proof container with a secure lid that is compatible with the waste form (solid or liquid). For sharps like needles or contaminated glassware, a puncture-resistant container is mandatory.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, such as "this compound Waste." The label should also include the date when waste was first added to the container.
-
Rationale: Proper containment and labeling prevent spills and ensure that anyone handling the container is aware of its hazardous contents, fulfilling OSHA's Hazard Communication Standard requirements.[8]
Step 3: On-Site Storage
-
Secure Location: Store the waste container in a designated, secure area that is inaccessible to unauthorized personnel.[15]
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, secondary containment bin to manage any potential leaks.
-
Accumulation Time: Be aware of your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of time you can store waste on-site before it must be shipped for disposal.
-
Rationale: Secure storage minimizes the risk of accidental spills and exposure and ensures compliance with EPA regulations regarding the accumulation of hazardous waste.
Step 4: Disposal Pathway Selection
The final step is to ensure the waste is transported and disposed of by a licensed hazardous waste management company.
-
Engage a Licensed Vendor: Contract with a reputable environmental services company that is licensed to transport and dispose of hazardous pharmaceutical waste.
-
Waste Profile: Work with the vendor to create a waste profile for your this compound waste stream. This will include information from the SDS and your own knowledge of the waste composition.
-
High-Temperature Incineration: The universally accepted and most effective method for destroying hormonal compounds like this compound is high-temperature incineration.[16] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Retain all shipping manifests and certificates of destruction provided by the waste vendor. These documents are your proof of proper disposal and are required to be kept for a minimum of two years.[14]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the key decision points in the disposal process.
References
- 1. americanregent.com [americanregent.com]
- 2. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Content Retired - Compliance Assistance Centers [caiweb.com]
- 6. News Details [pharmecology.com]
- 7. Healthcare Facilities: Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. mtpinnacle.com [mtpinnacle.com]
- 9. cdc.gov [cdc.gov]
- 10. Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Health Care Settings (2004-165) | NIOSH | CDC [cdc.gov]
- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 14. odu.edu [odu.edu]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hydroxyprogesterone
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of active pharmaceutical ingredients (APIs) like hydroxyprogesterone, a synthetic progestin, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in scientific principles to ensure your safety and the integrity of your work. We will delve into the causality behind each recommendation, empowering you to work with confidence and precision.
Understanding the Risks: Why Specialized PPE is Non-Negotiable
This compound and its esters, such as this compound caproate, are potent hormonal compounds. The primary hazards associated with these substances are their effects on the reproductive system. Safety Data Sheets (SDS) consistently classify this compound as a substance with reproductive toxicity, meaning it may harm fertility or an unborn child[1][2][3]. Some classifications also indicate it is suspected of causing cancer[4]. Exposure can occur through inhalation of airborne powder, skin contact, or accidental ingestion[1][5]. Therefore, our primary objective is to establish a robust barrier between the researcher and the compound.
Core Directive: Establishing a Controlled Environment
Before any handling of this compound, the first line of defense is establishing a controlled environment. Engineering controls are paramount and should be the primary method for minimizing exposure.
-
Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a similar ventilated enclosure to prevent the inhalation of airborne particles[5][6]. The ventilation system should be designed for single-pass air to avoid recirculation of contaminated air[7].
-
Restricted Access: Areas where this compound is handled should be clearly demarcated with restricted access to trained personnel only[7].
The Last Line of Defense: A Detailed Guide to Personal Protective Equipment
While engineering controls significantly reduce risk, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact.
Hand Protection: Your Primary Point of Contact
-
Why: The skin is a primary route of exposure for hormonal compounds[1]. Direct contact can lead to absorption and systemic effects.
-
What: Double gloving is required. The inner glove should be a thin, powder-free nitrile glove. The outer glove should be a chemical-resistant glove, such as a thicker nitrile or neoprene glove, that has been tested for resistance to the solvents being used. Always inspect gloves for any signs of degradation or punctures before use[5].
-
How: Don the inner glove, ensuring it is snug against the skin. When donning the outer glove, ensure it extends over the cuff of your lab coat sleeve. This prevents any skin exposure between the glove and the coat.
Body Protection: Shielding Against Contamination
-
Why: To prevent the contamination of personal clothing and skin from spills or airborne dust.
-
What: A disposable, solid-front, back-closing lab coat made of a low-linting material is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. Wear dedicated, closed-toe shoes with shoe covers.
-
How: The lab coat should be fully fastened. Shoe covers should be donned before entering the designated handling area.
Eye and Face Protection: Guarding Against the Unseen
-
Why: To protect the eyes and face from airborne powder and splashes of solutions containing this compound.
-
What: Tightly fitting chemical splash goggles are mandatory[5]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes[8].
-
How: Ensure the goggles form a seal around the eyes. The face shield should be positioned to protect the entire face.
Respiratory Protection: An Essential for Powders
-
Why: Fine powders of this compound can easily become airborne and be inhaled, leading to systemic exposure[5].
-
What: For weighing and handling of powdered this compound, a NIOSH-approved respirator is necessary. The specific type will depend on a risk assessment, but at a minimum, a half-mask respirator with P100 (HEPA) filters is recommended. For higher-risk operations, a powered air-purifying respirator (PAPR) may be required.
-
How: All personnel required to wear a respirator must be fit-tested and trained on its proper use, maintenance, and limitations, in accordance with OSHA regulations[9].
PPE Selection Summary
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Powder | Double Nitrile/Neoprene Gloves | Disposable Lab Coat, Shoe Covers | Chemical Splash Goggles, Face Shield | NIOSH-approved Respirator (e.g., N95/P100) |
| Handling Solutions | Double Nitrile Gloves | Disposable Lab Coat, Shoe Covers | Chemical Splash Goggles | Not typically required if in fume hood |
| Equipment Cleaning | Chemical-Resistant Gloves | Disposable Lab Coat, Chemical-Resistant Apron, Shoe Covers | Chemical Splash Goggles, Face Shield | As determined by risk assessment |
Operational Plan: A Step-by-Step Workflow
A systematic approach to the entire handling process, from preparation to disposal, is crucial for maintaining a safe environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is vital to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers
-
Inner Gloves
-
Lab Coat
-
Respirator (if required)
-
Goggles and Face Shield
-
Outer Gloves (over the cuff of the lab coat)
Doffing Sequence (in a designated doffing area):
-
Shoe Covers
-
Outer Gloves (peel off without touching the outside)
-
Lab Coat and Inner Gloves (peel off together, turning the lab coat inside out)
-
Goggles and Face Shield
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly[10][11].
-
Solid Waste: This includes contaminated gloves, lab coats, shoe covers, weighing paper, and any other disposable items. These should be placed in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container[12].
-
Liquid Waste: Unused solutions containing this compound and solvent rinses from cleaning glassware should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not pour hormonal waste down the drain[10][12].
-
Sharps: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste[13].
-
Empty Containers: The original container of this compound, even if empty, should be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste[11].
All waste must be handled and disposed of in accordance with institutional guidelines and local, state, and federal regulations[11][13].
In Case of Emergency: Immediate Actions
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention[5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][5].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
By adhering to these rigorous safety protocols, you are not only protecting yourself but also ensuring the integrity of your research and the safety of your colleagues. This guide serves as a foundation for building a culture of safety within your laboratory.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. osha.gov [osha.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. unfpa.org [unfpa.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
